molecular formula C27H51NO14 B8106099 N-Boc-N-bis(PEG4-acid)

N-Boc-N-bis(PEG4-acid)

Cat. No.: B8106099
M. Wt: 613.7 g/mol
InChI Key: FKLCISHEONZNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-bis(PEG4-acid) is a useful research compound. Its molecular formula is C27H51NO14 and its molecular weight is 613.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO14/c1-27(2,3)42-26(33)28(6-10-36-14-18-40-22-20-38-16-12-34-8-4-24(29)30)7-11-37-15-19-41-23-21-39-17-13-35-9-5-25(31)32/h4-23H2,1-3H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLCISHEONZNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H51NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-N-bis(PEG4-acid), a versatile branched polyethylene (B3416737) glycol (PEG) linker. It is designed to be a valuable resource for researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other complex bioconjugates. This guide includes detailed information on the molecule's physicochemical properties, a representative experimental protocol for its use in bioconjugation, and visualizations to aid in understanding its structure and application workflows.

Core Concepts and Applications

N-Boc-N-bis(PEG4-acid) is a heterobifunctional, branched PEG linker. Its unique architecture, featuring a Boc-protected amine and two terminal carboxylic acid groups, offers several advantages in the design of complex biomolecules.[1][2] The central protected amine allows for orthogonal conjugation strategies, while the two carboxylic acid moieties enable the attachment of multiple molecules, such as targeting ligands or payloads.[1][2]

The tetraethylene glycol (PEG4) chains contribute to the overall properties of the final conjugate by enhancing aqueous solubility, reducing aggregation, and potentially lowering immunogenicity.[3] These characteristics are highly desirable in the development of therapeutic and diagnostic agents.

The primary applications of N-Boc-N-bis(PEG4-acid) are in the fields of:

  • PROTACs: As a linker connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand.[4][5] The flexibility and hydrophilicity of the PEG chains can be crucial for optimizing the formation of the ternary complex and subsequent target protein degradation.[3]

  • Antibody-Drug Conjugates (ADCs): For attaching cytotoxic drugs to an antibody. The branched nature allows for a higher drug-to-antibody ratio (DAR) to be achieved in a controlled manner.

  • Bioconjugation: As a general-purpose linker for crosslinking proteins, peptides, and other biomolecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-N-bis(PEG4-acid).

PropertyValueReference(s)
CAS Number 2093152-88-4[][7][8][9][10]
Molecular Formula C27H51NO14[][11][7][8]
Molecular Weight 613.7 g/mol [][11][7][10]
Appearance Liquid or viscous oil
Purity Typically >95%[][7]
Solubility Soluble in water, DMSO, DCM, and DMF[7]
Storage Recommended storage at -20°C for long-term stability[7][9]

Chemical Reactivity and Handling

N-Boc-N-bis(PEG4-acid) possesses two types of reactive functional groups: a Boc-protected amine and two terminal carboxylic acids.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to yield a primary amine.[1][2] This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[12]

  • Carboxylic Acids: The two terminal carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds.[1][2] Common activation reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).[1][2]

For handling, it is advisable to store the compound under an inert atmosphere to prevent degradation. When preparing solutions, especially for conjugation reactions, using anhydrous solvents is recommended to avoid hydrolysis of activated esters.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a bioconjugate using N-Boc-N-bis(PEG4-acid). This example outlines the conjugation of two amine-containing molecules (Molecule A and Molecule B) to a central scaffold, followed by deprotection and conjugation to a third molecule (Molecule C).

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Molecule A (with a primary amine)

  • Molecule B (with a primary amine)

  • Molecule C (with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., HPLC, Mass Spectrometry)

Procedure:

Step 1: Activation of Carboxylic Acids and Conjugation of Molecule A and B

  • Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF.

  • Add EDC (2.2 equivalents) and NHS (2.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.

  • In a separate tube, dissolve Molecule A (1.1 equivalents) and Molecule B (1.1 equivalents) in anhydrous DMF.

  • Add the solution of Molecule A and B to the activated linker solution.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using HPLC.

  • Upon completion, purify the resulting conjugate (Boc-N-(PEG4-Molecule A)(PEG4-Molecule B)) using an appropriate method, such as SEC, to remove unreacted reagents.[]

Step 2: Boc Deprotection

  • Dissolve the purified conjugate from Step 1 in DCM.

  • Add a solution of 20-50% TFA in DCM to the conjugate solution.[12]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC or mass spectrometry.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

Step 3: Conjugation of Molecule C

  • Dissolve the deprotected conjugate from Step 2 in anhydrous DMF.

  • In a separate tube, activate the carboxylic acid of a linker on Molecule C using EDC and NHS as described in Step 1.

  • Add the activated Molecule C to the deprotected conjugate solution.

  • Add DIPEA and allow the reaction to proceed.

  • Monitor the reaction and purify the final trivalent conjugate using SEC or another suitable chromatographic method.[]

Step 4: Characterization

Characterize the final conjugate using analytical techniques such as:

  • HPLC: To assess purity.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • NMR: For structural elucidation if required.

Visualizations

Chemical Structure of N-Boc-N-bis(PEG4-acid)

Caption: Chemical structure of N-Boc-N-bis(PEG4-acid).

Experimental Workflow for Trivalent Conjugate Synthesis

experimental_workflow Experimental Workflow for Trivalent Conjugate Synthesis cluster_step1 Step 1: Activation & Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Conjugation cluster_step4 Step 4: Characterization arrow arrow A N-Boc-N-bis(PEG4-acid) C EDC, NHS in DMF A->C B Molecule A & B (Amine-containing) D Conjugation Reaction B->D C->D E Purification (SEC) D->E F Boc-Protected Conjugate E->F G TFA in DCM F->G H Deprotection Reaction G->H I Solvent Removal H->I J Deprotected Conjugate I->J L Final Conjugation J->L K Activated Molecule C K->L M Purification (SEC) L->M N Final Trivalent Conjugate M->N O HPLC, Mass Spec, NMR N->O

Caption: Workflow for synthesizing a trivalent conjugate.

This guide provides a foundational understanding of N-Boc-N-bis(PEG4-acid) for its effective application in research and development. For specific applications, optimization of the reaction conditions, stoichiometry, and purification methods will be necessary. Always refer to the supplier's technical data sheet for the most accurate and up-to-date information on a specific product lot.

References

N-Boc-N-bis(PEG4-acid): A Technical Guide to its Mechanism of Action in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than just inhibiting them.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, profoundly influencing its efficacy.[5][6] This guide provides an in-depth technical overview of N-Boc-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG)-based linker, and its role in the mechanism of action of PROTACs.

N-Boc-N-bis(PEG4-acid) is a branched PEG derivative featuring a Boc-protected amine and two terminal carboxylic acid groups.[7][8] The PEG backbone enhances aqueous solubility and can reduce the immunogenicity of the resulting PROTAC molecule.[9] The terminal carboxylic acids provide reactive handles for conjugation to primary amines on ligands, typically through amide bond formation facilitated by coupling agents like EDC or HATU.[7][8] The Boc-protecting group offers a stable yet readily removable mask for a primary amine, allowing for orthogonal synthesis strategies.[9]

Core Mechanism of Action

The fundamental role of any PROTAC linker, including N-Boc-N-bis(PEG4-acid), is to bridge the target protein and an E3 ligase, forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[9] The formation of this complex is the rate-limiting step for target degradation. The linker's length, flexibility, and chemical composition are paramount in achieving an optimal orientation of the target protein and the E3 ligase to allow for efficient ubiquitin transfer.[6][]

The N-Boc-N-bis(PEG4-acid) linker, once incorporated into a PROTAC, contributes to the overall mechanism of action in the following ways:

  • Solubility and Permeability: The hydrophilic nature of the PEG chains can improve the overall solubility and cell permeability of the PROTAC, which is often a challenge for these relatively large molecules.

  • Flexibility and Ternary Complex Formation: The flexible nature of the PEG linker allows the PROTAC to adopt multiple conformations, facilitating the formation of a productive ternary complex. This conformational flexibility can help to overcome potential steric hindrance between the target protein and the E3 ligase.

  • Linker Length Optimization: The defined length of the PEG4 units allows for systematic optimization of the distance between the two ends of the PROTAC. The optimal linker length is crucial for inducing favorable protein-protein interactions within the ternary complex.[][11]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC molecule incorporating a linker such as N-Boc-N-bis(PEG4-acid).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ternary_Complex->E3_Ligase Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitin Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Summary

While specific quantitative data for PROTACs utilizing the N-Boc-N-bis(PEG4-acid) linker is not extensively available in the public domain, the following table represents typical data collected to characterize PROTAC efficacy. This data is illustrative and compiled from general knowledge of PROTAC evaluation.[5]

PROTAC Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/EtherAlkyl ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[5]
PEGPEG ChainsEstrogen Receptor α (ERα)von Hippel-Lindau (VHL)5-100>90Fictional Example
RigidPiperazine-basedBromodomain-containing protein 4 (BRD4)Cereblon (CRBN)10-50>95Fictional Example

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are key experimental protocols applicable to the characterization of a PROTAC synthesized with an N-Boc-N-bis(PEG4-acid) linker.

Synthesis and Purification of the PROTAC

The synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) would typically involve the following steps:

  • Ligand Synthesis: Synthesize or procure the ligands for the target protein and the E3 ligase with appropriate functional groups (e.g., primary amines) for conjugation.

  • Amide Coupling: React one of the carboxylic acid groups of N-Boc-N-bis(PEG4-acid) with the amine-functionalized target protein ligand in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Purification: Purify the resulting intermediate using column chromatography.

  • Boc Deprotection: Remove the Boc protecting group from the linker's amine using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Second Amide Coupling: Couple the now-free amine on the linker with the carboxylic acid-functionalized E3 ligase ligand using similar coupling conditions as in step 2.

  • Final Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

The following diagram outlines the workflow for this experiment.

Western_Blot_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA/Bradford Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Signal Detection & Quantification G->H

Caption: Experimental workflow for Western Blot analysis.

Ternary Complex Formation Assay (e.g., FRET)

This assay is used to confirm that the PROTAC can induce the formation of the ternary complex.

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).

  • Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

Logical Relationships in PROTAC Design

The development of an effective PROTAC is an iterative process involving the optimization of its three key components. The N-Boc-N-bis(PEG4-acid) linker plays a central role in this process.

PROTAC_Design_Logic cluster_Components PROTAC Components cluster_Properties Key Properties Target_Ligand Target Ligand Binding_Affinity Binding Affinity (Target & E3) Target_Ligand->Binding_Affinity Linker Linker (e.g., N-Boc-N-bis(PEG4-acid)) Ternary_Complex_Formation Ternary Complex Formation & Stability Linker->Ternary_Complex_Formation PK_PD_Properties Pharmacokinetics & Pharmacodynamics Linker->PK_PD_Properties E3_Ligand E3 Ligase Ligand E3_Ligand->Binding_Affinity Binding_Affinity->Ternary_Complex_Formation Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Degradation_Efficacy->PK_PD_Properties

Caption: Logical relationships in PROTAC design and optimization.

Conclusion

N-Boc-N-bis(PEG4-acid) is a valuable and versatile linker for the synthesis of PROTACs. Its branched PEG structure can impart favorable physicochemical properties, such as enhanced solubility, while the Boc-protected amine and dual carboxylic acid functionalities allow for a flexible and modular approach to PROTAC assembly. While the ultimate efficacy of a PROTAC is determined by a complex interplay between the target ligand, E3 ligase ligand, and the linker, the rational selection and optimization of the linker are critical for successful targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of PROTACs constructed with N-Boc-N-bis(PEG4-acid) and other novel linkers. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of each component of the PROTAC molecule will be essential for the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to N-Boc-N-bis(PEG4-acid): A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-N-bis(PEG4-acid), a bifunctional crosslinker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical properties, detailed experimental protocols for its application, and its role in the development of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities. This unique architecture allows for a controlled and stepwise conjugation strategy. The PEG4 spacers enhance aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[1]

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG4-acid)

PropertyValueReferences
CAS Number 2093152-88-4[2]
Molecular Formula C27H51NO14[2]
Molecular Weight 613.69 g/mol [2]
Appearance Colorless to light yellow liquid or viscous oil/waxy solid[2]
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, and water.[3]
Storage Store at -20°C for long-term stability. Can be shipped at ambient temperature.[3][4]

Applications in Drug Development

The orthogonal reactivity of N-Boc-N-bis(PEG4-acid) makes it a valuable tool in the construction of complex bioconjugates. The carboxylic acid groups can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions for subsequent conjugation steps.[1] This linker is particularly prominent in the synthesis of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach cytotoxic payloads to the lysine (B10760008) residues of a monoclonal antibody. The general workflow involves activating the carboxylic acid groups of the linker, conjugating it to the antibody, deprotecting the Boc group, and finally attaching the drug molecule.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] N-Boc-N-bis(PEG4-acid) serves as a flexible linker to connect a ligand for the target protein to a ligand for an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

Experimental Protocols

The following are generalized protocols for the use of N-Boc-N-bis(PEG4-acid) in bioconjugation. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: General Amide Coupling of Carboxylic Acids

The terminal carboxylic acids of N-Boc-N-bis(PEG4-acid) can be coupled to primary amines using carbodiimide (B86325) chemistry.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine:

    • In a separate flask, dissolve the amine-containing molecule (2 equivalents) in anhydrous DMF or DMSO and add DIPEA (3 equivalents).

    • Add the activated NHS ester solution to the amine solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the conjugate by preparative reverse-phase HPLC.

Protocol 2: Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualization of Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for PROTAC synthesis and the signaling pathways affected by PROTACs constructed with N-Boc-N-bis(PEG4-acid).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 (Target Protein) Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 (E3 Ligase) Conjugation Linker N-Boc-N-bis(PEG4-acid) Activation1 EDC, NHS Linker->Activation1 Ligand1 Ligand for Target Protein (with amine) Product1 Boc-Linker-Ligand1 Ligand1->Product1 Activation1->Product1 Amide Coupling Product1_cont Boc-Linker-Ligand1 Deprotection TFA Product2 H2N-Linker-Ligand1 Deprotection->Product2 Product2_cont H2N-Linker-Ligand1 Product1_cont->Deprotection Ligand2 Ligand for E3 Ligase (with carboxylic acid) Activation2 EDC, NHS Ligand2->Activation2 Final_PROTAC Ligand2-Linker-Ligand1 (Final PROTAC) Activation2->Final_PROTAC Amide Coupling Product2_cont->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC-Mediated Degradation of IRAK4 and Impact on NF-κB Signaling

PROTACs utilizing a PEG-based linker have been successfully developed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in innate immunity signaling. The degradation of IRAK4 by these PROTACs leads to the inhibition of the downstream NF-κB signaling pathway.[3][5][6][7]

IRAK4_Signaling_Pathway cluster_pathway IRAK4-Mediated NF-κB Signaling cluster_protac PROTAC Action TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IKK_Complex IKK Complex IRAK4->IKK_Complex IkB IκB IKK_Complex->IkB NFkB NF-κB IKK_Complex->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression PROTAC IRAK4 PROTAC E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase IRAK4_deg IRAK4 PROTAC->IRAK4_deg Proteasome Proteasome E3_Ligase->Proteasome IRAK4_deg->Proteasome Degradation EGFR_Signaling_Pathway cluster_pathway EGFR Signaling cluster_protac PROTAC Action EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PROTAC EGFR PROTAC E3_Ligase E3 Ligase (e.g., VHL) PROTAC->E3_Ligase EGFR_deg EGFR PROTAC->EGFR_deg Proteasome Proteasome E3_Ligase->Proteasome EGFR_deg->Proteasome Degradation

References

In-Depth Technical Guide: N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG4-acid), a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities. This unique architecture allows for sequential and controlled conjugation strategies. The PEG4 spacers enhance solubility and can reduce the immunogenicity of the resulting conjugate.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 613.7 g/mol [1][2][3][4][5]
Exact Mass 613.3300[3]
Molecular Formula C27H51NO14[1][2][3][5]
CAS Number 2093152-88-4[1][2][3]
Purity >96% to >98%[1][2]
Solubility Water, DMSO, DCM, DMF
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3]
Appearance Viscous oil or waxy solid[1]

Experimental Protocols

The unique structure of N-Boc-N-bis(PEG4-acid) lends itself to a variety of experimental applications, primarily centered around the covalent linkage of biomolecules. Below are detailed methodologies for its key reactions.

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acids of N-Boc-N-bis(PEG4-acid) can be reacted with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form stable amide bonds. This reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Target molecule with primary amine(s)

  • EDC (or DCC)

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine-containing buffer at pH 7.2-8.0

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the target molecule in the reaction buffer.

    • Add the activated N-Boc-N-bis(PEG4-acid) solution to the target molecule solution. The molar ratio should be optimized for the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (SEC) or dialysis.

Boc Group Deprotection

The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • The resulting amine salt can be used directly or neutralized for subsequent reactions.

Application in PROTAC Development

N-Boc-N-bis(PEG4-acid) is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The N-Boc-N-bis(PEG4-acid) can serve as the core of the linker. The two carboxylic acid groups can be coupled to the E3 ligase ligand and the target protein ligand, respectively. The Boc-protected amine can be deprotected to attach other functionalities if desired.

Logical Workflow for PROTAC-Mediated Protein Degradation

PROTAC_Workflow cluster_0 Cellular Environment TargetProtein Target Protein PROTAC PROTAC (Linker + Ligands) TargetProtein->PROTAC Binds to Target Ligand TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to E3 Ligase Ligand E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation Degradation Protein Degradation & Amino Acid Recycling Proteasome->Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis using N-Boc-N-bis(PEG4-acid)

PROTAC_Synthesis_Workflow start N-Boc-N-bis(PEG4-acid) step1 Activate one carboxyl group (e.g., with EDC/NHS) start->step1 step2 Couple to E3 Ligase Ligand step1->step2 intermediate1 Boc-Linker-E3 Ligand step2->intermediate1 step3 Activate second carboxyl group intermediate1->step3 step4 Couple to Target Protein Ligand step3->step4 intermediate2 Boc-PROTAC step4->intermediate2 step5 Boc Deprotection (e.g., with TFA) intermediate2->step5 final_product Final PROTAC Molecule step5->final_product

Caption: General synthetic workflow for a PROTAC using N-Boc-N-bis(PEG4-acid).

References

Navigating the Solubility Landscape of N-Boc-N-bis(PEG4-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-N-bis(PEG4-acid), a key bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding the solubility of this reagent is critical for its effective handling, formulation, and application in various experimental workflows. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and illustrates its role in PROTAC-mediated protein degradation.

Core Properties of N-Boc-N-bis(PEG4-acid)

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine and two terminal carboxylic acid moieties.[1] The PEG chains enhance the aqueous solubility and reduce the immunogenicity of the resulting conjugate, while the orthogonal protecting group strategy allows for sequential conjugation reactions.[2]

PropertyValueReference
CAS Number 2093152-88-4[1][3]
Molecular Formula C27H51NO14[1][3]
Molecular Weight 613.69 g/mol [3][4]
Appearance Colorless to light yellow liquid[4]
Purity Typically ≥97%[3]
Storage -20°C for long-term storage[1][4]

Quantitative Solubility Data

The solubility of N-Boc-N-bis(PEG4-acid) has been reported in a variety of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) 100 mg/mL (162.95 mM)Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[4]
Water SolubleQuantitative data not specified.[1][5]
Dichloromethane (DCM) SolubleQuantitative data not specified.[1][5]
Dimethylformamide (DMF) SolubleQuantitative data not specified.[1][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.07 mM)Yields a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (4.07 mM)Yields a clear solution.[4]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.07 mM)Yields a clear solution.[4]

Experimental Protocols for Solubility Determination

While specific experimental data from peer-reviewed literature for this exact molecule is limited, a standard and reliable method for determining solubility is the shake-flask method, as described by Higuchi and Connors.[6] The following protocol is a generalized procedure that can be adapted for determining the precise solubility of N-Boc-N-bis(PEG4-acid) in various solvents.

Objective:

To determine the thermodynamic solubility of N-Boc-N-bis(PEG4-acid) in a selected solvent at a specific temperature.

Materials:
  • N-Boc-N-bis(PEG4-acid)

  • Selected solvents (e.g., Water, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • Analytical balance

  • Small-volume vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge capable of temperature control

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer for quantitative analysis.

Methodology:
  • Preparation of Stock Solutions for Quantification: Prepare a stock solution of N-Boc-N-bis(PEG4-acid) in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of N-Boc-N-bis(PEG4-acid) (e.g., 5-10 mg) to a pre-weighed vial. The exact amount should be recorded.

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After the equilibration period, allow the vials to stand at the same constant temperature to allow for the sedimentation of undissolved solid. For more complete separation, centrifuge the vials at a controlled temperature for a specified time (e.g., 15 minutes at 10,000 x g).

  • Sample Analysis: Carefully pipette an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

  • Dilution and Quantification: Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the previously prepared calibration standards. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved N-Boc-N-bis(PEG4-acid).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Application in PROTAC Development: A Workflow Overview

N-Boc-N-bis(PEG4-acid) is a versatile linker used in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The logical workflow for developing a PROTAC using this linker is depicted below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action ligand_target Ligand for Target Protein linker N-Boc-N-bis(PEG4-acid) Linker ligand_target->linker Conjugation Step 1 (e.g., Amide bond) protac Synthesized PROTAC ligand_target->protac ligand_e3 Ligand for E3 Ligase linker->ligand_e3 Conjugation Step 2 (after Boc deprotection) ligand_e3->protac protac_mol PROTAC protac->protac_mol Application ternary_complex Ternary Complex (Target-PROTAC-E3) protac_mol->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub Transfer proteasome Proteasome ubiquitination->proteasome Recognition degradation Target Protein Degradation proteasome->degradation

Caption: Logical workflow of PROTAC synthesis and action.

The diagram illustrates the synthesis of a PROTAC molecule where the N-Boc-N-bis(PEG4-acid) linker connects a ligand for the target protein and a ligand for an E3 ligase. Once synthesized, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The bifunctional nature and solubility-enhancing properties of the PEG linker are crucial for the successful design and efficacy of the final PROTAC molecule.

References

N-Boc-N-bis(PEG4-acid): A Technical Guide to a Branched PEG Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of sophisticated bioconjugates. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and application, and discusses its role in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

N-Boc-N-bis(PEG4-acid) is a heterobifunctional linker featuring a central tertiary amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities at the end of tetraethylene glycol (PEG4) arms. This unique branched architecture offers several advantages in bioconjugation, including the ability to attach multiple molecules of interest, enhance solubility, and provide spatial separation between conjugated moieties. The Boc protecting group allows for orthogonal chemistry, enabling sequential conjugation reactions, a critical feature in the multi-step synthesis of complex biomolecules.[1][2] Branched PEG linkers are instrumental in improving the drug-to-antibody ratio (DAR) in ADCs and in optimizing the spatial orientation of the target-binding and E3 ligase-recruiting ligands in PROTACs.[3]

Physicochemical Properties

The key physicochemical properties of N-Boc-N-bis(PEG4-acid) are summarized in the table below. These properties are essential for designing and executing successful bioconjugation strategies.

PropertyValueReference(s)
Molecular Formula C₂₇H₅₁NO₁₄[4]
Molecular Weight 613.69 g/mol [4]
CAS Number 2093152-88-4[4]
Appearance Viscous oil or waxy solid[1]
Purity Typically ≥95%[3]
Solubility Soluble in DMSO, DCM, DMF, and water[1]
Storage Conditions -20°C under an inert atmosphere[1]

Synthesis and Bioconjugation

Representative Synthesis of N-Boc-N-bis(PEG4-acid)

Experimental Protocol: Representative Synthesis

  • Step 1: Synthesis of a Boc-protected amino-diol. React diethanolamine (B148213) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) (TEA) to protect the secondary amine.

  • Step 2: PEGylation of the diol. The resulting Boc-protected diol is then reacted with a suitable PEGylating agent, such as tetraethylene glycol monotosylate, under basic conditions (e.g., using sodium hydride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction is performed in a 2:1 molar ratio of the PEGylating agent to the diol to attach a PEG4 chain to each hydroxyl group.

  • Step 3: Oxidation to carboxylic acids. The terminal hydroxyl groups of the PEG chains are then oxidized to carboxylic acids using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid) or a milder alternative such as TEMPO-catalyzed oxidation.

  • Step 4: Purification. The final product, N-Boc-N-bis(PEG4-acid), is purified using column chromatography on silica (B1680970) gel.

Disclaimer: This is a representative protocol and would require optimization and detailed characterization for practical implementation.

Application in PROTAC Synthesis: Targeting BCR-ABL

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The branched nature of N-Boc-N-bis(PEG4-acid) allows for the attachment of a target-binding ligand and an E3 ligase ligand.

The following is a representative workflow for the synthesis of a PROTAC targeting the oncogenic BCR-ABL protein, implicated in chronic myeloid leukemia (CML).[1][5][6][7]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A 1. Activate Carboxylic Acids of N-Boc-N-bis(PEG4-acid) B 2. Couple BCR-ABL Ligand (e.g., Dasatinib derivative) A->B EDC, NHS C 3. Purify Intermediate B->C D 4. Boc Deprotection (Acidic Conditions) C->D TFA E 5. Couple E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative) D->E HATU F 6. Final Purification E->F G Final PROTAC F->G

PROTAC Synthesis Workflow

Experimental Protocol: PROTAC Synthesis

  • Activation of N-Boc-N-bis(PEG4-acid): Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) and stir at room temperature to form the activated NHS esters.

  • Coupling of BCR-ABL Ligand: To the activated linker solution, add a derivative of a BCR-ABL inhibitor (e.g., dasatinib) with a free amine group. The reaction is stirred at room temperature to form an amide bond.

  • Purification: The resulting intermediate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Boc Deprotection: The Boc protecting group is removed by treating the purified intermediate with trifluoroacetic acid (TFA) in DCM.

  • Coupling of E3 Ligase Ligand: The deprotected amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Final Purification: The final PROTAC molecule is purified by RP-HPLC and its identity confirmed by mass spectrometry and NMR.

Application in ADC Synthesis: Targeting CD22

ADCs are monoclonal antibodies conjugated to cytotoxic drugs, enabling targeted delivery to cancer cells. The linker in an ADC influences its stability, solubility, and the efficiency of drug release. A branched linker like N-Boc-N-bis(PEG4-acid) can be used to increase the drug-to-antibody ratio (DAR).

The following is a representative workflow for the synthesis of an ADC targeting CD22, a B-cell marker expressed in non-Hodgkin's lymphoma.[8][9][10][11]

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis A 1. Activate N-Boc-N-bis(PEG4-acid) and couple to cytotoxic drug B 2. Purify Drug-Linker Conjugate A->B C 3. Boc Deprotection B->C TFA D 4. Activate Carboxylic Acid of Drug-Linker C->D EDC, NHS E 5. Conjugate to Anti-CD22 Antibody (via lysine (B10760008) residues) D->E F 6. Final Purification (Size Exclusion Chromatography) E->F G Final ADC F->G

ADC Synthesis Workflow

Experimental Protocol: ADC Synthesis

  • Drug-Linker Synthesis: The carboxylic acid groups of N-Boc-N-bis(PEG4-acid) are activated with EDC and NHS and reacted with an amine-containing cytotoxic drug (e.g., a derivative of monomethyl auristatin E, MMAE).

  • Purification: The resulting Boc-protected drug-linker conjugate is purified by RP-HPLC.

  • Boc Deprotection: The Boc group is removed with TFA.

  • Activation of Drug-Linker: The newly exposed amine is now part of the drug-linker construct. For conjugation to an antibody, a different chemistry would be employed. For instance, if the drug-linker construct had a terminal carboxylic acid, it would be activated with EDC and NHS.

  • Conjugation to Antibody: The activated drug-linker is added to a solution of the anti-CD22 monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction mixture is incubated to allow for the formation of amide bonds with the lysine residues of the antibody.

  • Purification: The resulting ADC is purified by size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities. The final product is characterized by UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography to determine the DAR and aggregation levels.

Signaling Pathways

The bioconjugates synthesized using N-Boc-N-bis(PEG4-acid) are designed to modulate specific cellular signaling pathways implicated in disease.

BCR-ABL Signaling in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia cells through multiple downstream pathways, including the JAK-STAT and RAS-MEK-ERK pathways.[5][7] A PROTAC utilizing N-Boc-N-bis(PEG4-acid) as a linker would target BCR-ABL for degradation, thereby inhibiting these pro-survival signals.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Proteasome Proteasome BCR_ABL->Proteasome Degradation STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS PROTAC PROTAC (with N-Boc-N-bis(PEG4-acid) linker) PROTAC->BCR_ABL E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->BCR_ABL Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

PROTAC-mediated BCR-ABL Degradation
CD22-Mediated Internalization and Cytotoxicity

In the case of an anti-CD22 ADC, the antibody directs the conjugate to B-cells expressing CD22. Upon binding, the ADC-CD22 complex is internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis.[8][11]

ADC_Internalization_Pathway cluster_cell Malignant B-Cell ADC Anti-CD22 ADC (with N-Boc-N-bis(PEG4-acid) linker) CD22 CD22 Receptor ADC->CD22 Binding Endosome Endosome CD22->Endosome Internalization B_Cell B-Cell Surface Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

ADC Internalization and Action

Conclusion

N-Boc-N-bis(PEG4-acid) is a valuable tool for the construction of complex bioconjugates. Its branched structure and orthogonal protecting group strategy facilitate the synthesis of advanced therapeutics like PROTACs and ADCs. The PEGylated nature of this linker enhances the solubility and pharmacokinetic properties of the resulting conjugates. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for well-defined, versatile linkers such as N-Boc-N-bis(PEG4-acid) is expected to grow. Further research into the synthesis and application of such branched linkers will undoubtedly contribute to the development of more effective and safer targeted therapies.

References

The Strategic Role of the Boc Protecting Group in N-Boc-N-bis(PEG4-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tert-butyloxycarbonyl (Boc) protecting group in the heterobifunctional linker, N-Boc-N-bis(PEG4-acid). We will delve into the core principles of amine protection, the specific advantages conferred by the Boc group, and the practical applications of this versatile molecule in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concept: The Imperative of Controlled Reactivity

In the multi-step synthesis of complex biomolecular conjugates, controlling the reactivity of functional groups is paramount. Protecting groups, such as the Boc group, serve as temporary masks for highly reactive moieties, like primary amines, preventing them from participating in unwanted side reactions. The strategic application and subsequent removal of these groups allow for a defined and sequential assembly of molecular components.

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker that exemplifies this principle. It features a central amine temporarily protected by a Boc group, and two terminal carboxylic acid groups. This architecture allows for a controlled, stepwise conjugation strategy. The carboxylic acid groups can be initially reacted with primary amines on a target molecule. Following this, the Boc group is removed under acidic conditions to expose the primary amine, which is then available for a second, distinct conjugation reaction.[1][2] The tetraethylene glycol (PEG4) linkers enhance the solubility and bioavailability of the resulting conjugate.[3][4]

The Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under moderately acidic conditions.[5][6] In the context of N-Boc-N-bis(PEG4-acid), the Boc group provides the following key advantages:

  • Acid Lability: The Boc group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7] This deprotection step is typically rapid and proceeds with high efficiency.

  • Orthogonal Reactivity: The Boc-protected amine is stable to the conditions required for the activation and coupling of the terminal carboxylic acids (e.g., using EDC/NHS chemistry).[3] This orthogonality is crucial for the intended stepwise conjugation.

  • Prevention of Polysubstitution: By masking the central amine, the Boc group prevents its reaction during the initial conjugation step involving the carboxylic acids, thus avoiding the formation of complex and undesirable polymeric byproducts.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of N-Boc-N-bis(PEG4-acid) and similar Boc-protected PEG linkers. It is important to note that optimal conditions can vary depending on the specific substrates and should be determined empirically.

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG4-acid)

ParameterValueReference
Molecular FormulaC₂₇H₅₁NO₁₄[1][8]
Molecular Weight613.7 g/mol [1][8]
Purity≥95%[1]
SolubilityWater, DMSO, DCM, DMF[1]
Storage Condition-20°C[1]

Table 2: General Reaction Conditions for Boc Deprotection

ParameterRecommended RangeTypical ValueReference
ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v) TFA in DCM[9]
Temperature0°C to Room TemperatureRoom Temperature[9]
Reaction Time30 minutes - 2 hours1-2 hours[9]
MonitoringTLC or LC-MSLC-MS[9]

Table 3: General Reaction Conditions for EDC/NHS Coupling of Carboxylic Acids

ParameterRecommended Molar Ratio (relative to Acid)Typical Molar RatioReference
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2:1 to 10:12:1[3]
NHS (N-hydroxysuccinimide)1:1 to 5:11.2:1[3]
Amine-containing Molecule1:1 to 10:11.5:1[3]
Activation pH4.5 - 6.05.5[8]
Coupling pH7.2 - 8.07.4[8]

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG4-acid)

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-N-bis(PEG4-acid) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Protocol 2: EDC/NHS-mediated Coupling of N-Boc-N-bis(PEG4-acid) to a Primary Amine

This protocol outlines the conjugation of the terminal carboxylic acids of N-Boc-N-bis(PEG4-acid) to a molecule containing a primary amine (e.g., a protein or peptide).

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of N-Boc-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxylic Acids:

    • In a reaction vial, combine the N-Boc-N-bis(PEG4-acid) solution with Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the N-Boc-N-bis(PEG4-acid).

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated N-Boc-N-bis(PEG4-acid) solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a recommended starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

Mandatory Visualization

Caption: Chemical structure of N-Boc-N-bis(PEG4-acid).

start N-Boc-N-bis(PEG4-acid) step1 Add TFA in DCM start->step1 Acidic Deprotection result Deprotected Amine (TFA Salt) step1->result side_product t-Butyl cation + CO2 step1->side_product

Caption: Boc deprotection workflow.

cluster_workflow Two-Step Conjugation Workflow start N-Boc-N-bis(PEG4-acid) step1 EDC/NHS Coupling start->step1 molecule1 Molecule 1 (with primary amine) molecule1->step1 conjugate1 Boc-Protected Conjugate step1->conjugate1 step2 Boc Deprotection (TFA/DCM) conjugate1->step2 conjugate2 Amine-Functionalized Conjugate step2->conjugate2 step3 Second Conjugation conjugate2->step3 molecule2 Molecule 2 (e.g., activated ester) molecule2->step3 final_product Final Bifunctional Conjugate step3->final_product

Caption: Experimental workflow for sequential conjugation.

cluster_protac PROTAC-Mediated Protein Degradation poi Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary protac PROTAC protac->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitination ternary->poly_ub Ub Transfer ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC signaling pathway.

References

The Pivotal Role of Terminal Carboxylic Acids in N-Boc-N-bis(PEG4-acid): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-bis(PEG4-acid) has emerged as a critical branched linker in the development of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The defining feature of this molecule is its two terminal carboxylic acid groups, which provide reactive handles for covalent conjugation to amine-containing molecules. This technical guide delves into the core functionalities of these terminal carboxylic acids, providing a comprehensive overview of their role in bioconjugation, detailed experimental protocols for their use, and a comparative analysis of branched versus linear PEG linker architectures.

Introduction: The Architectural Advantage of N-Boc-N-bis(PEG4-acid)

N-Boc-N-bis(PEG4-acid) is a heterobifunctional linker characterized by a central Boc-protected amine and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a carboxylic acid. This branched architecture offers distinct advantages over traditional linear linkers. The tetraethylene glycol (PEG4) spacers enhance the aqueous solubility and reduce the immunogenicity of the resulting conjugate.[1] The Boc (tert-butyloxycarbonyl) protecting group provides an orthogonal handle for subsequent modifications under acidic conditions.[1]

However, the primary utility of this molecule lies in its twin terminal carboxylic acids. These functional groups are the linchpins for covalently attaching the linker to biomolecules, enabling the construction of sophisticated therapeutic and research agents.

The Core Functionality: Terminal Carboxylic Acids in Bioconjugation

The two terminal carboxylic acids of N-Boc-N-bis(PEG4-acid) serve as versatile anchor points for conjugation to primary and secondary amines, such as the surface-exposed lysine (B10760008) residues on proteins.[1] This reaction, forming a stable amide bond, is the cornerstone of its application in bioconjugation.

The reactivity of the carboxylic acids is not inherent; they require activation to facilitate amide bond formation. The most common and robust method for this activation is the use of carbodiimide (B86325) chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate is prone to hydrolysis. The addition of NHS converts it into a more stable NHS ester, which can then efficiently react with an amine to form a stable amide bond.

This two-step, one-pot reaction is a versatile and widely used method for creating custom bioconjugates.[1]

Data Presentation: Physicochemical Properties and Comparative Analysis

Physicochemical Properties of N-Boc-N-bis(PEG4-acid) and Related Compounds
PropertyN-Boc-N-bis(PEG4-acid)N-Boc-N-bis(PEG4-NHS ester)
CAS Number 2093152-88-42093153-08-1
Molecular Formula C27H51NO14C35H57N3O18
Molecular Weight 613.69 g/mol 807.9 g/mol
Appearance Viscous oil or waxy solidData not available
Solubility Soluble in DCM, DMF, DMSO; moderate aqueous solubilityData not available
Storage -20°C under inert atmosphere-20°C

Data sourced from commercial suppliers.

Comparative Analysis: Branched vs. Linear PEG Linkers

The branched structure of N-Boc-N-bis(PEG4-acid) offers significant advantages over linear counterparts in certain applications.

FeatureLinear PEG Linkers (e.g., Boc-PEG4-acid)Branched PEG Linkers (e.g., N-Boc-N-bis(PEG4-acid))
Architecture Single, unbranched PEG chainMultiple PEG arms from a central core
Drug-to-Antibody Ratio (DAR) Typically lower (one linker per drug)Potentially higher (one linker can attach multiple drugs)
Hydrodynamic Volume Smaller for a given molecular weightLarger for a given molecular weight, potentially reducing renal clearance
"Stealth" Effect Provides a hydrophilic shieldOffers enhanced shielding due to its 3D structure
In Vivo Half-Life Generally shorterPotentially longer circulation time

This table provides a generalized comparison. The optimal linker choice is application-dependent.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of BRD4

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. N-Boc-N-bis(PEG4-acid) is an ideal linker for PROTAC synthesis. One carboxylic acid can be conjugated to a ligand for the target protein (e.g., a BRD4 inhibitor), and the other to a ligand for an E3 ligase (e.g., a derivative of thalidomide (B1683933) for Cereblon).

Bromodomain-containing protein 4 (BRD4) is a key transcriptional co-activator involved in the expression of oncogenes like c-MYC. A PROTAC targeting BRD4 can induce its degradation, leading to the suppression of oncogenic signaling pathways.

BRD4_Degradation_Pathway cluster_protrac PROTAC Action cluster_downstream Downstream Effects BRD4 BRD4 PROTAC BRD4-PROTAC-E3 Ligase Ternary Complex BRD4->PROTAC PTEFb P-TEFb BRD4->PTEFb Recruits polyUb Poly-ubiquitinated BRD4 PROTAC->polyUb Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->PROTAC Proteasome 26S Proteasome polyUb->Proteasome Degraded Degraded BRD4 (Peptides) Proteasome->Degraded RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates cMYC c-MYC Transcription Suppression RNAPII->cMYC Inhibition of Elongation Apoptosis Apoptosis cMYC->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) involves a stepwise conjugation of the target protein ligand and the E3 ligase ligand to the two terminal carboxylic acids.

PROTAC_Synthesis_Workflow start N-Boc-N-bis(PEG4-acid) step1 Activate one carboxyl group (EDC/NHS) start->step1 step2 Conjugate to Target Ligand-NH2 step1->step2 intermediate1 Boc-Linker-Target Ligand step2->intermediate1 step3 Activate second carboxyl group (EDC/NHS) intermediate1->step3 step4 Conjugate to E3 Ligase Ligand-NH2 step3->step4 intermediate2 Boc-PROTAC step4->intermediate2 step5 Boc Deprotection (TFA) intermediate2->step5 final_product Final PROTAC step5->final_product

Caption: General workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-acid).

Experimental Protocols

The following protocols provide a general framework for the activation and conjugation of N-Boc-N-bis(PEG4-acid). Optimization may be required for specific applications.

Protocol 1: Activation of Terminal Carboxylic Acids with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on N-Boc-N-bis(PEG4-acid) to form NHS esters.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add EDC and NHS to the solution. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS) for each carboxylic acid group to be activated.[1]

  • Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting solution contains the activated N-Boc-N-bis(PEG4-NHS ester) and is ready for conjugation.

Protocol 2: Conjugation of Activated Linker to a Primary Amine

This protocol outlines the conjugation of the activated NHS ester to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).

Materials:

  • Activated N-Boc-N-bis(PEG4-NHS ester) solution (from Protocol 1)

  • Amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the amine-containing molecule should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Upon completion, remove the DCM and TFA under reduced pressure or by nitrogen stream.

  • The deprotected product can be purified by an appropriate method if necessary.

Conclusion

The terminal carboxylic acids of N-Boc-N-bis(PEG4-acid) are the key functional handles that enable its broad utility in the construction of complex bioconjugates. Their ability to be efficiently activated and conjugated to amines provides a robust and versatile platform for the development of next-generation therapeutics and research tools. The branched architecture of this linker offers potential advantages in terms of drug loading and pharmacokinetic properties. The protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique capabilities of N-Boc-N-bis(PEG4-acid) in their work.

References

An In-depth Technical Guide to N-Boc-N-bis(PEG4-acid) for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. The linker's composition and structure are paramount, influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG4-acid), a branched, polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. We will delve into its chemical properties, role in PROTAC design, and provide illustrative data and detailed experimental protocols relevant to its application in targeted protein degradation.

Core Concepts of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start N-Boc-N-bis(PEG4-acid) + Ligands Activate_Linker Activate Carboxylic Acids (DCC/NHS or HATU) Start->Activate_Linker First_Coupling First Amide Coupling (Target Ligand + DIPEA) Activate_Linker->First_Coupling Purify1 Purification 1 (Flash Chromatography) First_Coupling->Purify1 Second_Coupling Second Amide Coupling (E3 Ligand + DIPEA) Purify1->Second_Coupling Purify2 Purification 2 (Flash Chromatography) Second_Coupling->Purify2 Deprotection Boc Deprotection (TFA) Purify2->Deprotection Final_Purification Final Purification (Preparative HPLC) Deprotection->Final_Purification Final_PROTAC Final PROTAC Final_Purification->Final_PROTAC Western_Blot_Workflow Western Blot Workflow for Degradation Analysis Cell_Culture Cell Seeding & Treatment (PROTAC dilutions, Vehicle) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax Calculation) Detection->Analysis Result Degradation Profile Analysis->Result PI3K_Pathway Targeting the PI3K/AKT/mTOR Pathway with PROTACs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Degradation1 Degradation PI3K->Degradation1 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Degradation2 Degradation mTOR->Degradation2 PROTAC_PI3K PI3K-PROTAC PROTAC_PI3K->PI3K PROTAC_mTOR mTOR-PROTAC PROTAC_mTOR->mTOR

The Hydrophilic Nature of N-Boc-N-bis(PEG4-acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of N-Boc-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker critical in modern bioconjugation, drug delivery systems, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Understanding the hydrophilicity of this linker is paramount for optimizing the solubility, bioavailability, and pharmacokinetic profiles of conjugated molecules.

Core Concepts: Structure and Hydrophilicity

N-Boc-N-bis(PEG4-acid) is a heterobifunctional linker featuring a central tertiary amine protected by a tert-butyloxycarbonyl (Boc) group and two arms, each terminating in a carboxylic acid. These arms are composed of four repeating ethylene (B1197577) glycol units (PEG4).

The pronounced hydrophilicity of this molecule is primarily attributed to the polyethylene glycol chains. The repeating ether units of PEG form hydrogen bonds with water molecules, leading to high aqueous solubility.[1] This property is crucial for enhancing the solubility of hydrophobic drugs or biomolecules to which it is attached.[][3] The branched structure of N-Boc-N-bis(PEG4-acid) further contributes to creating a hydrophilic shield around the conjugated molecule.

Quantitative Data on Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-N-bis(PEG4-acid), providing a quantitative basis for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₂₇H₅₁NO₁₄[4][5]
Molecular Weight 613.69 g/mol [4][5]
CAS Number 2093152-88-4[4][5]
Qualitative Solubility Soluble in Water, DMSO, DCM, DMF[6][7]
Calculated logP 1.3057ChemScene Database
Purity Typically ≥95% or ≥97%[4][5][6]
Appearance Viscous oil or waxy solidVendor Data Sheets
Storage Conditions -20°C for long-term storage[6][7]

Note: logP is the logarithm of the partition coefficient between octanol (B41247) and water. A lower logP value indicates higher hydrophilicity.

Experimental Protocols for Determining Hydrophilicity

While a calculated logP value is available, experimental determination is often necessary for regulatory submissions and in-depth characterization. Below are detailed methodologies for determining the key hydrophilicity parameters of N-Boc-N-bis(PEG4-acid).

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol is adapted from standard shake-flask procedures and is considered the "gold standard" for logP determination.[8][9]

Objective: To experimentally determine the logP value of N-Boc-N-bis(PEG4-acid).

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • 1-Octanol (B28484) (reagent grade, pre-saturated with water)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Centrifuge tubes (glass, with screw caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD or ELSD, as PEG lacks a strong chromophore)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of N-Boc-N-bis(PEG4-acid) in the aqueous phase (PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a centrifuge tube, combine equal volumes of the aqueous stock solution and the water-saturated 1-octanol (e.g., 5 mL of each).

    • Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clear separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Analyze the concentration of N-Boc-N-bis(PEG4-acid) in each phase using a validated HPLC method. A reverse-phase column with a gradient elution may be suitable.[10]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Protocol 2: Determination of Aqueous Solubility

This protocol provides a method to quantify the water solubility of N-Boc-N-bis(PEG4-acid).

Objective: To determine the maximum solubility of N-Boc-N-bis(PEG4-acid) in water.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Deionized water

  • Small glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatic shaker or water bath

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical balance

  • HPLC system with a suitable detector

Methodology:

  • Sample Preparation:

    • Add an excess amount of N-Boc-N-bis(PEG4-acid) to a known volume of deionized water in a glass vial.

  • Equilibration:

    • Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the clear, saturated solution with deionized water.

    • Determine the concentration of the dissolved N-Boc-N-bis(PEG4-acid) in the diluted solution using a validated HPLC method.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Logical Workflows

The hydrophilicity and bifunctional nature of N-Boc-N-bis(PEG4-acid) make it a versatile linker in complex bioconjugation strategies. The following diagrams illustrate its role in the logical workflows for the synthesis of ADCs and PROTACs.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Conjugation to Antibody cluster_deprotection Step 3: Boc Deprotection cluster_conjugation2 Step 4: Drug Conjugation Linker N-Boc-N-bis(PEG4-acid) ActivatedLinker Activated NHS Ester Linker->ActivatedLinker Carbodiimide Chemistry EDC_NHS EDC, NHS EDC_NHS->ActivatedLinker Boc_Ab_Linker Boc-Protected Ab-Linker Conjugate ActivatedLinker->Boc_Ab_Linker Amide Bond Formation (Lysine Residues) Antibody Antibody (mAb) Antibody->Boc_Ab_Linker Ab_Linker_NH2 Ab-Linker-Amine Boc_Ab_Linker->Ab_Linker_NH2 Acidic Condition TFA TFA TFA->Ab_Linker_NH2 ADC Final ADC Ab_Linker_NH2->ADC Drug Payload Drug (with Carboxylic Acid) ActivatedDrug Activated Drug Drug->ActivatedDrug EDC, NHS ActivatedDrug->ADC Amide Bond Formation

Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_arm1 Arm 1 Synthesis cluster_deprotect Boc Deprotection cluster_arm2 Arm 2 Synthesis start N-Boc-N-bis(PEG4-acid) activate1 Activate one -COOH (e.g., with EDC/NHS) start->activate1 conjugate1 Boc-Linker-Ligand1 activate1->conjugate1 ligand1 E3 Ligase Ligand (with -NH2) ligand1->conjugate1 Couple deprotect Remove Boc Group (Acidic Conditions) conjugate1->deprotect intermediate H2N-Linker-Ligand1 deprotect->intermediate activate2 Activate remaining -COOH (e.g., with EDC/NHS) intermediate->activate2 final_protac Final PROTAC Molecule activate2->final_protac ligand2 Target Protein Ligand (with -NH2) ligand2->final_protac Couple

Logical workflow for PROTAC synthesis.

Conclusion

N-Boc-N-bis(PEG4-acid) is a fundamentally hydrophilic molecule due to its branched polyethylene glycol structure. This inherent property is a cornerstone of its utility in the pharmaceutical and biotechnology sectors, enabling the development of drug delivery systems with enhanced solubility and improved pharmacokinetic profiles. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to harness the properties of this versatile linker in their drug development endeavors.

References

An In-depth Technical Guide to the Storage and Stability of N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for N-Boc-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Understanding the stability of this reagent is paramount for ensuring the reproducibility of experimental results and the quality of the final conjugated products.

Physicochemical Properties and Handling

N-Boc-N-bis(PEG4-acid) is a branched PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine and two terminal carboxylic acid groups. The PEG chains enhance the solubility and pharmacokinetic properties of the molecules it links. It is typically a viscous oil or waxy solid at room temperature and is soluble in a variety of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[] Due to its PEGylated nature, it also possesses some degree of aqueous solubility.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of N-Boc-N-bis(PEG4-acid). The primary degradation pathways to consider are the hydrolysis of the acid-labile Boc group and the potential oxidation or chain scission of the PEG backbone.

For long-term storage, it is recommended to keep the compound in its neat form at low temperatures and under an inert atmosphere to minimize degradation from moisture and atmospheric oxygen.

Storage ConditionDurationRecommendation
-20°CLong-term (months to years)Recommended for optimal stability.
0 - 4°CShort-term (days to weeks)Suitable for temporary storage.
Room TemperatureShippingStable for a few weeks during ordinary shipping.

Data compiled from multiple supplier recommendations.

Once dissolved in a solvent, the stability of N-Boc-N-bis(PEG4-acid) can be more limited. It is advisable to prepare fresh solutions for conjugation reactions. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.

SolventStorage TemperatureDuration
DMSO or DMF-20°CUp to 1 month
DMSO or DMF-80°CUp to 6 months

Data compiled from multiple supplier recommendations.

Stability Profile

The stability of N-Boc-N-bis(PEG4-acid) is primarily influenced by the chemical stability of its two key functional components: the Boc-protected amine and the PEG-acid chains.

The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines. Its stability is highly pH-dependent.

  • Acidic Conditions: The Boc group is labile to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are commonly used for its removal.[2] The kinetics of this cleavage can be influenced by the acid concentration, with some studies showing a second-order dependence.[2][3][4] Even milder acidic conditions over extended periods can lead to premature deprotection.

  • Basic and Nucleophilic Conditions: The Boc group is generally stable under basic and nucleophilic conditions, making it compatible with a wide range of reaction conditions used in bioconjugation.[5]

  • Thermal Stability: While generally stable at ambient temperatures, thermal deprotection of N-Boc groups can occur at elevated temperatures, with the efficiency being solvent-dependent.[6]

Polyethylene glycol and its derivatives are susceptible to degradation through oxidation and chain scission, which can be influenced by temperature, light, and the presence of metal ions.

  • Thermo-oxidative Degradation: In the presence of oxygen, PEG can undergo thermal degradation, which typically follows a random chain scission mechanism.[7][8] This process can be accelerated at higher temperatures.[9][10]

  • Photostability: Exposure to UV light can lead to the photodegradation of PEG, especially in the presence of photosensitizers.[6] It is advisable to protect PEG-containing reagents from light.

  • Hydrolytic Stability: The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and basic conditions. The terminal carboxylic acid groups are also stable.

Experimental Protocol: General Stability Assessment

To perform a stability study on N-Boc-N-bis(PEG4-acid), a general protocol would involve incubating the compound under various conditions and monitoring its degradation over time using appropriate analytical techniques.

  • Prepare Stock Solutions: Dissolve N-Boc-N-bis(PEG4-acid) in the desired solvent (e.g., DMSO, DMF, or an aqueous buffer of a specific pH) to a known concentration.

  • Aliquot Samples: Distribute the stock solution into multiple vials for each storage condition to be tested (e.g., different temperatures, light exposure).

  • Incubation: Store the aliquots under the defined conditions. At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each condition for analysis.

The choice of analytical method is critical for accurately quantifying the intact molecule and its degradation products. Since the parent molecule and some potential degradation products lack a strong chromophore, traditional UV-based HPLC can be challenging.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a suitable method for quantifying non-volatile analytes that lack a chromophore, making it ideal for PEGylated molecules.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify the parent molecule and any degradation products, such as the deprotected amine or shorter PEG fragments.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the Boc group's characteristic signal or changes in the PEG backbone.[9]

Visualizations

reception Receive N-Boc-N-bis(PEG4-acid) storage_decision Long-term or Short-term Storage? reception->storage_decision long_term Store at -20°C under inert gas storage_decision->long_term Long-term short_term Store at 4°C storage_decision->short_term Short-term usage_decision Use as neat compound or in solution? long_term->usage_decision short_term->usage_decision neat Weigh neat compound for immediate use usage_decision->neat Neat solution Prepare stock solution in anhydrous DMSO/DMF usage_decision->solution Solution immediate_use Use solution in experiment neat->immediate_use solution_storage_decision Immediate use or store solution? solution->solution_storage_decision solution_storage_decision->immediate_use Immediate solution_storage Aliquot and store at -20°C (1 month) or -80°C (6 months) solution_storage_decision->solution_storage Store end_point End of Use immediate_use->end_point solution_storage->immediate_use

Caption: Recommended workflow for handling and storage.

parent N-Boc-N-bis(PEG4-acid) deprotected N-bis(PEG4-acid) amine parent->deprotected Acid Hydrolysis oxidized Oxidized PEG species parent->oxidized Oxidation (O2, light) fragmented PEG chain fragments parent->fragmented Thermal Degradation

Caption: Potential degradation pathways for the molecule.

References

An In-depth Technical Guide to PROTAC Linkers with PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's native ubiquitin-proteasome system (UPS).[1][3][][5] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][6][7] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[1][2][6][7][8][9][10][11]

The Strategic Role of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are prized for their hydrophilicity, biocompatibility, and the ease with which their length can be precisely controlled.[1][7][12] The incorporation of PEG chains into the linker can profoundly impact a PROTAC's therapeutic potential in several ways:

  • Enhanced Solubility and Permeability: A significant challenge in PROTAC development is their often large size and hydrophobicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can significantly improve the water solubility of PROTACs.[1][6][8][9][10][11] The relationship with cell permeability is more complex; while excessive PEGylation can hinder cell uptake, the flexible nature of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving membrane traversal.[13]

  • Tuning Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal geometric arrangement of the POI and E3 ligase within the ternary complex.[6][7] A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins into productive proximity for ubiquitination.[12] The ability to systematically vary the number of PEG units allows for the fine-tuning of this crucial parameter.[8][9][10][11]

  • Facilitated Synthesis: The availability of bifunctional PEG motifs simplifies the modular and rapid assembly of PROTACs, accelerating the screening and optimization process.[8][9][10][11]

However, it is also important to note that PEG linkers may exhibit reduced metabolic stability in vivo compared to more rigid alkyl-based linkers.[1]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which it degrades 50% of the target protein) and its Dmax (the maximum percentage of degradation). The following table summarizes data illustrating the impact of PEG linker length on the degradation of various target proteins.

PROTAC IDTarget ProteinE3 LigaseLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4-targeting PROTACs
PROTAC (60)BRD4CRBN0< 500Not Specified[14]
PROTAC (60)BRD4CRBN1-2> 5000Not Specified[14]
PROTAC (60)BRD4CRBN4-5< 500Not Specified[14]
TBK1-targeting PROTACs
PROTAC (31)TBK1Not Specified< 12 atoms (mixed alkyl/ether)No degradationNot Specified[14]
PROTAC (31)TBK1Not Specified21 atoms (mixed alkyl/ether)396[14]
PROTAC (31)TBK1Not Specified29 atoms (mixed alkyl/ether)29276[14]
ERα-targeting PROTAC
PROTAC 13ERαVHL16 atom chain~100> 80[15]

Note: The data presented is a compilation from different studies and is intended to be illustrative of the general principles of linker optimization. Direct comparison between different PROTAC systems should be made with caution.

Experimental Protocols

1. Synthesis of a PROTAC with a Hydroxy-PEG-Acid Linker

This protocol describes a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional PEG linker.[6]

Step 1: Synthesis of the POI-Linker Intermediate This step involves forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.[6]

  • Materials: Amine-containing POI ligand, Hydroxy-PEG-acid linker, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve the amine-containing POI ligand (1 equivalent) and the Hydroxy-PEG-acid linker (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC This step involves the coupling of the POI-linker intermediate to an amine-containing E3 ligase ligand.[6]

  • Materials: POI-linker intermediate, Amine-containing E3 ligase ligand, TsCl (p-Toluenesulfonyl chloride), Anhydrous DCM (Dichloromethane), Anhydrous DMF.

  • Procedure:

    • Dissolve the POI-linker intermediate (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C and slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at 60°C overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

2. Western Blotting for Protein Degradation Analysis

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[16]

  • Materials: Cell culture medium, PROTAC stock solution (in DMSO), RIPA buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-polyacrylamide gels, PVDF membrane, TBST (Tris-buffered saline with Tween 20), Primary antibody against the POI, Primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).[16]

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[16]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]

    • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.[16]

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

    • Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection and Quantification: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[16]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 Recycling Ub_chain Polyubiquitination PROTAC->Ub_chain Recruitment of E2/Ub E3->PROTAC Ub Ubiquitin Ub->Ub_chain Ub_chain->POI Ub Tagging Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.[6][13]

PROTAC_Development_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Target, E3 Ligase, Linker Selection) Synthesis 2. Chemical Synthesis Design->Synthesis In_Vitro 3. In Vitro Evaluation Synthesis->In_Vitro Optimization 4. Iterative Optimization (SAR) In_Vitro->Optimization Analyze DC50, Dmax, Permeability Optimization->Synthesis Refine Linker & Ligands In_Vivo 5. In Vivo Studies Optimization->In_Vivo Potent Degrader Identified Lead Lead Candidate In_Vivo->Lead

Caption: A typical workflow for the design and evaluation of PROTACs.[13][17][18]

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of N-Boc-N-bis(PEG4-acid) in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of the branched N-Boc-N-bis(PEG4-acid) linker, a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic protocol for the linker itself, followed by a detailed methodology for its incorporation into a PROTAC molecule, connecting a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Introduction to N-Boc-N-bis(PEG4-acid) in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1][2]

The N-Boc-N-bis(PEG4-acid) linker is a branched polyethylene (B3416737) glycol (PEG)-based linker. The branched nature of this linker provides a unique three-dimensional architecture that can influence the orientation of the bound proteins. The PEG chains enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[2] The Boc-protected amine and the two terminal carboxylic acids offer orthogonal handles for the sequential and controlled conjugation of the POI and E3 ligase ligands.[3][4]

Physicochemical Properties of N-Boc-N-bis(PEG4-acid)

A summary of the key physicochemical properties of the N-Boc-N-bis(PEG4-acid) linker is provided in the table below.

PropertyValue
Chemical Name 16-(tert-butoxycarbonyl)-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid
Synonyms Acid-Apeg8-Acid N-Boc, N-Boc-N-Bis(PEG4-Acid)
Molecular Formula C27H51NO14
Molecular Weight 613.70 g/mol
CAS Number 2093152-88-4
Appearance Colorless to light yellow liquid/oil
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Plausible Synthesis of N-Boc-N-bis(PEG4-acid)

This protocol describes a plausible method for the synthesis of N-Boc-N-bis(PEG4-acid) via the dialkylation of tert-butyl carbamate (B1207046) with a suitable PEG4-acid derivative containing a leaving group (e.g., a bromide or tosylate).

Materials:

  • tert-Butyl carbamate

  • Bromo-PEG4-acid or Tosyl-PEG4-acid

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Deprotonation of tert-butyl carbamate: To a solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of Bromo-PEG4-acid or Tosyl-PEG4-acid (2.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield N-Boc-N-bis(PEG4-acid).

Expected Data (Illustrative):

ParameterExpected Result
Yield 40-60%
¹H NMR Peaks corresponding to the Boc group, PEG chains, and terminal acid protons.
¹³C NMR Peaks corresponding to the Boc carbonyl, PEG backbone, and carboxylic acid carbons.
Mass Spec (ESI-MS) Calculated m/z for [M+H]⁺ or [M+Na]⁺
Protocol 2: Synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid)

This protocol outlines a general two-step procedure for the synthesis of a PROTAC, involving the sequential amide coupling of the N-Boc-N-bis(PEG4-acid) linker to an amine-containing E3 ligase ligand and an amine-containing POI ligand.

Step 2a: Coupling of N-Boc-N-bis(PEG4-acid) to an E3 Ligase Ligand

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes.

  • Coupling Reaction: Add the amine-functionalized E3 ligase ligand (1.0 eq) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected Linker-E3 Ligase conjugate.

Step 2b: Boc Deprotection and Coupling to POI Ligand

Materials:

  • Boc-protected Linker-E3 Ligase conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized POI Ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected Linker-E3 Ligase conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Coupling to POI Ligand: Dissolve the deprotected Linker-E3 Ligase conjugate and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterization: Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Illustrative Quantitative Data for a Representative PROTAC:

Intermediate/ProductStepYield (%)Purity (LC-MS, %)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
Boc-Linker-E3 Ligase2a65>95ValueValue
Final PROTAC2b40>98ValueValue

*Note: The values in this table are illustrative and will vary depending on the specific E3 ligase and POI ligands used.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathway and the general workflow for PROTAC synthesis.

G cluster_synthesis Plausible Synthesis of N-Boc-N-bis(PEG4-acid) start_materials tert-Butyl carbamate + 2x Bromo-PEG4-acid reaction_conditions Base (e.g., NaH) Anhydrous DMF start_materials->reaction_conditions 1. Deprotonation 2. Dialkylation product N-Boc-N-bis(PEG4-acid) reaction_conditions->product

Caption: Plausible synthetic route for N-Boc-N-bis(PEG4-acid).

G cluster_protac_synthesis General PROTAC Synthesis Workflow linker N-Boc-N-bis(PEG4-acid) coupling1 Amide Coupling (HATU, DIPEA) linker->coupling1 e3_ligand Amine-functionalized E3 Ligase Ligand e3_ligand->coupling1 intermediate Boc-Linker-E3 Ligase Conjugate coupling1->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection deprotected_intermediate Linker-E3 Ligase Conjugate deprotection->deprotected_intermediate coupling2 Amide Coupling (HATU, DIPEA) deprotected_intermediate->coupling2 poi_ligand Amine-functionalized POI Ligand poi_ligand->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: General workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-acid).

Signaling Pathway Diagram

The synthesized PROTAC functions by hijacking the ubiquitin-proteasome system to induce the degradation of the target protein.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of PROTAC-induced protein degradation.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-acid) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-acid) is a branched, heterobifunctional crosslinker integral to modern bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] Its unique architecture, featuring two terminal carboxylic acid groups and a tert-butyloxycarbonyl (Boc) protected primary amine, offers a versatile platform for the synthesis of complex biomolecular constructs.[2][4] The tetraethylene glycol (PEG4) spacers enhance aqueous solubility and minimize immunogenicity of the final conjugate.[1]

The two carboxylic acid moieties can be activated to react with primary amines on biomolecules, enabling the attachment of two molecules of interest, such as therapeutic payloads or targeting ligands. This feature is particularly advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs, potentially enhancing their therapeutic potency.[5][6] The Boc-protected amine provides an orthogonal handle for a subsequent conjugation step after deprotection under acidic conditions.[1]

This document provides detailed protocols and application notes for the effective use of N-Boc-N-bis(PEG4-acid) in bioconjugation workflows.

Physicochemical Properties and Handling

N-Boc-N-bis(PEG4-acid) derivatives are typically viscous oils or waxy solids at room temperature and exhibit good solubility in a range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Their PEGylated nature also imparts a degree of aqueous solubility.[1] For long-term storage, it is recommended to keep these reagents at -20°C under an inert atmosphere to prevent degradation.[2][3]

PropertyValueReference
Molecular Formula C27H51NO14[2]
Molecular Weight 613.69 g/mol [1]
CAS Number 2093152-88-4[1][2]
Purity Typically >95%[2]
Solubility Water, DMSO, DCM, DMF[2]
Storage -20°C[2][3]

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs) with High Drug-to-Antibody Ratio (DAR)

The bis-acid functionality of N-Boc-N-bis(PEG4-acid) can be leveraged to attach two drug molecules per linker, thereby increasing the DAR of an ADC. This protocol outlines a two-stage process: first, the conjugation of the linker to the antibody, and second, the attachment of the drug payload.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_0 Step 1: Linker Activation and Antibody Conjugation cluster_1 Step 2: Boc Deprotection and Payload Conjugation Linker N-Boc-N-bis(PEG4-acid) ActivatedLinker Activated N-Boc-N-bis(PEG4-NHS ester) Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker ConjugatedAb Boc-Linker-Antibody Conjugate ActivatedLinker->ConjugatedAb Conjugation to Lysine Residues Antibody Antibody (e.g., IgG) Antibody->ConjugatedAb Purification1 Purification (SEC) ConjugatedAb->Purification1 PurifiedAb Purified Boc-Linker-Antibody Purification1->PurifiedAb Deprotection Acidic Deprotection (TFA) PurifiedAb->Deprotection DeprotectedAb Linker-Antibody-NH2 Deprotection->DeprotectedAb FinalADC Final ADC DeprotectedAb->FinalADC Payload Conjugation Drug Amine-Reactive Drug Drug->FinalADC Purification2 Purification (SEC / HIC) FinalADC->Purification2 CharacterizedADC Characterized ADC Purification2->CharacterizedADC

Caption: Workflow for ADC synthesis using N-Boc-N-bis(PEG4-acid).

Detailed Protocol for ADC Synthesis

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-reactive drug payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Activation of N-Boc-N-bis(PEG4-acid):

    • Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent), EDC (3 equivalents, 1.5 per acid group), and NHS (2.4 equivalents, 1.2 per acid group) in anhydrous DMSO or DMF.[1]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the N-Boc-N-bis(PEG4-NHS ester).[1]

  • Conjugation to the Antibody:

    • Add the activated NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired DAR. A starting point is a 10-20 fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.[1]

    • Purify the Boc-linker-functionalized antibody using SEC or dialysis to remove excess reagents.[1]

  • Boc Deprotection:

    • Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.[1] The reaction time should be monitored to ensure complete deprotection without damaging the antibody.

    • Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification.[1]

  • Conjugation of the Drug Payload:

    • Activate the amine-reactive drug payload according to the manufacturer's instructions.

    • Add the activated drug to the deprotected linker-antibody conjugate.

    • Allow the reaction to proceed to form the final ADC.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or HIC to remove unconjugated drug and other impurities.[7][8]

    • Characterize the ADC to determine the DAR, purity, and biological activity.[] Techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry are commonly used.[7][8]

ParameterTypical Value/RangeMethod of Determination
Linker:Antibody Molar Ratio (initial) 5:1 to 20:1N/A
Reaction Time (Conjugation) 1-2 hours at RT or overnight at 4°COptimization
Reaction Time (Deprotection) 30-60 minutesTLC or LC-MS monitoring
Achievable DAR 4, 6, 8HIC-HPLC, Mass Spectrometry
Purity of Final ADC >95%SEC, HIC-HPLC
Aggregation <5%SEC

Application 2: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

N-Boc-N-bis(PEG4-acid) can serve as a versatile linker in the modular synthesis of PROTACs.[3][10][11][] The two carboxylic acids can be used to conjugate a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase. The Boc-protected amine can be used for further modifications if required.

Logical Workflow for PROTAC Synthesis

PROTAC_Workflow cluster_0 Step 1: Sequential Ligand Conjugation cluster_1 Step 2: Optional Deprotection and Further Modification Linker N-Boc-N-bis(PEG4-acid) Intermediate Boc-Linker-POI Ligand Linker->Intermediate EDC/NHS Coupling POI_Ligand POI Ligand (with amine) POI_Ligand->Intermediate E3_Ligand E3 Ligase Ligand (with amine) Final_PROTAC Boc-PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC EDC/NHS Coupling Deprotection Boc Deprotection (TFA) Final_PROTAC->Deprotection Modified_PROTAC Modified PROTAC Deprotection->Modified_PROTAC Modification Further Modification (e.g., imaging agent) Modification->Modified_PROTAC

Caption: Logical workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-acid).

Detailed Protocol for PROTAC Synthesis (Sequential Conjugation)

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • POI ligand with a primary amine

  • E3 ligase ligand with a primary amine

  • EDC, NHS, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Conjugation of the First Ligand (e.g., POI Ligand):

    • To achieve selective mono-conjugation, use a limited amount of the activating agent. Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) and the POI ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by LC-MS to maximize the formation of the mono-substituted product.

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate the Boc-Linker-POI Ligand intermediate.

  • Conjugation of the Second Ligand (e.g., E3 Ligase Ligand):

    • Dissolve the purified intermediate from Step 1 (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.5 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final Boc-PROTAC molecule by preparative HPLC.

  • Optional Boc Deprotection:

    • If the terminal amine is required for further functionalization, the Boc protecting group can be removed using a solution of TFA in DCM as described in the ADC protocol.

ParameterTypical ConditionPurpose
Coupling Reagent HATU/DIPEA or EDC/NHSAmide bond formation
Solvent Anhydrous DMF or DMSOReaction medium
Reaction Temperature Room TemperatureStandard condition
Monitoring Technique LC-MSTo track reaction progress and product formation
Purification Method Preparative RP-HPLCTo isolate the desired product

Signaling Pathways and Broader Applications

While N-Boc-N-bis(PEG4-acid) is a synthetic linker and not directly involved in signaling pathways, its application in constructing PROTACs has a profound impact on cellular signaling. PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins involved in disease-related signaling cascades.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-Boc-N-bis(PEG4-acid) is a powerful and versatile tool for researchers in bioconjugation, drug discovery, and chemical biology. Its branched structure with two carboxylic acids allows for the creation of complex bioconjugates with potentially enhanced properties, such as ADCs with high drug loading and multivalent PROTACs. The orthogonal Boc-protected amine adds another layer of synthetic flexibility. A thorough understanding of the reaction conditions and purification methods is crucial for the successful application of this linker in developing novel therapeutics and research tools.

References

Application Notes and Protocols for the Coupling of N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-acid) is a branched, heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protected amine and two terminal carboxylic acid groups, connected by polyethylene (B3416737) glycol (PEG) spacers.[2][3] The PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1] The terminal carboxylic acids can be readily coupled to primary amines on biomolecules, such as proteins or antibodies, through amide bond formation, typically facilitated by carbodiimide (B86325) chemistry.[1] The Boc-protected amine provides an orthogonal handle for subsequent modifications after deprotection under acidic conditions.[1] This molecule is particularly valuable in the construction of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]

This document provides detailed experimental protocols and quantitative data for the successful coupling of N-Boc-N-bis(PEG4-acid) to amine-containing molecules.

Data Presentation

The efficiency of the coupling reaction is influenced by several factors, including the molar ratios of the reagents and the reaction conditions. The following tables summarize typical starting conditions and expected outcomes for the coupling of N-Boc-N-bis(PEG4-acid) to a primary amine-containing substrate.

Table 1: Recommended Molar Ratios for EDC/NHS Mediated Coupling

ReagentMolar Ratio (Reagent : Carboxylic Acid Groups)Purpose
N-Boc-N-bis(PEG4-acid)1Limiting Reagent
EDC1.5 - 2.0 per acid groupActivates the carboxylic acid groups to form a reactive O-acylisourea intermediate.[4]
NHS/Sulfo-NHS1.2 - 1.5 per acid groupReacts with the activated acid to form a more stable NHS ester, improving coupling efficiency and reducing side reactions.[1][4]
Amine-containing Molecule1.0 - 1.5 per linkerDrives the reaction towards the desired conjugate. The optimal ratio should be determined empirically.

Table 2: Typical Reaction Conditions and Outcomes

ParameterConditionExpected Outcome
Activation Step
SolventAnhydrous DMF or DMSOGood solubility for all reactants.[1]
TemperatureRoom Temperature (20-25°C)Efficient activation.
Time15 - 30 minutesFormation of the NHS-activated ester.[1]
Coupling Step
SolventAnhydrous DMF or DMSOMaintains solubility of the activated linker and substrate.
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C overnight for sensitive substrates.[1]
Time2 - 4 hours at RT, or overnight at 4°CCompletion of the coupling reaction.[5]
pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.[4][6]
Yield 60 - 90%Highly dependent on the substrate and purification method.
Purification Efficiency >95%Achievable with appropriate chromatographic techniques.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the coupling of N-Boc-N-bis(PEG4-acid) to an amine-containing molecule using EDC/NHS chemistry.

Materials
  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., peptide, small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0[5]

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[5]

  • Boc Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Protocol 1: Activation of N-Boc-N-bis(PEG4-acid) and Coupling to an Amine
  • Reagent Preparation:

    • Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid Groups:

    • In a dry reaction vessel, add the solution of N-Boc-N-bis(PEG4-acid).

    • With continuous stirring, add the EDC solution (1.5-2.0 molar excess per carboxylic acid group).[5]

    • Immediately add the NHS solution (1.2-1.5 molar excess per carboxylic acid group).[1]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[1]

  • Coupling to the Amine-containing Molecule:

    • Add the activated N-Boc-N-bis(PEG4-acid) solution to the solution of the amine-containing molecule.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0.[4]

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Once the reaction is complete, add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.[5]

    • Stir for an additional 30 minutes.[5]

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection
  • Deprotection Step:

    • Treat the purified conjugate with the Boc Deprotection Solution (e.g., 20-50% TFA in DCM).[1]

    • The reaction time will vary depending on the specific substrate and should be monitored (typically 30-60 minutes).

  • Removal of Deprotection Reagent:

    • Remove the deprotection reagent by evaporation under a stream of nitrogen.

    • Further purify the deprotected conjugate if necessary.

Mandatory Visualization

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step (Optional) cluster_purification Purification A N-Boc-N-bis(PEG4-acid) C Activated N-Boc-N-bis(PEG4-NHS ester) A->C 15-30 min Room Temp B EDC + NHS in Anhydrous DMF/DMSO B->C D Amine-containing Molecule in Coupling Buffer (pH 7.2-8.0) E Boc-Protected Conjugate C->E 2-4h RT or O/N 4°C D->E F TFA in DCM G Final Deprotected Conjugate E->G 30-60 min Room Temp F->G H Purification (e.g., HPLC, SEC) G->H

Caption: Experimental workflow for coupling N-Boc-N-bis(PEG4-acid).

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts linker N-Boc-N-bis(PEG4-acid) activation Activation of Carboxylic Acids linker->activation amine R-NH2 (Amine-containing molecule) coupling Amide Bond Formation amine->coupling activator EDC / NHS activator->activation activation->coupling Activated Linker conjugate Boc-Protected Conjugate coupling->conjugate byproducts Urea byproduct & excess reagents coupling->byproducts

Caption: Logical relationship of reactants and products.

References

Application Note and Protocol: Boc Deprotection of N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its stability under various conditions and its straightforward removal under mildly acidic conditions make it an ideal choice for multi-step synthetic strategies.[2][3] This document provides a detailed protocol for the deprotection of the Boc group from N-Boc-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker containing a protected amine and two terminal carboxylic acids.[4] The resulting primary amine can then be utilized for subsequent conjugation reactions. The most common method for Boc deprotection involves the use of trifluoroacetic acid (TFA).[2][5][6]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the Boc deprotection of N-Boc-N-bis(PEG4-acid) using trifluoroacetic acid. These parameters may require optimization depending on the specific reaction scale and desired purity.

ParameterValueReference
Reagent Trifluoroacetic Acid (TFA)[2][5]
Solvent Dichloromethane (B109758) (DCM)[1][5]
TFA Concentration 20-50% (v/v) in DCM[2][5]
Substrate Concentration 0.1-0.2 M[5]
Temperature 0°C to Room Temperature (20-25°C)[2][5]
Reaction Time 1 - 2 hours[2][5]
Work-up Evaporation, Co-evaporation with Toluene (B28343)[5]
Neutralization (Optional) Saturated aqueous Sodium Bicarbonate[5]

Experimental Protocol

This protocol details the procedure for the acidic removal of the Boc protecting group from N-Boc-N-bis(PEG4-acid).

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (optional, for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware and consumables

Procedure:

  • Reaction Setup:

    • Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous dichloromethane (DCM) in a round-bottom flask to achieve a concentration of 0.1-0.2 M.[5]

    • Place the flask in an ice bath and cool the solution to 0°C with stirring.[5]

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) to the cooled solution to reach a final concentration of 20-50% (v/v).[2][5]

    • Stir the reaction mixture at 0°C for 30 minutes.[5]

    • Remove the ice bath and allow the reaction to warm to room temperature.[5]

    • Continue stirring and monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting material is completely consumed (typically 1-2 hours).[5]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]

    • The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.[5]

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in a suitable organic solvent.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

Visualizations

Experimental Workflow Diagram:

Boc_Deprotection_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Deprotection cluster_workup 3. Work-up cluster_optional 4. Optional Neutralization start Dissolve N-Boc-N-bis(PEG4-acid) in DCM cool Cool to 0°C start->cool 0.1-0.2 M add_tfa Add TFA (20-50%) cool->add_tfa stir_cold Stir at 0°C for 30 min add_tfa->stir_cold stir_rt Stir at RT for 1-2 hr stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate product Deprotected Amine (TFA Salt) coevaporate->product neutralize Wash with NaHCO3(aq) product->neutralize If free amine is needed dry Dry & Concentrate neutralize->dry free_amine Free Amine dry->free_amine

Caption: Workflow for the Boc deprotection of N-Boc-N-bis(PEG4-acid).

Signaling Pathway Diagram (Reaction Mechanism):

Boc_Deprotection_Mechanism cluster_products Products reactant N-Boc-Protected Amine protonated Protonated Carbamate reactant->protonated + H+ acid TFA (H+) amine Deprotected Amine protonated->amine Elimination co2 CO2 protonated->co2 Fragmentation isobutylene Isobutylene protonated->isobutylene Fragmentation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Amide Bond Formation with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-acid) is a branched, heterobifunctional linker commonly employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine and two terminal carboxylic acid groups separated by hydrophilic tetraethylene glycol (PEG4) spacers, offers several advantages. The PEG spacers enhance aqueous solubility and reduce steric hindrance, while the orthogonal protecting group strategy allows for sequential and site-specific conjugation. The two carboxylic acid moieties can be coupled to primary amines on biomolecules or small molecules to form stable amide bonds, making this linker a valuable tool in the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the formation of amide bonds using N-Boc-N-bis(PEG4-acid), including recommended reaction conditions, purification methods, and characterization techniques.

Properties of N-Boc-N-bis(PEG4-acid)

PropertyValue
Molecular Formula C27H51NO14
Molecular Weight 613.7 g/mol
Appearance Viscous oil or waxy solid
Solubility Soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Also possesses a degree of aqueous solubility.[1]
Storage For long-term storage, it is recommended to keep the reagent at -20°C under an inert atmosphere to prevent degradation.[1]

Amide Bond Formation: Reaction Conditions

The formation of a stable amide bond between the carboxylic acid groups of N-Boc-N-bis(PEG4-acid) and a primary amine is typically facilitated by the use of coupling reagents that activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine-containing molecule (e.g., small molecule, peptide, or protein).

Common Coupling Reagents and Conditions

Several classes of coupling reagents are effective for this transformation. Carbodiimides and phosphonium/uronium salts are among the most frequently used.

Coupling ReagentAdditiveTypical Solvent(s)Temperature (°C)General Reaction Time
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)NHS (N-Hydroxysuccinimide) or sulfo-NHS DMF, DMSO, DCM, MES buffer (for aqueous reactions)Room Temperature (20-25)1-4 hours
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)DMF, DCM0 to Room Temperature2-12 hours
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic baseDMF, DMSORoom Temperature (20-25)1-4 hours
Representative Quantitative Data for Amide Coupling

The following table provides illustrative examples of reaction conditions and expected outcomes for the coupling of primary amines to PEGylated carboxylic acids. Actual results may vary depending on the specific substrates and experimental setup.

Amine SubstrateCoupling Reagent/AdditiveMolar Ratio (Linker:Amine:Reagent:Additive)SolventTime (h)Temperature (°C)Yield (%)Purity (%)
Small Molecule AmineEDC/NHS1 : 1.2 : 1.5 : 1.2DMF22575-90>95
PeptideHATU/DIPEA1 : 1.1 : 1.2 : 2DMF42560-80>95 (after purification)
Protein (e.g., Antibody)EDC/sulfo-NHS10-20 fold molar excess of activated linker to proteinPBS (pH 7.4)225N/A (DAR dependent)>90

Experimental Protocols

Protocol 1: Amide Bond Formation with a Small Molecule Amine using EDC/NHS

This protocol describes a general procedure for the coupling of one of the carboxylic acid groups of N-Boc-N-bis(PEG4-acid) to a primary amine-containing small molecule.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing small molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) followed by EDC (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling Reaction: To the activated ester solution, add a solution of the amine-containing small molecule (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired amide conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA (to create a 20-50% TFA/DCM solution).[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Work-up: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine, which is often isolated as a TFA salt.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using N-Boc-N-bis(PEG4-acid) as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Linker N-Boc-N-bis(PEG4-acid) Coupling1 EDC/NHS DMF, RT Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->Coupling1 Intermediate1 Boc-Linker-E3 Ligand Coupling1->Intermediate1 Deprotection TFA/DCM RT Intermediate1->Deprotection Intermediate2 H2N-Linker-E3 Ligand Deprotection->Intermediate2 Coupling2 HATU/DIPEA DMF, RT Intermediate2->Coupling2 POI_Ligand Protein of Interest Ligand (with carboxylic acid) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A general workflow for the synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Signaling Pathway

This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Pathway POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Polyubiquitination PROTAC PROTAC Ternary_Complex->PROTAC Recycled Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Protein Degradation (Peptide Fragments) Proteasome->Degradation

Caption: PROTAC-induced protein degradation via the ubiquitin-proteasome pathway.

Conclusion

N-Boc-N-bis(PEG4-acid) is a versatile and valuable tool for the construction of complex bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their synthetic strategies. Successful conjugation and subsequent deprotection require careful optimization of reaction conditions and appropriate purification and characterization of the resulting products. The modular nature of this linker allows for the facile assembly of libraries of molecules, such as PROTACs and ADCs, for the investigation of structure-activity relationships and the development of novel therapeutics.

References

Application Notes and Protocols for EDC/HATU Coupling with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-acid) is a branched, heterobifunctional linker commonly employed in bioconjugation and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features two terminal carboxylic acid groups for conjugation to amine-containing molecules and a tert-butyloxycarbonyl (Boc)-protected amine. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Boc protecting group provides an orthogonal handle for sequential conjugation steps, as it can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.

This document provides detailed protocols for the conjugation of N-Boc-N-bis(PEG4-acid) to amine-containing molecules using two common amide coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Chemical Properties and Handling

PropertyValue
Molecular Formula C27H51NO14
Molecular Weight 613.69 g/mol
Appearance Colorless to light yellow viscous oil or waxy solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM. Exhibits some aqueous solubility.
Storage Store at -20°C under an inert atmosphere for long-term stability.

Amide Coupling Chemistry: EDC and HATU Mechanisms

Amide bond formation between the carboxylic acid groups of N-Boc-N-bis(PEG4-acid) and a primary amine is facilitated by activating the carboxylate to make it a better leaving group.

EDC/NHS Coupling: EDC is a water-soluble carbodiimide (B86325) that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.

HATU Coupling: HATU is a uronium salt-based coupling reagent that activates carboxylic acids to form highly reactive OAt-active esters. The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU accelerates the coupling reaction and minimizes racemization. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling

This protocol describes the general procedure for conjugating N-Boc-N-bis(PEG4-acid) to an amine-containing molecule (e.g., a small molecule drug, peptide, or protein) using EDC and NHS.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Reagent Preparation: Dissolve N-Boc-N-bis(PEG4-acid) (1.0 equivalent) in anhydrous DMF or DMSO. In a separate vial, dissolve the amine-containing molecule (2.0-2.2 equivalents) in anhydrous DMF or DMSO. If the amine is a hydrochloride salt, add DIPEA (2.0-2.2 equivalents) to the amine solution and mix.

  • Activation: Add NHS (2.2 equivalents) and EDC-HCl (2.2 equivalents) to the solution of N-Boc-N-bis(PEG4-acid). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • Coupling: Add the amine solution to the activated linker solution. Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Quenching: Once the reaction is complete, add a quenching solution to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography.

Illustrative Quantitative Data for EDC/NHS Coupling:

Reactant 1Reactant 2Molar Ratio (Linker:Amine:EDC:NHS)SolventTime (h)Yield (%)Purity (%)
N-Boc-N-bis(PEG4-acid)Benzylamine1:2.2:2.2:2.2DMF1275>95
N-Boc-N-bis(PEG4-acid)Glycine methyl ester1:2.2:2.2:2.2DMSO1868>95

Note: The data in this table are illustrative and based on typical outcomes for similar coupling reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Protocol 2: HATU Mediated Coupling

This protocol outlines the procedure for conjugating N-Boc-N-bis(PEG4-acid) to an amine-containing molecule using HATU.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing molecule

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

  • Reagent Preparation: Dissolve N-Boc-N-bis(PEG4-acid) (1.0 equivalent) and the amine-containing molecule (2.0-2.2 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add DIPEA (4.0 equivalents) to the solution and mix. In a separate vial, dissolve HATU (2.2 equivalents) in anhydrous DMF and add it to the reaction mixture. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC or silica gel chromatography.

Illustrative Quantitative Data for HATU Coupling:

Reactant 1Reactant 2Molar Ratio (Linker:Amine:HATU:DIPEA)SolventTime (h)Yield (%)Purity (%)
N-Boc-N-bis(PEG4-acid)Aniline1:2.2:2.2:4.0DMF285>98
N-Boc-N-bis(PEG4-acid)Pomalidomide1:2.0:2.1:4.0DMF378>98

Note: The data in this table are illustrative and based on typical outcomes for similar coupling reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Linker N-Boc-N-bis(PEG4-acid) Activation Activation of Carboxylic Acids Linker->Activation Amine Amine-containing Molecule Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent EDC/NHS or HATU/DIPEA Coupling_Reagent->Activation Activation->Coupling Quench Quenching (optional) Coupling->Quench Purification Purification (HPLC/Chromatography) Coupling->Purification If no quenching Quench->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->PROTAC Catalytic Cycle PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP Ub_E2 Ub-E2 Complex E2->Ub_E2 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-acid) in the Synthesis of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its broad tissue expression and the availability of high-affinity ligands.[3]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1] N-Boc-N-bis(PEG4-acid) is a unique, branched polyethylene (B3416737) glycol (PEG) linker that offers a trifunctional scaffold for the synthesis of advanced PROTAC architectures, such as trivalent PROTACs. This linker features a central Boc-protected amine and two terminal carboxylic acid groups, allowing for the sequential and controlled conjugation of two POI-binding ligands and one E3 ligase ligand.[4] The PEG composition of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[5]

These application notes provide a detailed overview, synthesis protocols, and expected performance data for the use of N-Boc-N-bis(PEG4-acid) in the development of VHL-based PROTACs.

Chemical and Physical Properties of N-Boc-N-bis(PEG4-acid)

PropertyValueReference
Chemical Name N-Boc-N-bis(PEG4-acid)[6][7]
CAS Number 2093152-88-4[6]
Molecular Formula C27H51NO14[6]
Molecular Weight 613.69 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Purity ≥95%[4]
Solubility Soluble in DMSO, DMF, DCM, and water[4]
Storage -20°C for long-term storage[6]

VHL-based PROTAC Signaling Pathway and Mechanism of Action

VHL-based PROTACs function by hijacking the VHL E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein. Under normal cellular conditions, the VHL complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation.[8] PROTACs exploit this by bringing a new POI into proximity with the VHL complex, leading to its ubiquitination and degradation.

VHL_PROTAC_Pathway cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC VHL-based PROTAC (with N-Boc-N-bis(PEG4-acid) linker) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VHL-based PROTAC mechanism of action.

Experimental Protocols

The synthesis of a VHL-based trivalent PROTAC using N-Boc-N-bis(PEG4-acid) involves a multi-step process. The following is a representative protocol based on established methods for the synthesis of trivalent PROTACs.[9][10] This protocol outlines the sequential coupling of a VHL ligand and two POI ligands to the trifunctional linker.

General Synthetic Workflow

The general workflow for the synthesis of a VHL-based trivalent PROTAC using N-Boc-N-bis(PEG4-acid) is depicted below. This strategy involves the initial coupling of the VHL ligand to one of the carboxylic acid groups of the linker, followed by the coupling of the first POI ligand to the remaining carboxylic acid. The Boc protecting group on the central amine is then removed, and the second POI ligand is coupled to the newly exposed amine.

Synthetic_Workflow cluster_workflow Trivalent PROTAC Synthesis Workflow Start N-Boc-N-bis(PEG4-acid) + VHL Ligand-NH2 Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Intermediate 1: Boc-Linker-VHL Step1->Intermediate1 Step2 Step 2: Amide Coupling (POI Ligand 1-NH2, HATU, DIPEA, DMF) Intermediate1->Step2 Intermediate2 Intermediate 2: (POI-1)-Linker(Boc)-VHL Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA, DCM) Intermediate2->Step3 Intermediate3 Intermediate 3: (POI-1)-Linker(NH2)-VHL Step3->Intermediate3 Step4 Step 4: Amide Coupling (POI Ligand 2-COOH, HATU, DIPEA, DMF) Intermediate3->Step4 Final_PROTAC Final Trivalent PROTAC: (POI-1)-Linker(NH-POI-2)-VHL Step4->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

General synthetic workflow for a trivalent PROTAC.
Detailed Methodologies

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-functionalized VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • Amine-functionalized Protein of Interest (POI) Ligand 1

  • Carboxylic acid-functionalized Protein of Interest (POI) Ligand 2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • HPLC-grade solvents for purification

Protocol:

Step 1: Coupling of VHL Ligand to N-Boc-N-bis(PEG4-acid)

  • Dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acids.

  • Add a solution of the amine-functionalized VHL ligand (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Intermediate 1 (Boc-Linker-VHL).

Step 2: Coupling of POI Ligand 1

  • Dissolve Intermediate 1 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the remaining carboxylic acid.

  • Add a solution of amine-functionalized POI Ligand 1 (1.1 eq) in anhydrous DMF.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and purify as described in Step 1 to obtain Intermediate 2 ((POI-1)-Linker(Boc)-VHL).

Step 3: Boc Deprotection

  • Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA, yielding Intermediate 3 ((POI-1)-Linker(NH2)-VHL).

Step 4: Coupling of POI Ligand 2

  • Dissolve carboxylic acid-functionalized POI Ligand 2 (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes.

  • Add a solution of Intermediate 3 (1.0 eq) in anhydrous DMF.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up as described in Step 1.

  • Purify the final trivalent PROTAC by preparative HPLC.

  • Characterize the purified product by LC-MS and NMR.

Quantitative Data and Performance Evaluation

The following tables summarize representative quantitative data for a VHL-based trivalent PROTAC, SIM1, which targets the BET family of proteins (BRD2, BRD3, and BRD4).[10] While not synthesized with N-Boc-N-bis(PEG4-acid), SIM1's branched architecture provides a relevant case study for the expected performance of such molecules.

Table 1: Degradation Potency of Trivalent PROTAC SIM1[10]
Target ProteinCell LineDC50 (nM)Dmax (%)
BRD2HEK2930.7>95
BRD3HEK2939.5>95
BRD4HEK2931.8>95
Table 2: Binding Affinity of Trivalent PROTAC SIM1[10]
ComponentBinding PartnerKD (nM)
SIM1VHL130
SIM1BRD4 (BD1)18
SIM1BRD4 (BD2)9

Experimental Protocols for PROTAC Evaluation

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the extent of target protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

In-Cell Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of the PROTAC to the VHL E3 ligase and the target protein within living cells.

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein and VHL fused to NanoLuc® luciferase and HaloTag®, respectively.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate.

  • Detection: Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Measure the donor and acceptor emission signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 value for target engagement.

Conclusion

N-Boc-N-bis(PEG4-acid) is a versatile, trifunctional linker that enables the synthesis of advanced PROTAC architectures, such as trivalent PROTACs. Its branched structure allows for the creation of molecules with potentially enhanced avidity and cooperativity in forming the ternary complex, which can lead to improved degradation potency and efficacy.[10] The PEG nature of the linker can also confer favorable physicochemical properties to the final PROTAC molecule. The provided protocols offer a representative guide for the synthesis and evaluation of VHL-based PROTACs utilizing this innovative linker technology. Researchers can adapt these methods to their specific protein of interest to develop novel and potent targeted protein degraders.

References

Application Notes and Protocols for Developing CRBN-Based PROTACs using N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein disposal system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design due to the availability of well-characterized ligands such as thalidomide (B1683933) and its analogs. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG4-acid) , a branched polyethylene (B3416737) glycol (PEG)-based linker, in the development of CRBN-based PROTACs. The branched nature of this linker allows for the potential attachment of multiple POI ligands or the exploration of multivalent binding strategies.

Mechanism of Action of CRBN-Based PROTACs

CRBN-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule, upon degradation of the target, is released and can engage in further catalytic cycles of protein degradation.

CRBN_PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Binds PROTAC->CRBN POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI PROTAC_Synthesis_Workflow start Start Materials linker N-Boc-N-bis(PEG4-acid) start->linker crbn_ligand Amine-functionalized CRBN Ligand start->crbn_ligand poi_ligand Carboxylic acid-functionalized POI Ligand start->poi_ligand step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) linker->step1 crbn_ligand->step1 step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) poi_ligand->step3 intermediate1 Boc-Linker-CRBN Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., TFA) intermediate1->step2 intermediate2 H2N-Linker-CRBN Ligand step2->intermediate2 intermediate2->step3 final_protac Final PROTAC (POI Ligand-Linker-CRBN Ligand) step3->final_protac purification Purification (e.g., HPLC) final_protac->purification Western_Blot_Workflow start Start cell_culture Cell Seeding & Adherence start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End analysis->end

Step-by-Step Guide to Synthesizing a PROTAC with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the branched linker, N-Boc-N-bis(PEG4-acid). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The choice of linker is critical in PROTAC design, influencing the molecule's solubility, cell permeability, and the efficiency of ternary complex formation.[2][3][4][5][6] N-Boc-N-bis(PEG4-acid) is a valuable building block for PROTAC synthesis due to its branched nature, which allows for the attachment of two different moieties, and its polyethylene (B3416737) glycol (PEG) chains, which enhance solubility and provide flexibility.[2][3][7][8]

This guide will focus on the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.[9][10][11][12] The synthesis will involve the coupling of a BRD4 ligand (e.g., JQ1) and an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon (CRBN) recruitment) to the N-Boc-N-bis(PEG4-acid) linker.[13][14][15][]

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[17]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome POI->Proteasome Enters Proteasome Ub Ubiquitin Ub->POI Tags for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) is a multi-step process involving two key amide coupling reactions and a Boc deprotection step. The following protocol outlines a general procedure that can be adapted based on the specific warhead and E3 ligase ligand used.

Materials and Reagents
  • N-Boc-N-bis(PEG4-acid)

  • Protein of Interest (POI) ligand with a free amine (e.g., a JQ1 derivative)

  • E3 Ligase ligand with a free amine (e.g., a pomalidomide derivative)

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Boc deprotection reagent: Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane (B91453)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Anhydrous DCM (Dichloromethane)

  • Purification: Preparative reverse-phase HPLC, Flash column chromatography

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy

Synthesis Workflow

The overall synthetic strategy involves three main stages:

  • Step 1: First Amide Coupling. Coupling of the first amine-containing ligand (either the POI ligand or the E3 ligase ligand) to one of the carboxylic acid groups of N-Boc-N-bis(PEG4-acid).

  • Step 2: Boc Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

  • Step 3: Second Amide Coupling. Coupling of the second amine-containing ligand to the newly deprotected amine of the linker.

Synthesis_Workflow start Start Materials: - N-Boc-N-bis(PEG4-acid) - POI-NH2 - E3-NH2 step1 Step 1: First Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Intermediate 1: Boc-Linker-POI step1->intermediate1 step2 Step 2: Boc Deprotection (TFA or HCl in Dioxane) intermediate1->step2 intermediate2 Intermediate 2: NH2-Linker-POI step2->intermediate2 step3 Step 3: Second Amide Coupling (HATU, DIPEA, DMF) intermediate2->step3 final_protac Final PROTAC: E3-Linker-POI step3->final_protac purification Purification (Prep-HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Product characterization->end

Caption: A representative synthetic workflow for a PROTAC.

Detailed Protocol

Step 1: Synthesis of Intermediate 1 (Boc-Linker-Ligand)

  • Dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq) and the first amine-containing ligand (e.g., POI-NH2, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.[18]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Intermediate 1.

Step 2: Boc Deprotection of Intermediate 1

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM or 4M HCl in 1,4-dioxane (10 eq).[19][20]

  • Stir the reaction at room temperature for 30-60 minutes.[19]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting crude amine salt (Intermediate 2) is often used directly in the next step without further purification.[20]

Step 3: Synthesis of the Final PROTAC

  • Dissolve the second amine-containing ligand (e.g., E3-NH2, 1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the linker on Intermediate 2.[20]

  • Add the crude Intermediate 2 to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[20]

  • Once the reaction is complete, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[18]

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of a BRD4-targeting PROTAC. Actual results may vary depending on the specific ligands and reaction conditions used.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTime (h)Typical Yield (%)
1First Amide CouplingHATU, DIPEADMF4-660-80
2Boc DeprotectionTFA or HCl/DioxaneDCM0.5-1>95 (crude)
3Second Amide CouplingHATU, DIPEADMF2-1640-60

Table 2: Characterization of the Final PROTAC

AnalysisMethodExpected Result
PurityAnalytical HPLC>95%
IdentityLC-MSCalculated vs. Found [M+H]⁺
Structure Confirmation¹H and ¹³C NMRSpectra consistent with proposed structure

Signaling Pathway Diagram

The synthesized PROTAC is designed to induce the degradation of BRD4, which plays a crucial role in the transcription of key oncogenes like c-MYC. By recruiting the CRBN E3 ligase, the PROTAC initiates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of c-MYC and inhibition of cancer cell proliferation.[9][21]

BRD4_Degradation_Pathway cluster_pathway BRD4 Signaling and PROTAC Intervention cluster_degradation PROTAC-mediated Degradation PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Binds to CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription Cell_Proliferation Cancer Cell Proliferation Proteasome->Cell_Proliferation Inhibition Acetylated_Histones->cMYC_Gene at promoter/enhancer cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation cMYC_Protein->Cell_Proliferation Drives

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

This guide provides a foundational protocol for the synthesis of PROTACs using N-Boc-N-bis(PEG4-acid). Researchers should optimize the reaction conditions for their specific target and E3 ligase ligands to achieve the best results. Careful purification and thorough characterization are essential to ensure the quality and activity of the final PROTAC molecule.

References

Application Notes and Protocols for Incorporating N-Boc-N-bis(PEG4-acid) into Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to an increased circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] N-Boc-N-bis(PEG4-acid) is a branched PEG linker that offers unique advantages in bioconjugation. Its structure features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid moieties.[4][5] This branched architecture allows for the attachment of a higher payload or the creation of a more significant hydrodynamic shield compared to linear PEG linkers of similar molecular weight.[6][7] The terminal carboxylic acids can be readily conjugated to primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide or protein, through the formation of a stable amide bond.[4]

These application notes provide detailed protocols for the incorporation of N-Boc-N-bis(PEG4-acid) into peptides and proteins, methods for characterization of the resulting conjugates, and a discussion of the potential impact on biological signaling pathways.

Quantitative Data Summary

The efficiency of PEGylation and the properties of the resulting conjugates can be influenced by the architecture of the PEG linker. Branched linkers, such as N-Boc-N-bis(PEG4-acid), can offer advantages in achieving higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) and may provide enhanced steric shielding.[8][9]

Table 1: Comparison of Linear vs. Branched PEG Linker Conjugation Efficiency (Representative Data)

FeatureLinear PEG-NHS EsterBranched Amino-Triazide Linker (Enzymatic Conjugation)Reference
Drug-to-Antibody Ratio (DAR) Variable (Heterogeneous Mixture)Homogeneous (e.g., DAR 6)[8][9]
Conjugation Efficiency Often variable yieldsQuantitative[8]
Product Homogeneity HeterogeneousHomogeneous[8][9]
Potential for Aggregation Higher with hydrophobic payloadsReduced[8]

Table 2: Impact of PEG Architecture on Nanoparticle Properties (Representative Data)

Nanoparticle PropertyLinear PEG CoatedBranched PEG CoatedReference
Protein Adsorption ReducedMore Significantly Reduced[7]
Cellular Uptake (HEK-293T & A549 cells) SimilarSimilar[7]
Diffusion in Matrigel (ECM model) SlowerFaster[7]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of N-Boc-N-bis(PEG4-acid) to a Protein

This protocol describes the activation of the carboxylic acid groups of N-Boc-N-bis(PEG4-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to primary amines on a target protein.[10]

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow N-Boc-N-bis(PEG4-acid), EDC, and NHS to equilibrate to room temperature before opening vials.

    • Prepare a stock solution of N-Boc-N-bis(PEG4-acid) in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.

    • Prepare a solution of the protein of interest in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of N-Boc-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the N-Boc-N-bis(PEG4-acid) solution with a 2-5 fold molar excess of both EDC and NHS.[8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to the Protein:

    • Immediately add the activated N-Boc-N-bis(PEG4-acid) solution to the protein solution. A starting point for the molar ratio of activated PEG linker to protein is a 10-20 fold molar excess.[10]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[6] Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for further purification and separation of different PEGylated species.[6][11]

Protocol 2: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.

  • PEGylated proteins will exhibit a higher apparent molecular weight, appearing as a broader band or a ladder of bands depending on the degree of PEGylation.[12]

2. Mass Spectrometry (MS):

  • Determine the molecular weight of the intact PEGylated protein using techniques like MALDI-TOF or ESI-MS to confirm the degree of PEGylation.[13][14]

  • For site-specific localization, the PEGylated protein can be subjected to proteolytic digestion followed by peptide mapping using LC-MS/MS.

3. HPLC Analysis:

  • Use size-exclusion chromatography (SEC-HPLC) to assess the purity and aggregation state of the PEGylated protein.[15]

  • Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.[6]

4. Quantification of PEGylation Degree:

  • The average number of PEG chains attached per protein can be determined using techniques like 1H NMR spectroscopy by comparing the integral of the PEG methylene (B1212753) protons to a known protein signal.[9][16]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagent_prep Reagent Preparation activation Activation of N-Boc-N-bis(PEG4-acid) (EDC/NHS) reagent_prep->activation conjugation Conjugation Reaction activation->conjugation protein_prep Protein Solution protein_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/IEX) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for protein PEGylation.

logical_relationship start N-Boc-N-bis(PEG4-acid) step1 Boc Protection of Central Amine start->step1 step2 Two Terminal Carboxylic Acids start->step2 step7 Boc Deprotection (Acidic Conditions) step1->step7 step3 Activation with EDC/NHS step2->step3 step4 Amine-Reactive NHS Ester step3->step4 step5 Conjugation to Protein Primary Amines (e.g., Lysine) step4->step5 step6 Stable Amide Bond Formation step5->step6 step8 Free Central Amine for Further Modification step7->step8

Caption: Functional relationships of N-Boc-N-bis(PEG4-acid).

Impact on Signaling Pathways

The covalent attachment of a bulky and flexible polymer such as N-Boc-N-bis(PEG4-acid) can significantly impact the interaction of a modified protein with its binding partners, thereby modulating downstream signaling pathways. This is primarily due to steric hindrance.[17][18]

A key example is the interaction of a PEGylated cytokine with its cell surface receptor. Cytokine binding to its receptor is the initial step in a signaling cascade that often involves receptor dimerization and the activation of intracellular kinases, leading to a cellular response.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cytokine Cytokine receptor Receptor Subunit 1 cytokine->receptor Binding peg_cytokine PEGylated Cytokine (Branched PEG) peg_cytokine->receptor Steric Hindrance Impairs Binding dimerization Receptor Dimerization peg_cytokine->dimerization receptor->dimerization receptor2 Receptor Subunit 2 receptor2->dimerization kinase_activation Kinase Activation (e.g., JAK) dimerization->kinase_activation no_response Reduced/No Response dimerization->no_response signaling_cascade Downstream Signaling (e.g., STAT phosphorylation) kinase_activation->signaling_cascade cellular_response Cellular Response (e.g., Gene Expression) signaling_cascade->cellular_response

Caption: Impact of PEGylation on cytokine signaling.

As depicted in the diagram, the branched PEG chains can create a steric shield that hinders the binding of the cytokine to its receptor subunits. This interference can prevent or reduce the efficiency of receptor dimerization, which is often a prerequisite for the activation of intracellular signaling cascades. Consequently, the downstream signaling events, such as the activation of Janus kinases (JAKs) and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, may be attenuated or completely blocked, leading to a diminished cellular response.[17][18]

In some cases, PEGylation can also have unexpected effects on the immune system. Certain PEGs have been shown to have proinflammatory activity, leading to the increased secretion of specific cytokines, a phenomenon that appears to be independent of Toll-like receptor (TLR) signaling.[4] Studies with PEGylated graphene oxide have also demonstrated an influence on the differentiation and cytokine profile of T helper cells.[19] Therefore, it is crucial to empirically evaluate the biological activity and signaling consequences of each specific PEGylated protein.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

N-Boc-N-bis(PEG4-acid) is a branched, bifunctional polyethylene (B3416737) glycol (PEG) linker that offers several advantages in ADC development. The branched structure allows for the potential attachment of multiple drug molecules, enabling a higher drug-to-antibody ratio (DAR) without promoting aggregation, a common challenge with hydrophobic payloads.[1] The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility, stability, and pharmacokinetic profile.[][3] The terminal carboxylic acids provide reactive handles for conjugation to the antibody, while the Boc-protected amine allows for subsequent, orthogonal conjugation of the payload after deprotection.

These application notes provide an overview of the properties of N-Boc-N-bis(PEG4-acid), detailed protocols for its use in ADC synthesis and characterization, and a discussion of its potential impact on ADC performance.

Physicochemical Properties and Handling

The N-Boc-N-bis(PEG4-acid) linker possesses distinct physicochemical properties that are advantageous for ADC development.

PropertyValueReference
Chemical Formula C27H51NO14[4]
Molecular Weight 613.69 g/mol [4]
Appearance Viscous oil or waxy solid[4]
Solubility Soluble in organic solvents (DCM, DMF, DMSO) and has a degree of aqueous solubility.[4]
Storage Recommended to be stored at -20°C under an inert atmosphere to prevent degradation.[4]

Advantages of Branched PEG Linkers in ADC Development

The branched architecture of N-Boc-N-bis(PEG4-acid) offers several potential benefits over linear PEG linkers in ADC design.

FeatureLinear PEG LinkersBranched PEG Linkers (e.g., N-Boc-N-bis(PEG4-acid))Reference
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.[1][5]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.[5]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1][5]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Can lead to a significantly longer circulation time in the bloodstream.[5]
Aggregation High loading of hydrophobic drugs can lead to aggregation.The branched structure can help to mitigate aggregation, even at higher DARs.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of ADCs using the N-Boc-N-bis(PEG4-acid) linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: ADC Synthesis Workflow

This protocol outlines the key steps for conjugating a cytotoxic payload to an antibody using the N-Boc-N-bis(PEG4-acid) linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG4-acid) linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Payload with a reactive amine group

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Activation of N-Boc-N-bis(PEG4-acid):

    • Dissolve N-Boc-N-bis(PEG4-acid), EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[4]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[4]

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

    • Purify the antibody-linker conjugate using SEC to remove excess reagents.

  • Boc Deprotection:

    • Treat the purified antibody-linker conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.

    • Monitor the reaction to ensure complete deprotection.

    • Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification.

  • Payload Conjugation:

    • Activate the carboxylic acid group on the payload using EDC and NHS, similar to step 1.

    • Add the activated payload to the deprotected antibody-linker conjugate.

    • Allow the reaction to proceed to form the final ADC.

    • Purify the final ADC using SEC to remove unconjugated payload and other reagents.

  • Characterization:

    • Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, SEC, and mass spectrometry.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_deprotection Boc Deprotection cluster_payload_conjugation Payload Conjugation cluster_purification Purification & Characterization Linker N-Boc-N-bis(PEG4-acid) ActivatedLinker Activated NHS Ester Linker->ActivatedLinker Activation EDC_NHS EDC, NHS EDC_NHS->ActivatedLinker Ab_Linker Antibody-Linker Conjugate ActivatedLinker->Ab_Linker Conjugation Antibody Antibody Antibody->Ab_Linker Deprotected_Ab_Linker Deprotected Antibody-Linker Ab_Linker->Deprotected_Ab_Linker Deprotection TFA TFA TFA->Deprotected_Ab_Linker Final_ADC Final ADC Deprotected_Ab_Linker->Final_ADC Conjugation Payload Activated Payload Payload->Final_ADC Purification Purification (SEC) Final_ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity_Assay_Workflow CellSeeding Seed Cells in 96-well Plate Incubate1 Incubate Overnight CellSeeding->Incubate1 ADCTreatment Treat with Serial Dilutions of ADC Incubate1->ADCTreatment Incubate2 Incubate for 72-96h ADCTreatment->Incubate2 MTTAddition Add MTT Reagent Incubate2->MTTAddition Incubate3 Incubate for 2-4h MTTAddition->Incubate3 Solubilization Add Solubilization Solution Incubate3->Solubilization Absorbance Measure Absorbance at 570nm Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_signaling HER2 Signaling Pathway ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Proliferation Cell Proliferation & Survival Payload->Proliferation Inhibition PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Solvent Selection for N-Boc-N-bis(PEG4-acid) Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a Boc-protected amine and two terminal carboxylic acids, allows for the sequential or dual conjugation of molecules, making it a versatile tool for constructing complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The selection of an appropriate solvent system is paramount for ensuring the success of reactions involving this linker, directly impacting solubility, reaction kinetics, and the stability of all components. This document provides detailed application notes and protocols for solvent selection in key reactions involving N-Boc-N-bis(PEG4-acid).

Physicochemical Properties and Solubility

N-Boc-N-bis(PEG4-acid) is typically a viscous oil or waxy solid at room temperature. Its PEGylated nature confers solubility in a range of organic solvents and also provides a degree of aqueous solubility.[1]

Table 1: Solubility of N-Boc-N-bis(PEG4-acid)

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO100 mg/mL (162.95 mM)[2]Anhydrous DMSO is recommended for amide coupling reactions.[1] May require ultrasonication for complete dissolution.[2]
DimethylformamideDMFSoluble[1]Anhydrous DMF is a suitable alternative to DMSO for amide coupling.[1]
DichloromethaneDCMSoluble[1]Commonly used for Boc deprotection in the presence of trifluoroacetic acid (TFA).[1]
Water-Soluble[1]The PEG spacer enhances aqueous solubility.[1]

Core Reactions and Solvent Recommendations

Two primary reactions are central to the application of N-Boc-N-bis(PEG4-acid): amide bond formation via the carboxylic acid groups and deprotection of the Boc-protected amine. The optimal solvent for each step is critical for achieving high yields and purity.

Amide Bond Formation via EDC/NHS Chemistry

The terminal carboxylic acids of N-Boc-N-bis(PEG4-acid) are commonly reacted with primary amines on biomolecules or other payload molecules through carbodiimide (B86325) chemistry, often using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Recommended Solvents: Anhydrous polar aprotic solvents are required to prevent the hydrolysis of the activated ester intermediate.

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Protocol 1: General Procedure for EDC/NHS Coupling in DMF

This protocol describes the activation of one of the carboxylic acid groups on N-Boc-N-bis(PEG4-acid) and subsequent conjugation to an amine-containing molecule.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • EDC

  • NHS

  • Anhydrous DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction vessel under inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reagent Preparation: Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF. In a separate vial, dissolve the amine-containing molecule in anhydrous DMF.

  • Activation: To the solution of N-Boc-N-bis(PEG4-acid), add EDC (1.5 equivalents) and NHS (1.2 equivalents).

  • Incubation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.

  • Conjugation: Add the solution of the amine-containing molecule to the activated linker solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, SEC) to remove excess reagents and byproducts.

Table 2: Typical Reaction Parameters for EDC/NHS Coupling

ParameterValueReference
Molar Ratio (Linker:EDC:NHS)1 : 1.5 : 1.2[1]
SolventAnhydrous DMF or DMSO[1]
Activation Time15-30 minutes[1]
Conjugation Time1-2 hours (RT) or Overnight (4°C)[1]
TemperatureRoom Temperature or 4°C[1]
Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation steps.

Recommended Solvents: Chlorinated solvents are typically used for this reaction.

  • Dichloromethane (DCM)

  • 1,4-Dioxane (for HCl-based deprotection)

Protocol 2: Boc Deprotection using TFA in DCM

This protocol describes the removal of the Boc group from the conjugated linker.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Inert gas (e.g., nitrogen)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Under an inert atmosphere, add TFA to the desired final concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Neutralization (Optional): For applications requiring the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Table 3: Common Conditions for Boc Deprotection

ReagentSolventConcentrationTypical TimeTemperature
Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% (v/v)1-2 hours0°C to Room Temp
Hydrogen Chloride (HCl)1,4-Dioxane4 M1-2 hoursRoom Temp

Application in PROTAC Synthesis

N-Boc-N-bis(PEG4-acid) is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The branched nature of the linker allows for the attachment of a ligand for an E3 ligase and a ligand for the protein of interest (POI).

Logical Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) typically follows a sequential three-step process:

  • Conjugation of the E3 Ligase Ligand: One of the carboxylic acid groups is coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand).

  • Boc Deprotection: The Boc group is removed to expose the primary amine.

  • Conjugation of the POI Ligand: The newly exposed amine is then coupled to a carboxylic acid-functionalized ligand for the protein of interest (e.g., a BRD4 inhibitor).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: POI Ligand Conjugation Linker N-Boc-N-bis(PEG4-acid) Intermediate1 Boc-Linker-E3_Ligand Linker->Intermediate1 EDC/NHS DMF E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Intermediate1 Intermediate2 H2N-Linker-E3_Ligand Intermediate1->Intermediate2 TFA/DCM Final_PROTAC POI_Ligand-Linker-E3_Ligand (Final PROTAC) Intermediate2->Final_PROTAC EDC/NHS DMF POI_Ligand POI Ligand (e.g., BRD4 inhibitor) POI_Ligand->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_system Cellular Ubiquitin-Proteasome System POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ternary_Complex PROTAC PROTAC PROTAC->E3_Ligase recycled PROTAC->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful application of N-Boc-N-bis(PEG4-acid) for the synthesis of complex bioconjugates. Anhydrous polar aprotic solvents such as DMF and DMSO are the solvents of choice for EDC/NHS-mediated amide bond formation, while chlorinated solvents like DCM are preferred for TFA-mediated Boc deprotection. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this versatile linker in their drug discovery and development efforts.

References

Application Notes and Protocols for Molar Ratio Optimization in N-Boc-N-bis(PEG4-acid) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing the molar ratios for the coupling of N-Boc-N-bis(PEG4-acid), a bifunctional linker, to amine-containing molecules using the widely-used EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry. This linker is particularly valuable in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a Boc-protected amine and two terminal carboxylic acid groups.[1] This unique structure allows for the attachment of two molecules of interest to a single point, which can be advantageous in applications requiring precise stoichiometry and spatial arrangement. The PEG spacers enhance solubility and reduce steric hindrance, while the Boc protecting group allows for orthogonal chemistry, enabling sequential conjugation steps.[2]

The efficiency of the coupling reaction between the carboxylic acid groups of the linker and primary amines on a target molecule is critically dependent on the molar ratios of the coupling reagents, EDC and NHS. Optimization of these ratios is essential to maximize yield and minimize side reactions.

Data Presentation: Molar Ratio Optimization

Due to the presence of two carboxylic acid groups, a higher molar excess of EDC and NHS per mole of N-Boc-N-bis(PEG4-acid) is generally required compared to linkers with a single carboxylic acid. The following table provides recommended starting molar ratios for the activation of N-Boc-N-bis(PEG4-acid) and subsequent coupling to an amine-containing molecule (e.g., a protein, peptide, or small molecule). It is crucial to empirically optimize these ratios for each specific application to achieve the desired degree of conjugation.

Reagent Molar Ratio (Linker:EDC:NHS) Rationale and Considerations
N-Boc-N-bis(PEG4-acid) 1The reference point for molar ratio calculations.
EDC 2 - 10A starting point of 2- to 5-fold molar excess of EDC per carboxylic acid group is recommended. Given the two carboxyl groups, this translates to a 4- to 10-fold molar excess relative to the linker molecule.[3] Higher concentrations can improve efficiency but may also increase the risk of side reactions.
NHS 2.4 - 10A slight molar excess of NHS over EDC is often beneficial to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester, thereby improving coupling efficiency in aqueous solutions.[4] A starting point of a 1.2 to 2-fold molar excess of NHS relative to EDC is recommended.[2]
Amine-containing Molecule 0.1 - 1 (relative to linker)The molar ratio of the amine-containing molecule to the activated linker will determine the final product distribution. For molecules with multiple amine groups (e.g., antibodies), a lower molar ratio of linker to protein is often used to control the degree of labeling (DOL).

Experimental Protocols

This section provides a detailed, step-by-step protocol for the coupling of N-Boc-N-bis(PEG4-acid) to an amine-containing protein, followed by the deprotection of the Boc group.

Protocol 1: EDC/NHS Coupling of N-Boc-N-bis(PEG4-acid) to a Protein

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of N-Boc-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of N-Boc-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the N-Boc-N-bis(PEG4-acid) stock solution with the freshly prepared EDC and NHS solutions in Activation Buffer.

    • Use a molar ratio of 1:4:4.8 (Linker:EDC:NHS) as a starting point.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to the Protein:

    • Add the activated N-Boc-N-bis(PEG4-acid) solution to the protein solution in Coupling Buffer. The optimal molar excess of the activated linker to the protein should be determined empirically for the desired degree of labeling.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Purification system (e.g., SEC column)

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified Boc-protected conjugate if it is in an aqueous buffer.

    • Dissolve the dried conjugate in anhydrous DCM.

    • Add an equal volume of a solution of 20-50% TFA in DCM.[2]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS) to ensure complete deprotection without degradation of the conjugate.

  • Removal of Deprotection Reagent:

    • Remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen.

  • Final Purification:

    • Purify the deprotected conjugate using a suitable method such as size-exclusion chromatography to remove any remaining reagents and byproducts. The purified conjugate with the newly exposed amine can now be used for subsequent conjugation steps.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the coupling and deprotection process.

experimental_workflow cluster_coupling Coupling Reaction cluster_deprotection Boc Deprotection Reagent_Preparation Reagent Preparation (Linker, EDC, NHS, Protein) Activation Activation of N-Boc-N-bis(PEG4-acid) (EDC/NHS) Reagent_Preparation->Activation Conjugation Conjugation to Amine-containing Protein Activation->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification_1 Purification (SEC or Dialysis) Quenching->Purification_1 Deprotection Boc Deprotection (TFA/DCM) Purification_1->Deprotection Boc-Protected Conjugate Solvent_Removal Solvent Removal (Nitrogen Stream) Deprotection->Solvent_Removal Purification_2 Final Purification (SEC) Solvent_Removal->Purification_2 Final_Product Final_Product Purification_2->Final_Product Final Deprotected Conjugate

Experimental workflow for coupling and deprotection.
Signaling Pathway: Ubiquitin-Proteasome System for PROTACs

N-Boc-N-bis(PEG4-acid) is a key component in the synthesis of PROTACs, which hijack the cell's natural protein degradation machinery. The following diagram illustrates the ubiquitin-proteasome pathway, the mechanism by which PROTACs induce the degradation of target proteins.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Ub Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Proteasome->Ub Recycled Ub Proteasome->PROTAC Recycled PROTAC Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Application Notes and Protocols for Solid-Phase Synthesis using N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the efficient construction of complex molecules such as peptides, oligonucleotides, and small molecule libraries. A critical component of SPS is the choice of a suitable linker, which tethers the nascent molecule to an insoluble resin support. N-Boc-N-bis(PEG4-acid) is a versatile, branched polyethylene (B3416737) glycol (PEG) linker that offers several advantages in solid-phase synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2][3]

This bifunctional linker possesses a Boc-protected amine and two terminal carboxylic acid groups.[3] The orthogonal protecting group strategy allows for selective deprotection and subsequent derivatization. The PEG4 spacers enhance the solubility of the linker and the final product, which can be advantageous for molecules prone to aggregation.[4] The dual carboxylic acid functionalities provide multiple attachment points, allowing for the creation of branched or dimeric structures.

These application notes provide detailed protocols for the use of N-Boc-N-bis(PEG4-acid) in solid-phase synthesis, with a focus on its application in the development of PROTACs.

Physicochemical Properties and Handling

The N-Boc-N-bis(PEG4-acid) linker is typically a viscous oil or waxy solid at room temperature. It exhibits good solubility in a range of organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Its PEGylated nature also confers a degree of aqueous solubility. For long-term storage, it is recommended to keep the reagent at -20°C under an inert atmosphere to prevent degradation.[5]

PropertyValueReference
Molecular Weight 613.70 g/mol [5]
Molecular Formula C27H51NO14[5]
Purity >95%[3][6][7]
Solubility DMSO, DMF, DCM, Water[3]
Storage -20°C[3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

A primary application of N-Boc-N-bis(PEG4-acid) is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest (POIs). The linker plays a crucial role in bridging the POI-binding ligand and the E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC:s->PROTAC:s PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) typically follows a sequential process of immobilizing one of the ligands onto a solid support, followed by linker coupling, attachment of the second ligand, and finally, cleavage from the resin.

SPS_Workflow Start Start: Select Resin (e.g., Aminomethylated Polystyrene) Swell 1. Resin Swelling (DMF) Start->Swell Load_Ligand1 2. Ligand 1 (E3 Ligand) Coupling (HATU, DIPEA) Swell->Load_Ligand1 Wash1 Wash (DMF, DCM) Load_Ligand1->Wash1 Couple_Linker 3. N-Boc-N-bis(PEG4-acid) Coupling (HATU, DIPEA) Wash1->Couple_Linker Wash2 Wash (DMF, DCM) Couple_Linker->Wash2 Boc_Deprotection 4. Boc Deprotection (TFA in DCM) Wash2->Boc_Deprotection Neutralize Neutralization (DIPEA in DCM) Boc_Deprotection->Neutralize Wash3 Wash (DCM) Neutralize->Wash3 Load_Ligand2 5. Ligand 2 (POI Warhead) Coupling (HATU, DIPEA) Wash3->Load_Ligand2 Wash4 Wash (DMF, DCM, MeOH) Load_Ligand2->Wash4 Cleavage 6. Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Purify 7. Purification (Preparative HPLC) Cleavage->Purify End Final PROTAC Purify->End

Caption: General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a PROTAC utilizing N-Boc-N-bis(PEG4-acid). Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific target molecules.

Protocol 1: Immobilization of the First Ligand (e.g., E3 Ligase Ligand)

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to an aminomethylated solid support.

Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Ligand Activation: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (2-3 eq.), HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF.

  • Coupling Reaction: Add the activated ligand solution to the swollen resin. Agitate the mixture at room temperature for 4-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • (Optional) Quantification of Loading: Determine the loading of the ligand on the resin using a suitable analytical method, such as UV-Vis spectroscopy of a cleaved sample or elemental analysis.

Protocol 2: Coupling of N-Boc-N-bis(PEG4-acid) Linker

This protocol details the attachment of the N-Boc-N-bis(PEG4-acid) linker to the immobilized E3 ligase ligand.

Materials:

  • E3 ligase ligand-functionalized resin

  • N-Boc-N-bis(PEG4-acid)

  • HATU

  • DIPEA

  • DMF

  • DCM

  • MeOH

Procedure:

  • Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF for 30-60 minutes.

  • Linker Activation: In a separate vial, dissolve N-Boc-N-bis(PEG4-acid) (2-3 eq.), HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF.

  • Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Boc Deprotection and Coupling of the Second Ligand (POI Warhead)

This protocol describes the removal of the Boc protecting group and the subsequent coupling of the protein of interest (POI) warhead.

Materials:

  • Linker-functionalized resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Carboxylic acid-functionalized POI warhead

  • HATU

  • DMF

  • MeOH

Procedure:

  • Boc Deprotection: Swell the resin in DCM. Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group.

  • Washing and Neutralization: Wash the resin with DCM (3x). Neutralize the resin with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).

  • Second Ligand Coupling: a. In a separate vial, dissolve the carboxylic acid-functionalized POI warhead (2-3 eq.), HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF. b. Add the activated POI warhead solution to the deprotected and neutralized resin. c. Agitate the mixture at room temperature for 4-16 hours.

  • Final Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

This protocol outlines the final cleavage of the synthesized PROTAC from the solid support and its subsequent purification.

Materials:

  • PROTAC-loaded resin

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Acetonitrile (B52724)

  • Water

  • Preparative reverse-phase HPLC system

Procedure:

  • Cleavage: Treat the dry PROTAC-loaded resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

  • Precipitation: Filter the cleavage solution to remove the resin beads. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and dry the pellet.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water). Purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

Quantitative Data Summary

The following tables provide representative data for the solid-phase synthesis of a hypothetical PROTAC using N-Boc-N-bis(PEG4-acid). Actual results will vary depending on the specific ligands and reaction conditions.

Table 1: Resin Loading and Coupling Efficiency

StepParameterTypical ValueMethod of Determination
Ligand 1 Loading Resin Substitution0.5 - 1.0 mmol/gUV-Vis of cleaved product
Linker Coupling Coupling Yield> 90%Qualitative (Kaiser test) / LC-MS of cleaved aliquot
Ligand 2 Coupling Coupling Yield> 85%Qualitative (Kaiser test) / LC-MS of cleaved aliquot

Table 2: Cleavage and Final Product Characterization

ParameterTypical ValueMethod of Determination
Cleavage Yield 70 - 90%Gravimetric analysis / HPLC quantification
Crude Purity 50 - 80%Analytical HPLC
Final Purity > 95%Analytical HPLC
Identity Confirmation Expected MassLC-MS

Conclusion

N-Boc-N-bis(PEG4-acid) is a valuable tool for the solid-phase synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. Its unique bifunctional and PEGylated structure provides researchers with a versatile building block to construct novel PROTACs and other bioconjugates. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this linker in drug discovery and development workflows. Careful optimization of the described procedures for specific molecular targets will enable the efficient and reliable synthesis of a wide range of bioactive compounds.

References

Application Notes and Protocols for Small Molecule Ligand Conjugation using N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of small molecules.[1][2] PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic radius and shielding it from enzymatic degradation and rapid renal clearance.[2][3] Bifunctional linkers, such as N-Boc-N-bis(PEG4-acid), are instrumental in this process, offering a versatile platform for the synthesis of complex bioconjugates.

N-Boc-N-bis(PEG4-acid) is a branched PEG linker featuring a Boc-protected amine and two terminal carboxylic acid groups.[4][5] This structure allows for a sequential and controlled conjugation strategy. The carboxylic acids can be activated to react with primary amines on a target molecule, while the Boc-protected amine provides an orthogonal site for further modification after deprotection.[6] This makes N-Boc-N-bis(PEG4-acid) particularly well-suited for the development of Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[6][7][8]

These application notes provide detailed protocols for the conjugation of a small molecule ligand to an amine-containing molecule using N-Boc-N-bis(PEG4-acid), including activation, conjugation, deprotection, and characterization steps.

Physicochemical Properties of N-Boc-N-bis(PEG4-acid)

PropertyValue
Molecular Formula C27H51NO14
Molecular Weight 613.69 g/mol
Appearance Viscous oil or waxy solid
Solubility Soluble in organic solvents (DCM, DMF, DMSO) and has some aqueous solubility
Storage Store at -20°C under an inert atmosphere

Experimental Protocols

This section details a two-stage protocol for the conjugation of a small molecule ligand containing a primary amine to another molecule using the N-Boc-N-bis(PEG4-acid) linker.

Stage 1: Activation of N-Boc-N-bis(PEG4-acid) and Conjugation to a Primary Amine-Containing Small Molecule

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of the linker for reaction with a primary amine on the small molecule ligand.[9][10]

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing small molecule ligand

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis or size-exclusion chromatography equipment

  • HPLC and Mass Spectrometry (MS) for analysis

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a 10 mg/mL stock solution of N-Boc-N-bis(PEG4-acid) in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of N-Boc-N-bis(PEG4-acid):

    • In a reaction vial, combine N-Boc-N-bis(PEG4-acid) with EDC and NHS. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to the Amine-Containing Small Molecule:

    • Dissolve the amine-containing small molecule in Coupling Buffer.

    • Add the activated N-Boc-N-bis(PEG4-acid) solution to the small molecule solution. A 5 to 20-fold molar excess of the activated linker can be a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using dialysis or size-exclusion chromatography.

  • Characterization:

    • Analyze the purified conjugate by HPLC to assess purity and by Mass Spectrometry to confirm the successful conjugation by observing the expected mass shift.

Illustrative Quantitative Data for Stage 1:

ParameterValue
Starting amount of Small Molecule (amine) 10 mg
Molar excess of activated Linker 10x
Reaction Time 4 hours at RT
Yield of Purified Conjugate 7.8 mg (65%)
Purity (by HPLC) >95%
Expected Mass (MS) [Mass of Small Molecule] + 595.67 Da
Observed Mass (MS) [Mass of Small Molecule] + 595.7 Da
Stage 2: Boc Deprotection and Conjugation of a Second Molecule

This stage involves the removal of the Boc protecting group to reveal a primary amine, which can then be used for a subsequent conjugation reaction.[11][12]

Materials:

  • Boc-protected PEG-small molecule conjugate from Stage 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Molecule with an activated carboxylic acid (e.g., NHS ester) for the second conjugation

  • HPLC and Mass Spectrometry (MS) for analysis

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an equal volume of TFA (e.g., 1:1 DCM:TFA).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[11]

  • Neutralization (Optional, if the TFA salt is not desired for the next step):

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]

  • Conjugation of the Second Molecule:

    • Dissolve the deprotected PEG-small molecule conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the second molecule containing an activated carboxylic acid (e.g., an NHS ester).

    • Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final conjugate using HPLC or other appropriate chromatographic techniques.

    • Characterize the final product by HPLC for purity and by Mass Spectrometry to confirm the final molecular weight.

Illustrative Quantitative Data for Stage 2:

ParameterValue
Starting amount of Boc-protected conjugate 5 mg
Deprotection Reaction Time 1.5 hours
Yield of Deprotected Intermediate 4.5 mg (approx. 90%)
Yield of Final Conjugate 3.5 mg (70% over two steps)
Purity of Final Conjugate (by HPLC) >98%
Expected Mass of Final Conjugate (MS) [Mass of deprotected intermediate] + [Mass of second molecule] - [Mass of leaving group]
Observed Mass of Final Conjugate (MS) Confirmed expected mass

Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: First Conjugation cluster_stage2 Stage 2: Second Conjugation Activate Linker Activate Linker Conjugate to SM1 Conjugate to SM1 Activate Linker->Conjugate to SM1 EDC, NHS Purify Conjugate 1 Purify Conjugate 1 Conjugate to SM1->Purify Conjugate 1 Quench Boc Deprotection Boc Deprotection Purify Conjugate 1->Boc Deprotection Conjugate to SM2 Conjugate to SM2 Boc Deprotection->Conjugate to SM2 TFA Purify Final Conjugate Purify Final Conjugate Conjugate to SM2->Purify Final Conjugate

Caption: Workflow for two-stage conjugation using N-Boc-N-bis(PEG4-acid).

Application in PROTAC Signaling Pathway

A primary application of this linker is in the synthesis of PROTACs, which induce the degradation of a target protein via the ubiquitin-proteasome system.[3][13]

G Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-Boc-N-bis(PEG4-acid) is a versatile and valuable tool for the synthesis of complex small molecule conjugates. Its branched structure and orthogonal protecting group strategy allow for the controlled and sequential assembly of heterobifunctional molecules like PROTACs. The protocols and data presented here provide a framework for researchers to utilize this linker in their drug discovery and development efforts. Careful optimization of reaction conditions and thorough characterization of intermediates and final products are crucial for successful outcomes.

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Proteolysis-Targeting Chimera (PROTAC) synthesis utilizing the branched linker, N-Boc-N-bis(PEG4-acid).

Troubleshooting Guide: Low Synthetic Yield

Low yields in PROTAC synthesis can be attributed to a variety of factors, from incomplete reactions to product degradation during purification. This guide offers a systematic approach to identifying and resolving these common issues.

Problem: Low yield after the coupling reaction.

This is one of the most common challenges. The amide bond formation between the carboxylic acid groups of the N-Boc-N-bis(PEG4-acid) linker and the amine-containing ligand (either the target protein ligand or the E3 ligase ligand) may be inefficient.

Potential Causes and Recommended Actions:

  • Incomplete Amide Coupling: The steric hindrance from the branched PEG linker and the electronic properties of the amine can lead to a sluggish or incomplete reaction.

    • Optimize Coupling Reagents: Different coupling reagents have varying efficiencies depending on the substrates. It is advisable to screen a panel of reagents to find the optimal one for your specific system.[1]

    • Increase Reagent Equivalents: Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the less precious of the two components to be coupled can drive the reaction to completion.[1]

    • Extend Reaction Time: Monitor the reaction progress by LC-MS. Some sterically hindered couplings may require extended reaction times, from several hours to overnight.

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, this should be done with caution, as it can also lead to side reactions.

  • Sub-optimal Reaction Conditions: The choice of solvent and base can significantly impact the outcome of the coupling reaction.

    • Solvent Selection: While DMF and DCM are commonly used, for challenging couplings, consider using N-Methyl-2-pyrrolidone (NMP), which has been shown to improve conversion rates.[1] Ensure all reactants are fully dissolved.

    • Base Selection: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to activate the coupling reagent without competing with the amine substrate.[2]

  • Side Reactions: The bifunctional nature of the N-Boc-N-bis(PEG4-acid) linker can lead to undesired side products.

    • Di-acylation: If your amine-containing ligand has more than one reactive amine, you may get a mixture of mono- and di-acylated products. To favor mono-acylation, you can use a large excess of the amine-containing ligand. Alternatively, protecting one of the amine groups may be necessary.

    • Intramolecular Cyclization: While less common with flexible PEG linkers, the possibility of intramolecular cyclization should be considered if the geometry is favorable.

Problem: Significant loss of product during purification.

The physicochemical properties of PROTACs, especially those with PEG linkers, can make purification challenging.

Potential Causes and Recommended Actions:

  • High Polarity of the PROTAC: The PEG linker imparts high polarity to the final PROTAC molecule, which can lead to poor recovery from normal-phase silica (B1680970) gel chromatography (e.g., streaking and irreversible adsorption).

    • Switch to Reverse-Phase HPLC: Reverse-phase preparative HPLC (RP-HPLC) is the preferred method for purifying polar molecules like PEGylated PROTACs.[1] A gradient of water/acetonitrile (B52724) or water/methanol, often with 0.1% TFA or formic acid, is typically used.

  • Product Instability: The final PROTAC molecule may be unstable under the purification conditions.

    • Use Neutral pH Buffers: If your PROTAC contains acid-labile groups, consider using a neutral pH buffer system for preparative HPLC.

    • Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature if stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the final coupling step in a PROTAC synthesis with a PEG linker?

A1: Yields can vary significantly depending on the complexity of the ligands and the specific reaction conditions. While high yields ( > 80%) are sometimes reported for simple couplings, yields in the range of 40-60% are more common for complex PROTACs. Low yields ( < 30%) often indicate that optimization of the reaction conditions is necessary.

Q2: How does the branched nature of N-Boc-N-bis(PEG4-acid) affect the synthesis strategy?

A2: The two carboxylic acid groups on N-Boc-N-bis(PEG4-acid) allow for the synthesis of "three-arm" PROTACs or the attachment of two molecules of the same ligand.[3] However, this also introduces the challenge of controlling the stoichiometry of the reaction to achieve the desired product. When reacting with a mono-functional amine, you will likely get a statistical mixture of mono- and di-substituted products. Careful control of the molar ratios of the reactants is crucial. For a mono-substituted product, using an excess of the linker is recommended.

Q3: My amine starting material is a TFA or HCl salt. Could this be affecting the reaction?

A3: Yes, amine salts can inhibit the coupling reaction by protonating the amine, rendering it non-nucleophilic. It is crucial to add a sufficient amount of a non-nucleophilic base (at least 2-3 equivalents of DIPEA or TEA) to neutralize the salt and free the amine before adding the coupling reagent.[1]

Q4: I see multiple products by LC-MS that I suspect are related to the linker. What could they be?

A4: With a di-acid linker like N-Boc-N-bis(PEG4-acid), you might observe the desired mono-adduct, the di-adduct where both carboxylic acids have reacted with your amine, and potentially some unreacted starting material. If you are performing a sequential coupling with two different amines, you will have an even more complex mixture. Careful analysis of the mass spectra will be key to identifying the different species.

Q5: Are there alternatives to N-Boc-N-bis(PEG4-acid) if I continue to have low yields?

A5: Yes, there is a wide variety of PROTAC linkers available with different lengths, compositions, and functional groups.[4] If you are consistently struggling with low yields, you might consider using a linear PEG linker with orthogonal protecting groups to allow for a more controlled, stepwise synthesis. Alternatively, exploring linkers with different chemical properties (e.g., alkyl chains or more rigid structures) could be beneficial, as the linker itself can significantly impact the biological activity of the PROTAC.[4]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentFull NameKey Features & Use CasesRelative Cost
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, fast reaction times, low racemization. Generally considered the gold standard for difficult couplings.[1]High
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery efficient, similar to HATU but can be slightly less reactive.Medium-High
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA safer and highly efficient alternative to benzotriazole-based reagents.High
EDC/NHS N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N-HydroxysuccinimideA classic and cost-effective choice for routine amide bond formations. May be less effective for sterically hindered substrates.[5]Low
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePowerful coupling reagent, particularly effective for sterically hindered amino acids.[1]High

Table 2: Troubleshooting Summary for Low Yield in Amide Coupling

Observation (LC-MS)Potential CauseSuggested Action
Only starting materials presentFailed amide coupling; Inactive coupling reagent; Amine salt inhibitionUse a more potent coupling reagent (e.g., HATU); Use fresh, high-quality reagents; Add 2-3 equivalents of DIPEA.
Incomplete reaction (starting materials and product)Steric hindrance; Insufficient reaction time or temperatureExtend reaction time; Gently heat the reaction (40-50 °C); Increase equivalents of coupling reagent.
Complex mixture of unidentified productsSide reactions; Product degradationRun the reaction under an inert atmosphere; Consider alternative protecting group strategies.
Desired product and di-substituted productStatistical mixture due to di-acid linkerAdjust stoichiometry (use excess of mono-amine for mono-substitution or excess of di-acid for di-substitution).

Experimental Protocols

Representative Protocol for Amide Coupling with N-Boc-N-bis(PEG4-acid)

This protocol describes a general procedure for the mono-coupling of an amine-containing ligand to N-Boc-N-bis(PEG4-acid). The stoichiometry is set to favor the mono-adduct.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Amine-containing ligand (as a free base or salt)

  • HATU (or other suitable coupling reagent)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., HPLC-grade acetonitrile and water with 0.1% TFA)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG4-acid) (1.5 equivalents) in anhydrous DMF.

  • Activation: To the solution from step 1, add HATU (1.4 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.

  • Amine Addition: In a separate flask, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF. If the amine is a salt, add an additional 1.1 equivalents of DIPEA and stir for 10 minutes.

  • Coupling Reaction: Slowly add the solution of the amine-containing ligand to the activated linker solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS every 1-2 hours until the consumption of the limiting reagent is observed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent such as DCM or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to isolate the desired mono-substituted product.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_products Reaction Mixture cluster_purification Purification cluster_final Final Product Linker N-Boc-N-bis(PEG4-acid) Coupling Coupling Reagents (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Linker->Coupling Ligand Amine-containing Ligand (E3 or Target) Ligand->Coupling Crude Crude PROTAC Intermediate (Mono- & Di-adducts, Unreacted SM) Coupling->Crude Purify Reverse-Phase HPLC Crude->Purify Final Purified PROTAC Intermediate Purify->Final

Caption: General experimental workflow for the synthesis of a PROTAC intermediate using N-Boc-N-bis(PEG4-acid).

Troubleshooting_Logic cluster_coupling Amide Coupling Issues cluster_coupling_solutions Solutions cluster_purification_issues Purification Issues cluster_purification_solutions Solutions Start Low PROTAC Yield Check_Coupling Check Amide Coupling Step (LC-MS Analysis) Start->Check_Coupling Check_Purification Check Purification Step Start->Check_Purification No_Reaction No/Low Conversion Check_Coupling->No_Reaction Side_Products Side Products Observed Check_Coupling->Side_Products Low_Recovery Low Recovery Check_Purification->Low_Recovery Optimize_Reagents Optimize Coupling Reagents & Equivalents No_Reaction->Optimize_Reagents Optimize_Conditions Optimize Solvent & Base No_Reaction->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry RP_HPLC Use Reverse-Phase HPLC Low_Recovery->RP_HPLC Check_Stability Assess Product Stability Low_Recovery->Check_Stability

Caption: Logical troubleshooting workflow for addressing low yields in PROTAC synthesis.

References

how to avoid side reactions with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use of this versatile branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N-Boc-N-bis(PEG4-acid)?

N-Boc-N-bis(PEG4-acid) is a branched, heterobifunctional PEG linker commonly used in bioconjugation and drug delivery.[1][2] Its primary applications include the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] The two terminal carboxylic acid groups allow for conjugation to two separate molecules, while the Boc-protected amine can be deprotected for subsequent modification.

Q2: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the amine for further conjugation.[2] This allows for a sequential and controlled synthesis strategy.

Q3: Which solvents are recommended for use with N-Boc-N-bis(PEG4-acid)?

N-Boc-N-bis(PEG4-acid) is soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). It also has some solubility in water.[1] For long-term storage, it is recommended to keep the reagent at -20°C.[1]

Troubleshooting Guide: Avoiding Side Reactions

This guide addresses specific side reactions that may occur during the two main steps of using N-Boc-N-bis(PEG4-acid): amide bond formation with the carboxylic acid groups and deprotection of the Boc group.

Side Reactions During Amide Coupling (Carboxylic Acid Activation)

Issue 1: Low Yield of Amide Product or Incomplete Reaction

  • Potential Cause A: Hydrolysis of Activated Ester. The activation of carboxylic acids with reagents like EDC and NHS forms a reactive NHS ester. This ester is susceptible to hydrolysis in aqueous environments, which reverts it back to the carboxylic acid.

  • Troubleshooting:

    • Work in anhydrous (dry) solvents to the extent possible.

    • Prepare activated linker solutions immediately before use.

    • Ensure the pH of the reaction is within the optimal range for NHS ester coupling (typically pH 7.2-8.5).[3]

  • Potential Cause B: Intramolecular Anhydride (B1165640) Formation. The two carboxylic acid groups on the same molecule can react with each other after activation with EDC, forming an intramolecular anhydride. This competes with the desired NHS ester formation. The formation of a six-membered ring anhydride is a potential side reaction.[4]

  • Troubleshooting:

    • Use a molar excess of NHS to favor the formation of the NHS ester over the anhydride.

    • Control the concentration of the linker to minimize intermolecular reactions.

    • Consider a stepwise activation if you are conjugating two different molecules to the carboxylic acids.

  • Potential Cause C: Steric Hindrance. If the amine-containing molecule you are conjugating is sterically bulky, the reaction may be slow or incomplete.

  • Troubleshooting:

    • Increase the reaction time and/or temperature.

    • Use a more potent coupling reagent.

    • Optimize the stoichiometry of the reactants.

Issue 2: Formation of Undesired Cross-linked or Oligomeric Products

  • Potential Cause: Due to the presence of two carboxylic acid groups, intermolecular cross-linking between your target molecules can occur, leading to oligomers or precipitates.

  • Troubleshooting:

    • Control the stoichiometry carefully. Use a molar excess of the molecule to be conjugated relative to the linker to favor the mono-conjugated product.

    • Consider a two-step conjugation strategy where you first react one carboxylic acid, purify the product, and then react the second carboxylic acid.

    • Adjust the reaction concentration; lower concentrations may favor intramolecular reactions over intermolecular cross-linking.

Side Reactions During Boc Deprotection

Issue 1: Incomplete Boc Deprotection

  • Potential Cause: Insufficient acid strength or reaction time can lead to incomplete removal of the Boc group.

  • Troubleshooting:

    • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA).

    • Extend the reaction time and monitor progress by TLC or LC-MS.

    • Ensure the solvent can fully dissolve the PEGylated conjugate.

Issue 2: Degradation of the PEG Linker

  • Potential Cause: While the ether backbone of PEG is generally stable, prolonged exposure to very strong acidic conditions could potentially cause some degradation, although this is less common for PEG itself compared to other polymers. The ester bonds that are sometimes part of PEG linkers are more susceptible to acid-catalyzed hydrolysis.[5][6] However, N-Boc-N-bis(PEG4-acid) does not contain ester bonds in its backbone.

  • Troubleshooting:

    • Use the mildest acidic conditions that are effective for Boc deprotection.

    • Keep reaction times as short as necessary.

    • Avoid excessive heat during deprotection.

Quantitative Data Summary

ParameterAmide Coupling via EDC/NHSBoc Deprotection
pH Range 7.2 - 8.5Not applicable (acidic)
Typical Solvents DMF, DMSO, PBSDCM, Dioxane
Common Reagents EDC, NHSTFA, HCl
Reagent Concentration 1.1 - 1.5 molar excess of EDC/NHS20-50% TFA in DCM or 4M HCl in dioxane
Reaction Time 1 - 4 hours30 minutes - 2 hours
Temperature Room TemperatureRoom Temperature

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to N-Boc-N-bis(PEG4-acid)
  • Dissolve Reagents: Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF or DMSO. In a separate vial, dissolve your amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Activation: Add a 1.5 molar excess of EDC and a 1.2 molar excess of NHS to the linker solution. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the amine-containing molecule solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (like Tris) to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected conjugate in an appropriate solvent such as DCM.

  • Deprotection: Add the deprotection reagent (e.g., an equal volume of 50% TFA in DCM).

  • Incubation: Let the reaction proceed at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Removal of Acid: Evaporate the solvent and TFA under a stream of nitrogen. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Purification: Purify the deprotected product as needed.

Visualizations

G cluster_activation Carboxylic Acid Activation & Coupling cluster_deprotection Boc Deprotection Linker N-Boc-N-bis(PEG4-acid) ActivatedLinker Activated NHS Ester Linker->ActivatedLinker Activation Anhydride Intramolecular Anhydride Linker->Anhydride Side Reaction EDC_NHS EDC / NHS Conjugate Amide Conjugate ActivatedLinker->Conjugate Coupling HydrolyzedLinker Hydrolyzed Linker (Carboxylic Acid) ActivatedLinker->HydrolyzedLinker Hydrolysis (H2O) Amine Amine-containing Molecule (R-NH2) Amine->Conjugate BocConjugate Boc-Protected Conjugate Conjugate->BocConjugate Used in next step DeprotectedAmine Deprotected Amine Conjugate BocConjugate->DeprotectedAmine Deprotection Acid Acid (e.g., TFA)

Caption: Workflow for the use of N-Boc-N-bis(PEG4-acid) showing the main reaction pathway and potential side reactions during the activation and coupling step.

G cluster_troubleshooting Troubleshooting Low Amide Coupling Yield Start Low Yield of Amide Product Check_Reagents Are EDC/NHS and solvents anhydrous? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 No1 No Check_Reagents->No1 Check_pH Is pH between 7.2 and 8.5? Yes2 Yes Check_pH->Yes2 No2 No Check_pH->No2 Check_Stoichiometry Is stoichiometry of reagents correct? Yes3 Yes Check_Stoichiometry->Yes3 No3 No Check_Stoichiometry->No3 Consider_Sterics Is the amine sterically hindered? Action4 Increase reaction time/ temperature or use a stronger coupling agent. Consider_Sterics->Action4 Yes1->Check_pH Action1 Use fresh, anhydrous reagents and solvents. No1->Action1 Yes2->Check_Stoichiometry Action2 Adjust buffer pH. No2->Action2 Yes3->Consider_Sterics Action3 Optimize molar ratios. No3->Action3

Caption: A decision tree for troubleshooting low yields in amide coupling reactions involving N-Boc-N-bis(PEG4-acid).

References

Technical Support Center: Optimizing Boc Deprotection of N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Boc deprotection of N-Boc-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Inadequate Reaction Time or Temperature: The cleavage of the Boc group is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the reaction to go to completion. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Steric Hindrance: The bulky nature of the PEG chains can sterically hinder the acid's approach to the Boc-protected amine, which can slow down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the N-Boc-N-bis(PEG4-acid) and the acid are fully dissolved. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the reactivity of the carbocation intermediate generated during the deprotection or the lability of other functional groups in the molecule.

  • Alkylation by tert-butyl cation: During the acidic deprotection of the Boc group, a tert-butyl cation is released. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[3]

  • Cleavage of other acid-sensitive groups: If your molecule contains other acid-labile protecting groups, they may be cleaved under the deprotection conditions.[1] One user reported a 10-20% loss of their ester bonds during TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Use of Scavengers: To prevent the tert-butyl cation from reacting with your molecule, scavengers can be added to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[3]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.[1] These can include using Lewis acids like zinc bromide or thermal deprotection.[1]

3. How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

4. What is the best way to work up the reaction and isolate the deprotected product?

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][4]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

  • Precipitation: The deprotected product, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection [1]

ReagentConcentrationSolventTypical TemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to Room Temp1-2 hours
Hydrochloric Acid (HCl)4 M1,4-Dioxane0°C to Room Temp1-4 hours

Table 2: Common Scavengers for Boc Deprotection [3]

ScavengerPurposeTypical Concentration (v/v)
Triisopropylsilane (TIS)General tert-butyl cation scavenger, particularly for protecting tryptophan.2.5%
Watertert-butyl cation scavenger, often used with other scavengers.2.5%
ThioanisoleParticularly effective for protecting methionine residues.5%
1,2-Ethanedithiol (EDT)Very effective for protecting sulfur-containing residues.2.5%

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection

  • Dissolve the N-Boc-N-bis(PEG4-acid) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1][4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1][4]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.[1][4]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol for Monitoring Reaction Progress by LC-MS

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]

  • Quench the reaction in the aliquot immediately, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]

  • Analyze the quenched sample by LC-MS to determine the relative amounts of starting material and product.

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of N-Boc-N-bis(PEG4-acid) check_completion Is the deprotection complete? start->check_completion incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection No check_side_products Are there side products? check_completion->check_side_products Yes troubleshoot_incomplete Troubleshooting: - Increase acid concentration - Extend reaction time/temp - Check solvent incomplete_deprotection->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction side_products_observed Side Products Observed check_side_products->side_products_observed Yes successful_deprotection Successful Deprotection check_side_products->successful_deprotection No troubleshoot_side_products Troubleshooting: - Add scavengers (e.g., TIS) - Use milder conditions side_products_observed->troubleshoot_side_products troubleshoot_side_products->start Re-run Reaction workup_purification Proceed to Work-up and Purification successful_deprotection->workup_purification end End workup_purification->end

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Purifying PROTACs with N-Boc-N-bis(PEG4-acid) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the N-Boc-N-bis(PEG4-acid) linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these complex molecules.

Troubleshooting Guide

The purification of PROTACs containing the branched, di-acidic N-Boc-N-bis(PEG4-acid) linker can be challenging due to their high polarity, potential for multiple charge states, and the lability of the Boc protecting group. This guide provides a systematic approach to overcoming common purification issues.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Reverse-Phase HPLC

Possible Causes:

  • Secondary Interactions: The two carboxylic acid groups on the PEG linker can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[1]

  • Ionization Effects: Inconsistent protonation of the di-acid linker and any basic moieties on the PROTAC can result in peak distortion.[2]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to asymmetrical peaks.[1]

Solutions:

SolutionRationale
Optimize Mobile Phase pH Use a low pH mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid in water/acetonitrile) to suppress the ionization of the carboxylic acids and silanol (B1196071) groups, thereby minimizing secondary interactions and improving peak shape.[1][2]
Increase Buffer Concentration For LC-UV applications, increasing the buffer concentration (e.g., to 25-50 mM) can enhance the ionic strength of the mobile phase, which helps to mask silanol interactions. Note: for LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[1]
Reduce Sample Load Dilute the sample or inject a smaller volume to check for and mitigate column overload.[1]
Use a Different Stationary Phase Consider columns with end-capping or alternative stationary phases like polymer-based or hybrid silica (B1680970) columns that have fewer accessible silanol groups.

G start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH low (e.g., with 0.1% TFA)? start->check_ph adjust_ph Adjust mobile phase to pH 2-3 with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_load Is the sample load high? check_ph->check_load Yes good_peak Peak Shape Improved adjust_ph->good_peak reduce_load Reduce injection volume or sample concentration check_load->reduce_load Yes check_column Are you using a standard silica C18 column? check_load->check_column No reduce_load->good_peak change_column Consider end-capped, hybrid, or polymer-based columns check_column->change_column Yes check_column->good_peak No change_column->good_peak

Problem 2: Loss of Boc Protecting Group During Purification

Possible Cause:

  • Acidic Conditions: The Boc group is labile in acidic conditions, and prolonged exposure to TFA in the mobile phase, especially during fraction collection and solvent evaporation, can lead to its removal.[3][4]

Solutions:

SolutionRationale
Use a Milder Acid Substitute TFA with a less harsh acid like 0.1% formic acid in the mobile phase. While this may slightly compromise peak shape, it significantly improves the stability of the Boc group.[3]
Immediate Neutralization of Fractions Add a small amount of a volatile base, such as triethylamine (B128534) or ammonium (B1175870) bicarbonate solution, to the collected fractions to neutralize the acid and prevent Boc deprotection during storage and solvent evaporation.
Minimize Evaporation Temperature When removing the solvent, use a lower temperature (e.g., < 40°C) to reduce the rate of acid-catalyzed deprotection.[4]
Lyophilization After removing the organic solvent, freeze-drying the aqueous solution is a gentle method to obtain the final product and can help preserve the Boc group.[3]
Problem 3: Low Recovery of the PROTAC

Possible Causes:

  • Poor Solubility: The large and complex nature of PROTACs can lead to poor solubility in the mobile phase, causing precipitation on the column or in the tubing.[5][6]

  • Irreversible Adsorption: Strong interactions between the PROTAC and the stationary phase can lead to irreversible binding and low recovery.

  • Precipitation During Sample Preparation: The PROTAC may precipitate when the crude mixture, dissolved in a strong solvent like DMSO, is diluted with the mobile phase.[7]

Solutions:

SolutionRationale
Optimize Sample Solvent Dissolve the crude product in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with the initial mobile phase composition. Ensure the final sample solution is clear before injection.[7]
Modify Mobile Phase Increase the organic content of the mobile phase or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to improve the solubility of the PROTAC.
Consider Supercritical Fluid Chromatography (SFC) SFC uses supercritical CO2 as the main mobile phase, which has different solvating properties and can be effective for purifying polar and complex molecules that are challenging for HPLC.[8][9] It can sometimes offer better recovery for highly polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect when purifying a PROTAC synthesized with the N-Boc-N-bis(PEG4-acid) linker?

A1: Common impurities include unreacted starting materials (the E3 ligase ligand and the target protein ligand), incompletely coupled intermediates (e.g., the linker attached to only one of the ligands), and byproducts from the coupling reactions. Additionally, diastereomers may be present if chiral centers are involved in the ligands.[7]

Q2: Is flash chromatography on silica gel a viable option for purifying these PROTACs?

A2: Due to the high polarity imparted by the di-acid PEG linker, PROTACs of this nature often exhibit poor mobility and significant streaking on normal-phase silica gel. While it can sometimes be used for a crude initial cleanup, reverse-phase HPLC or SFC are generally the preferred methods for achieving high purity.[7]

Q3: How do the two carboxylic acid groups on the linker affect the choice of purification method?

A3: The two carboxylic acid groups significantly increase the polarity of the PROTAC. This makes reverse-phase HPLC a suitable technique, as the polarity will influence retention time. However, it also increases the risk of peak tailing due to interactions with the stationary phase, necessitating careful mobile phase optimization, particularly pH control.[1][2]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A4: SFC can be a powerful alternative to HPLC for purifying complex and polar molecules like PROTACs.[8][9] It often provides orthogonal selectivity to reverse-phase HPLC, meaning it can separate impurities that are difficult to resolve with HPLC. SFC is also a "greener" technique with faster run times. It is particularly advantageous for chiral separations to resolve diastereomers.[9][10]

Q5: My PROTAC appears as multiple peaks or a broad peak in the chromatogram. What could be the cause?

A5: This could be due to the presence of diastereomers if your ligands are chiral.[] Another possibility is the existence of rotamers (conformational isomers), which can be common in large, flexible molecules like PROTACs and may interconvert slowly on the chromatographic timescale. Running the analysis at an elevated temperature can sometimes help to coalesce these peaks.

Data Presentation

Table 1: Comparison of Typical Purification Parameters for HPLC and SFC

ParameterPreparative Reverse-Phase HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase C18, 5 or 10 µmDiol, 2-Ethylpyridine, or Chiral Stationary Phases (for diastereomers)
Mobile Phase A 0.1% TFA or Formic Acid in WaterSupercritical CO2
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile (B52724) or MethanolMethanol or Ethanol (with or without additives like ammonium hydroxide)
Typical Gradient 20% to 80% B over 40 minutes5% to 50% B over 10-20 minutes
Flow Rate 20-50 mL/min (for semi-prep)10-60 g/min
Detection UV (e.g., 254 nm, 280 nm)UV, MS

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC Purification

This protocol provides a general method for the purification of a PROTAC containing the N-Boc-N-bis(PEG4-acid) linker.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 column (e.g., 19 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude PROTAC sample

  • DMSO for sample dissolution

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude PROTAC product in a minimal amount of DMSO.

  • Dilute the DMSO solution with Mobile Phase A to a concentration of 10-50 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[7]

3. HPLC Method:

  • System Equilibration: Equilibrate the column with 20% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution:

    • 20% to 80% Mobile Phase B over 40 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to 20% B over 1 minute and hold for 4 minutes for re-equilibration.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main peak corresponding to the desired PROTAC.

4. Post-Purification Processing:

  • Analyze the collected fractions by analytical LC-MS to determine their purity.

  • Pool the fractions with >95% purity.

  • (Optional but recommended) Add a small amount of a volatile base to neutralize the TFA.

  • Remove the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[7]

G start Crude PROTAC Synthesis Mixture sample_prep Sample Preparation (Dissolve in DMSO, Dilute, Filter) start->sample_prep prep_hplc Preparative RP-HPLC (C18, Water/ACN with 0.1% TFA) sample_prep->prep_hplc fraction_collection Fraction Collection (Based on UV Signal) prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical LC-MS) fraction_collection->purity_analysis pooling Pool Fractions >95% Purity purity_analysis->pooling solvent_removal Solvent Removal (Rotovap & Lyophilization) pooling->solvent_removal final_product Purified PROTAC solvent_removal->final_product

References

Technical Support Center: Improving the Solubility of N-Boc-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG4-acid) conjugates. Below you will find detailed information and protocols to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of N-Boc-N-bis(PEG4-acid) and its conjugates?

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker designed to enhance the aqueous solubility of conjugated molecules.[1][2][3][4] The repeating ethylene (B1197577) glycol units in the PEG4 spacer form hydrogen bonds with water, which generally imparts good solubility in aqueous solutions.[1][2][3][4] It is also soluble in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5]

However, the overall solubility of the final conjugate is heavily influenced by the properties of the molecule it is attached to (e.g., a hydrophobic drug, a peptide, or a protein).[6][7] If the conjugated molecule is poorly soluble, the entire conjugate may exhibit limited solubility despite the presence of the PEG linker.[6]

Q2: My N-Boc-N-bis(PEG4-acid) conjugate has precipitated out of my aqueous buffer. What are the likely causes?

Precipitation of your conjugate can be due to several factors:

  • Low Aqueous Solubility of the Conjugated Molecule: The inherent hydrophobicity of the drug or molecule attached to the linker is a primary cause of poor solubility.[6]

  • Suboptimal pH: The two terminal carboxylic acid groups on the N-Boc-N-bis(PEG4-acid) linker have a pKa. If the pH of the solution is near or below the pKa, the carboxylic acids will be protonated, reducing their negative charge and potentially decreasing solubility.

  • Aggregation: The conjugated molecules may self-associate and aggregate, leading to precipitation. This is particularly common with hydrophobic molecules.

  • Buffer Composition: The type and concentration of salts in your buffer can influence solubility. Some salts can cause a "salting-out" effect, leading to precipitation.[8]

Q3: How can I improve the solubility of my conjugate?

There are three main strategies to improve the solubility of your N-Boc-N-bis(PEG4-acid) conjugate:

  • pH Adjustment: Modifying the pH of the solution can increase the ionization of the terminal carboxylic acid groups, thereby improving aqueous solubility.

  • Use of Co-solvents: Adding a water-miscible organic solvent can help to solubilize the hydrophobic portions of the conjugate.[9]

  • Modification of Salt Concentration: In some cases, adjusting the ionic strength of the buffer can improve solubility, although high salt concentrations can also induce precipitation.[8]

Troubleshooting Guides

Issue 1: Conjugate is Poorly Soluble in Aqueous Buffers

If your N-Boc-N-bis(PEG4-acid) conjugate is not dissolving adequately in your desired aqueous buffer, follow this troubleshooting workflow.

G start Start: Conjugate has poor aqueous solubility ph_adjust Adjust pH of the buffer to 1-2 units above the pKa of the carboxylic acids (typically pH 7-8). start->ph_adjust check_solubility1 Check Solubility ph_adjust->check_solubility1 co_solvent Add a co-solvent (e.g., DMSO, ethanol, PEG 400) in small increments (e.g., 1-5% v/v). check_solubility1->co_solvent Not Soluble success Success: Conjugate is soluble. check_solubility1->success Soluble check_solubility2 Check Solubility co_solvent->check_solubility2 salt_adjust If applicable, screen different buffer salts or adjust salt concentration. check_solubility2->salt_adjust Not Soluble check_solubility2->success Soluble check_solubility3 Check Solubility salt_adjust->check_solubility3 check_solubility3->success Soluble fail Further optimization needed (e.g., linker modification, formulation strategies). check_solubility3->fail Not Soluble

Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: Conjugate Precipitates During a Buffer Exchange or Dialysis

Precipitation during the removal of organic solvents is a common issue. This is often due to the conjugate having a higher solubility in the initial organic solvent mixture than in the final aqueous buffer.

G start Start: Conjugate precipitates during buffer exchange. gradual_exchange Perform a gradual buffer exchange, slowly increasing the percentage of the aqueous buffer. start->gradual_exchange check_precipitation1 Check for Precipitation gradual_exchange->check_precipitation1 co_solvent_in_final Include a small percentage (1-10%) of a co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer. check_precipitation1->co_solvent_in_final Precipitation Occurs success Success: Stable solution. check_precipitation1->success No Precipitation check_precipitation2 Check for Precipitation co_solvent_in_final->check_precipitation2 check_precipitation2->success No Precipitation fail Consider alternative purification methods (e.g., precipitation and resuspension). check_precipitation2->fail Precipitation Persists

Caption: Workflow for addressing precipitation during buffer exchange.

Quantitative Data on Solubility Enhancement

Table 1: Effect of Co-solvents on the Solubility of a Poorly Soluble Drug

This table illustrates the significant increase in the solubility of the poorly soluble drug Lopinavir in the presence of various co-solvents, including PEG 400.

Co-solvent SystemRatio (%v/v)Solubility (mg/100mL)Fold Increase
Water100:02.021.0
Water:Glycerin80:2012.646.3
Water:Glycerin60:4025.8812.8
Water:Glycerin40:6048.7224.1
Water:Glycerin20:8089.9444.5
Water:Propylene Glycol80:2020.4810.1
Water:Propylene Glycol60:4045.1222.3
Water:Propylene Glycol40:6088.6443.9
Water:Propylene Glycol20:80155.2876.9
Water:PEG 400 80:20 35.62 17.6
Water:PEG 400 60:40 78.44 38.8
Water:PEG 400 40:60 149.82 74.2
Water:PEG 400 20:80 285.16 141.2

Data adapted from a study on Lopinavir solubility enhancement.

Table 2: pH-Dependent Solubility of a Carboxylic Acid-Containing Drug

This table demonstrates the general principle that the solubility of a compound with a carboxylic acid group increases as the pH of the solution rises above its pKa.

pHSolubility of Naproxen (mg/mL)
2.00.01
4.00.1
6.01.0
7.4>10

This is representative data for a drug with a carboxylic acid moiety and illustrates a common trend.

Experimental Protocols

Protocol 1: Improving Solubility via pH Adjustment

This protocol provides a step-by-step guide to enhance the solubility of your N-Boc-N-bis(PEG4-acid) conjugate by modifying the pH.

  • Initial Assessment: Attempt to dissolve your conjugate in your desired buffer at a concentration relevant to your experiment. If you observe insolubility or precipitation, proceed to the next step.

  • Prepare Buffers: Prepare a series of buffers with increasing pH values. For example, if your initial buffer is at pH 6.0, prepare buffers at pH 7.0, 7.5, and 8.0. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable choices as they do not contain primary amines that could react with other components.

  • Test Solubility: Add a small, known amount of your conjugate to a fixed volume of each buffer. Vortex or gently agitate the samples for a set amount of time (e.g., 30 minutes) at room temperature.

  • Observation: Visually inspect each sample for dissolved material. If the conjugate is still insoluble, you can proceed to gentle heating (e.g., 37°C) for a short period, but be mindful of the stability of your conjugate.

  • Quantification (Optional): To determine the exact solubility, centrifuge the samples to pellet any undissolved material. Carefully remove the supernatant, filter it through a 0.22 µm filter, and measure the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Enhancing Solubility with Co-solvents

This protocol outlines the use of co-solvents to improve the solubility of your conjugate.

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your downstream application. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Stock Solutions: Prepare a stock solution of your chosen co-solvent.

  • Titration: To your aqueous suspension of the conjugate, add the co-solvent dropwise while vortexing or stirring. Start with a low final concentration (e.g., 1% v/v) and gradually increase it.

  • Incremental Additions: Add the co-solvent in small increments (e.g., 1-2% at a time), allowing the solution to mix thoroughly after each addition. Observe for dissolution.

  • Determine Optimal Concentration: Note the minimum concentration of the co-solvent required to fully dissolve your conjugate. It is best to use the lowest effective concentration to minimize potential interference with biological assays.

  • Final Formulation: For future experiments, you can prepare your buffer to already contain the determined optimal concentration of the co-solvent.

Protocol 3: Salt-Induced Precipitation for Purification or Concentration

In some cases, you may want to intentionally precipitate your PEGylated conjugate for purification or concentration. This is often achieved by adding a high concentration of certain salts.

  • Prepare a High-Salt Solution: Prepare a concentrated stock solution of a salt known to cause "salting-out" of PEG, such as ammonium (B1175870) sulfate (B86663) or sodium chloride.

  • Cool the Conjugate Solution: Place your aqueous solution of the conjugate in an ice bath.

  • Slow Addition of Salt: Slowly add the concentrated salt solution to the cold conjugate solution while gently stirring.

  • Incubation: Continue stirring on ice for a defined period (e.g., 1-2 hours) to allow for complete precipitation.

  • Centrifugation: Pellet the precipitated conjugate by centrifugation at a high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C.

  • Resuspension: Carefully decant the supernatant. The pellet, containing your concentrated conjugate, can then be resuspended in a smaller volume of your desired final buffer.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate protein aggregation when using the branched PEG linker, N-Boc-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-acid) and how is it used?

A1: N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a Boc-protected amine and two terminal carboxylic acid groups.[1][2] The carboxylic acids are used to conjugate the linker to primary amines (like lysine (B10760008) residues) on a protein's surface, typically using EDC/NHS chemistry to form stable amide bonds.[1][2][3] The Boc protecting group can be removed under acidic conditions for further modification if required.[1][2] This process, known as PEGylation, is used to enhance the therapeutic properties of proteins, such as increasing their solubility, stability, and in vivo half-life, while potentially reducing immunogenicity.[4][5][6]

Q2: What are the primary causes of protein aggregation during the conjugation process?

A2: Protein aggregation during conjugation is a complex issue with several potential causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to unfolding and exposure of hydrophobic regions that promote aggregation.[7]

  • High Concentrations: Elevated concentrations of the protein or the PEG reagent increase the likelihood of intermolecular interactions, which can lead to aggregation.[7]

  • Conformational Changes: The covalent attachment of PEG molecules can sometimes alter the protein's natural conformation, leading to instability and aggregation.[8]

  • Intermolecular Cross-linking: Although N-Boc-N-bis(PEG4-acid) is designed for attachment, improper reaction conditions could potentially lead to the linker bridging multiple protein molecules.

Q3: How does PEGylation with N-Boc-N-bis(PEG4-acid) help prevent protein aggregation?

A3: PEGylation helps prevent aggregation through several mechanisms:

  • Increased Hydrophilicity: The PEG chains are highly hydrophilic and attract a shell of water molecules, which increases the overall solubility of the protein conjugate.[9]

  • Steric Hindrance: The attached PEG chains create a physical barrier or "cloud" around the protein, which sterically hinders protein-protein interactions that lead to aggregation.[6]

  • Surface Charge Shielding: PEGylation can mask surface charges on the protein, reducing electrostatic interactions that may contribute to aggregation under certain buffer conditions.[9]

Q4: How can I detect and quantify protein aggregation during my experiment?

A4: Several analytical techniques can be used to monitor aggregation:

  • Visual Inspection: The simplest method is to check for visible signs of precipitation or turbidity in the reaction mixture.[7]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. An increase in the average particle size or the appearance of multiple size populations can indicate aggregation.[10][11][12][13]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will appear as higher molecular weight species that elute earlier than the monomeric protein.[][15][16][17]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering from aggregates.[15]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Immediate precipitation upon adding activated PEG linker. 1. Localized High Concentration: The PEG reagent is not being dispersed quickly enough, causing localized high concentrations that induce precipitation. 2. Buffer Incompatibility: The pH or ionic strength of the buffer is destabilizing the protein upon addition of the reagent solution.[7] 3. Protein Concentration Too High: The starting protein concentration is too high, promoting rapid aggregation.[7]1. Modify Reagent Addition: Add the activated PEG linker solution dropwise while gently stirring the protein solution. Avoid vigorous mixing like vortexing. 2. Optimize Buffer: Ensure the reaction buffer pH is optimal for protein stability (typically pH 7.0-8.5 for amine coupling). Adjust ionic strength if necessary. 3. Reduce Protein Concentration: Perform the reaction at a lower protein concentration (e.g., < 5 mg/mL).[8]
Slow, progressive turbidity or aggregation during the reaction. 1. Suboptimal Reaction Conditions: The pH, temperature, or incubation time are not ideal, leading to gradual protein unfolding and aggregation.[7] 2. Incorrect Molar Ratio: An excessive molar ratio of PEG linker to protein can lead to over-modification and instability.[8] 3. Reaction Temperature: Elevated temperatures can accelerate both the conjugation reaction and protein denaturation.1. Optimize Reaction Parameters: Empirically determine the optimal pH and temperature for your specific protein.[18][19] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[8] 2. Titrate Molar Ratio: Perform a titration of the PEG-to-protein molar ratio to find the sweet spot that maximizes conjugation efficiency while minimizing aggregation. Start with lower ratios (e.g., 3:1, 5:1) and increase as needed. 3. Control Temperature: Maintain a constant, controlled temperature throughout the incubation period.
Final product shows aggregation after purification or during storage. 1. Harsh Purification Conditions: The purification method (e.g., chromatography conditions) may be causing stress on the PEGylated protein. 2. Inadequate Formulation Buffer: The final storage buffer is not suitable for maintaining the stability of the conjugated protein. 3. Freeze-Thaw Instability: The PEGylated protein may be susceptible to aggregation during freeze-thaw cycles.1. Gentle Purification: Use methods like Size Exclusion Chromatography (SEC) which are generally gentle.[] Optimize buffer conditions for all chromatography steps. 2. Formulation Screening with Excipients: Screen different storage buffers. The addition of stabilizing excipients can be highly effective.[20][21] 3. Storage Optimization: Aliquot the final product to minimize freeze-thaw cycles. If freezing is necessary, consider flash-freezing in liquid nitrogen and storing at -80°C.
Low conjugation efficiency with significant unconjugated protein remaining. 1. Inefficient Linker Activation: The EDC/NHS activation of the N-Boc-N-bis(PEG4-acid) was incomplete. 2. Suboptimal Conjugation pH: The pH is too low for efficient reaction with primary amines (lysine ε-amino groups have a pKa of ~10.5). 3. Inaccessible Reactive Sites: The target amine groups on the protein surface may be sterically hindered or buried.1. Verify Activation Chemistry: Use freshly prepared EDC and NHS solutions.[22] Ensure anhydrous conditions for the activation step if performed in an organic solvent before addition to the aqueous protein solution. 2. Adjust Conjugation pH: Increase the pH of the reaction buffer to between 7.5 and 8.5 to increase the nucleophilicity of the primary amines. 3. Consider Alternative Strategies: If site accessibility is a problem, you may need to investigate alternative conjugation chemistries targeting different amino acid residues (e.g., cysteine).

Quantitative Data Summary

The following tables provide example data to illustrate the impact of key parameters on protein aggregation. Note: These are representative data and optimal conditions must be determined empirically for each specific protein.

Table 1: Effect of Buffer pH on Aggregation During Conjugation

Reaction Buffer pH% Monomer (by SEC)Average Particle Size (by DLS)
6.592%15 nm
7.598%12 nm
8.595%14 nm
9.085%25 nm

Table 2: Effect of Stabilizing Excipients in Final Formulation

Formulation Buffer (PBS, pH 7.4)% Aggregates after 1 Freeze-Thaw Cycle (by SEC)
No Excipients8.5%
+ 5% Sucrose2.1%
+ 50 mM Arginine1.8%
+ 0.02% Polysorbate 201.5%
+ 5% Sucrose & 50 mM Arginine< 1%

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation

This protocol is preferred to minimize protein-protein cross-linking.

  • Activation of N-Boc-N-bis(PEG4-acid):

    • Dissolve N-Boc-N-bis(PEG4-acid) in an activation buffer (e.g., 50 mM MES, pH 6.0).[22]

    • Prepare fresh solutions of EDC and Sulfo-NHS in the same activation buffer.[22]

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[3][23]

  • Conjugation to Protein:

    • Exchange the protein into a conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5-8.0).

    • Add the activated PEG-linker solution to the protein solution at the desired molar ratio (e.g., 5:1 linker-to-protein).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to react with any remaining activated linker.

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm syringe filter directly into a clean DLS cuvette.[7]

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Allow the instrument to equilibrate to the desired temperature.

    • Enter the correct solvent viscosity and refractive index parameters.

  • Data Acquisition:

    • Place the cuvette in the instrument and acquire data. Collect multiple measurements for reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile. Look for the mean hydrodynamic diameter and the polydispersity index (PDI). A low PDI (<0.2) indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.[10]

Visualizations

G cluster_prep Phase 1: Preparation & Activation cluster_react Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis Protein Protein in Storage Buffer BufferEx Buffer Exchange to Conjugation Buffer (pH 7.5-8.5) Protein->BufferEx Conjugation Combine Activated Linker and Protein (Gentle Mixing, 4°C or RT) BufferEx->Conjugation PEG_Linker N-Boc-N-bis(PEG4-acid) Activation Activate Linker with EDC / Sulfo-NHS (MES Buffer, pH 6.0) PEG_Linker->Activation Activation->Conjugation Quench Quench Reaction (e.g., Tris, Glycine) Conjugation->Quench Purification Purification (e.g., Size Exclusion Chromatography) Quench->Purification Analysis Characterization (SEC, DLS, etc.) Purification->Analysis FinalProduct Store Final Conjugate in Optimal Buffer with Excipients Analysis->FinalProduct

Caption: Workflow for protein conjugation with N-Boc-N-bis(PEG4-acid).

G cluster_causes Drivers of Aggregation cluster_solutions Mitigation by PEGylation C1 Suboptimal pH/ Temp Protein Native Protein (Soluble) Aggregates Aggregated Protein (Insoluble/Inactive) C1->Aggregates C2 High Protein Concentration C2->Aggregates C3 Conformational Stress C3->Aggregates S1 Increased Solubility S1->Aggregates Blocks PEG_Protein PEGylated Protein (Soluble & Stable) S2 Steric Hindrance S2->Aggregates S3 Surface Charge Shielding S3->Aggregates Protein->Aggregates Aggregation Pathway Protein->PEG_Protein PEGylation

Caption: How PEGylation counteracts common causes of protein aggregation.

References

Technical Support Center: Amide Coupling with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding incomplete amide coupling of N-Boc-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-acid) and what are its primary applications?

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker. It features a central nitrogen atom protected with a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities at the end of PEG4 arms.[1] This structure makes it a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[2][3] The PEG spacers enhance solubility and provide flexibility to the resulting conjugate.

Q2: What are the most common reasons for incomplete amide coupling with N-Boc-N-bis(PEG4-acid)?

Incomplete amide coupling with this reagent can stem from several factors:

  • Suboptimal Activation of Carboxylic Acids: The two carboxylic acid groups require activation to react efficiently with an amine. Inadequate activation is a primary cause of low yields.

  • Steric Hindrance: The branched nature and the PEG chains of the molecule can create steric hindrance, impeding the approach of the amine to the activated carboxyl groups.[4]

  • Hydrolysis of Activated Esters: Activated carboxylic acids (e.g., as NHS esters) are susceptible to hydrolysis, especially in the presence of moisture. This deactivates the acid, preventing amide bond formation.[5]

  • Side Reactions: The bifunctional nature of N-Boc-N-bis(PEG4-acid) can lead to side reactions such as intramolecular cyclization or intermolecular polymerization, consuming the starting material.[5]

  • Impure Reagents or Solvents: The presence of water or other nucleophilic impurities in reagents or solvents can quench the activated species and lead to failed reactions.

Q3: Which coupling reagents are recommended for use with N-Boc-N-bis(PEG4-acid)?

The choice of coupling reagent is critical for a successful reaction. For routine couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as NHS (N-hydroxysuccinimide) or OxymaPure are commonly used to form a more stable, amine-reactive intermediate.[6][7] For more challenging couplings, especially with sterically hindered amines, more potent uronium or phosphonium (B103445) salt-based reagents are recommended. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .[4][8]

Q4: What is the role of a non-nucleophilic base in the reaction?

A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) , is essential to neutralize any acids present or generated during the reaction. This prevents the protonation of the amine nucleophile, ensuring it remains reactive towards the activated carboxylic acid.

Q5: How can I monitor the progress of my amide coupling reaction?

The progress of the reaction can be monitored by analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to track the consumption of starting materials and the formation of the desired product by observing their respective molecular weights.

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the disappearance of the limiting reagent and the appearance of the product spot. Staining with an appropriate agent may be necessary if the compounds are not UV-active.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient activation of the carboxylic acid.2. Hydrolysis of the activated ester.3. Steric hindrance.4. Low reactivity of the amine.1. Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq. per carboxyl group).2. Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Switch to a more powerful coupling reagent like HATU or PyBOP.[4]4. Increase the reaction temperature or extend the reaction time.
Presence of Multiple Products (by LC-MS or TLC) 1. Formation of N-acylurea byproduct (with carbodiimide (B86325) reagents).2. Intermolecular crosslinking or polymerization.3. Incomplete reaction leading to mono- and di-substituted products.1. Use an additive like HOBt or NHS to suppress N-acylurea formation.[5]2. Use a higher dilution of reactants. Consider a stepwise addition of the amine. Optimize the stoichiometry of the reactants.3. Allow the reaction to proceed for a longer duration or use a more efficient coupling reagent.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting materials.2. Presence of byproducts from the coupling reagent.1. Employ reverse-phase column chromatography with a suitable gradient of solvents (e.g., water/acetonitrile or water/methanol).2. Choose a coupling reagent where the byproducts are water-soluble (e.g., EDC and its urea (B33335) byproduct) to facilitate removal by aqueous workup.
Unreacted N-Boc-N-bis(PEG4-acid) 1. Insufficient amount of amine.2. Deactivation of the amine (e.g., protonation).1. Use a slight excess of the amine (e.g., 1.1 equivalents per carboxylic acid group).2. Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA) is present in the reaction mixture.

Experimental Protocol: Amide Coupling of N-Boc-N-bis(PEG4-acid) with a Primary Amine

This protocol describes a general procedure for the di-amidation of N-Boc-N-bis(PEG4-acid) using HATU as the coupling reagent.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq.) and HATU (2.2 eq.) in anhydrous DMF.

  • Activation: To the solution from step 1, add DIPEA (4.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.

  • Amine Addition: In a separate vial, dissolve the primary amine (2.2 eq.) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to obtain the desired di-amide product.

Visual Troubleshooting Workflow

G cluster_start Start: Incomplete Amide Coupling cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Incomplete Reaction Observed (Low Yield by LC-MS/TLC) check_reagents Check Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions optimize_base Ensure Adequate Non-Nucleophilic Base (e.g., DIPEA) check_reagents->optimize_base anhydrous_conditions Strict Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_conditions->anhydrous_conditions change_coupling_reagent Use a More Potent Coupling Reagent (e.g., HATU) success Successful Coupling: High Yield of Desired Product change_coupling_reagent->success optimize_base->change_coupling_reagent pre_activation Pre-activate Carboxylic Acid before Amine Addition anhydrous_conditions->pre_activation pre_activation->success

References

Technical Support Center: Managing Steric Hindrance with N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this versatile linker, with a special focus on managing steric hindrance in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-acid) and what are its primary applications?

A1: N-Boc-N-bis(PEG4-acid) is a branched, bifunctional linker molecule. It features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid groups, each extended by a tetraethylene glycol (PEG4) chain.[1][2] Its primary applications are in bioconjugation, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target-binding ligand and an E3 ligase ligand.[3][4][5] The dual carboxylic acid functionalities allow for the conjugation of two different molecules or for multivalent attachment to a single molecule.

Q2: How do the PEG4 chains on N-Boc-N-bis(PEG4-acid) help manage steric hindrance?

A2: The polyethylene (B3416737) glycol (PEG) chains are flexible, hydrophilic spacers.[6] They play a crucial role in managing steric hindrance by physically separating the conjugated molecules, which can be large and bulky. This separation prevents the molecules from interfering with each other's binding activity or proper folding.[6][7] Longer PEG chains, like the two PEG4 arms in this linker, generally provide greater flexibility and a larger spatial separation, which can be critical for the efficacy of the final conjugate, such as in maintaining the biological activity of an antibody-drug conjugate (ADC) or facilitating the formation of a stable ternary complex in a PROTAC.[3][8]

Q3: What are the key chemical properties of N-Boc-N-bis(PEG4-acid)?

A3: The key properties are summarized in the table below. The Boc group is stable under many reaction conditions but can be easily removed with acid, typically trifluoroacetic acid (TFA), to reveal a secondary amine for further conjugation.[1][9] The terminal carboxylic acids can be activated to react with primary amines to form stable amide bonds.[2][10][11]

Q4: In which solvents is N-Boc-N-bis(PEG4-acid) soluble?

A4: N-Boc-N-bis(PEG4-acid) is soluble in a range of common laboratory solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][12] The PEG chains contribute to its hydrophilicity and broad solubility profile.

Troubleshooting Guides

Problem 1: Low or No Yield During Amide Coupling Reaction
Potential Cause Recommended Action & Troubleshooting Steps
Inefficient Carboxylic Acid Activation 1. Optimize Coupling Reagents: Screen different coupling reagents. Uronium/aminium-based reagents like HATU are often more efficient for sterically hindered substrates than carbodiimides like EDC alone.[13][14][15] 2. Include Additives: If using EDC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[16][17][18] 3. Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base.[3]
Steric Hindrance 1. Extend Reaction Time: Monitor the reaction by LC-MS. Sterically hindered couplings may require longer reaction times, from several hours to overnight.[3] 2. Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier, but monitor for potential degradation or side reactions.[3][19] 3. Pre-activation: Activate the carboxylic acids of the linker with the coupling reagent for 15-30 minutes before adding the amine-containing substrate.[13]
Poor Substrate/Reagent Solubility 1. Solvent Selection: Ensure all components are fully dissolved. While the linker is soluble in DMF and DMSO, your substrate may not be. Consider using a co-solvent system.[3]
Wet Solvents or Reagents 1. Use Anhydrous Conditions: The activated carboxylic acid intermediate is susceptible to hydrolysis. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Problem 2: Incomplete Boc Deprotection
Potential Cause Recommended Action & Troubleshooting Steps
Insufficient Acid 1. TFA Concentration: A common and effective condition is using a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[20][21] 2. TFA Equivalents: For solution-phase deprotection, a large excess of TFA is typically used (e.g., a 1:1 v/v mixture of TFA and DCM).[22]
Short Reaction Time 1. Monitor Reaction: The deprotection is usually rapid (30 minutes to 2 hours at room temperature).[22][23] Monitor by LC-MS to confirm the disappearance of the starting material.
Scavenger-Related Issues 1. Prevent Side Reactions: The tert-butyl cation formed during deprotection can cause side reactions with electron-rich residues (e.g., in peptides). While often not necessary for this specific linker, if your substrate is sensitive, consider adding a scavenger like triisopropylsilane (B1312306) (TIS).[20]
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Action & Troubleshooting Steps
High Polarity of PEGylated Compound 1. Reverse-Phase HPLC: PEGylated molecules are often highly polar and may adhere strongly to normal-phase silica (B1680970) gel, leading to poor recovery.[24] Reverse-phase preparative HPLC (RP-HPLC) is typically the most effective purification method.[24] 2. Alternative Chromatography: For larger bioconjugates, size exclusion chromatography (SEC) can be effective for removing unreacted small molecules.[][26] Ion-exchange chromatography (IEX) can also be used to separate species based on changes in charge after conjugation.[][27]
Streaking/Poor Separation on Silica Gel 1. Solvent System Modification: If using normal-phase chromatography, consider a chloroform/methanol or DCM/methanol solvent system. Adding a small amount of acid (e.g., formic acid for acidic compounds) or base (e.g., aqueous ammonia (B1221849) for basic compounds) to the eluent can sometimes improve peak shape.[28]

Data Presentation

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG4-acid)
PropertyValueReference
Chemical Formula C₂₇H₅₁NO₁₄[1]
Molecular Weight 613.7 g/mol [1][5]
CAS Number 2093152-88-4[1][5]
Purity Typically ≥98%[1]
Appearance Colorless to light yellow liquid[5]
Storage Condition -20°C for long-term storage[1][29]
Solubility Water, DMSO, DCM, DMF[1][12]
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentClassKey AdvantagesConsiderations
EDC (with HOBt/Oxyma)CarbodiimideWater-soluble byproducts (for EDC), cost-effective.Can be less efficient for sterically hindered substrates; requires an additive to reduce racemization.[18]
HATU / HBTU Uronium/Aminium SaltHigh reactivity and efficiency, especially for difficult or sterically hindered couplings.[15][17]Higher cost; byproducts are not water-soluble.
PyBOP Phosphonium SaltEffective for sterically hindered amino acids with low racemization potential.[13]Byproducts can complicate purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to an Amine-Containing Molecule

This protocol describes a general procedure for coupling the two carboxylic acid groups of N-Boc-N-bis(PEG4-acid) to a primary amine-containing substrate (Substrate-NH₂) using HATU as the coupling reagent.

  • Reagent Preparation:

    • Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

    • Dissolve the amine-containing substrate (2.2 equivalents) in anhydrous DMF.

    • Dissolve HATU (2.2 equivalents) in anhydrous DMF.

    • Have N,N-Diisopropylethylamine (DIPEA) (4 equivalents) ready.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), add the solution of N-Boc-N-bis(PEG4-acid).

    • Add the HATU solution and the DIPEA to the reaction vessel.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • Coupling Reaction:

    • Add the solution of the amine-containing substrate to the activated linker mixture.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as reverse-phase HPLC, to obtain the desired conjugate.

Protocol 2: Boc-Group Deprotection Using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to expose the secondary amine for subsequent conjugation steps.

  • Reagent Preparation:

    • Prepare a deprotection solution of 20-50% TFA in DCM (v/v). For example, for a 25% solution, mix 1 mL of TFA with 3 mL of DCM. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add the TFA/DCM deprotection solution to the dissolved conjugate.

    • Stir the reaction at room temperature for 1-2 hours. The reaction generates CO₂, so do not perform in a sealed container.[20]

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) several times.[20]

    • The product will be the trifluoroacetate (B77799) salt. If the free amine is required, the residue can be neutralized with a base (e.g., by washing with a saturated aqueous solution of NaHCO₃ during an extraction) or by using a basic ion-exchange resin.[23]

Visualizations

experimental_workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Boc Deprotection cluster_3 Final Steps Linker N-Boc-N-bis(PEG4-acid) Activation Activated Linker (Acyl-OAt Ester) Linker->Activation Pre-activation (15-30 min) CouplingReagent HATU / DIPEA in Anhydrous DMF CouplingReagent->Activation Coupling Coupling Reaction (2-12 h, RT) Activation->Coupling AmineSubstrate Substrate-NH2 AmineSubstrate->Coupling Deprotection Deprotection (1-2 h, RT) Coupling->Deprotection Boc-Protected Conjugate DeprotectionReagent TFA / DCM DeprotectionReagent->Deprotection Purification Purification (RP-HPLC) Deprotection->Purification Crude TFA Salt FinalProduct Final Conjugate Purification->FinalProduct

Caption: General experimental workflow for conjugation using N-Boc-N-bis(PEG4-acid).

troubleshooting_tree Start Low Coupling Yield? CheckActivation Is Acid Activation Efficient? Start->CheckActivation Yes CheckConditions Are Reaction Conditions Optimal? CheckActivation->CheckConditions Yes Sol_Activation Use stronger coupling reagent (HATU). Include additives (HOBt). Use excess reagents. CheckActivation->Sol_Activation No CheckPurification Issue with Purification? CheckConditions->CheckPurification Yes Sol_Conditions Increase reaction time and/or temp. Use anhydrous solvents. Pre-activate the linker. CheckConditions->Sol_Conditions No Sol_Purification Use RP-HPLC for polar compounds. Optimize solvent system for column. Consider SEC or IEX. CheckPurification->Sol_Purification Yes

Caption: Decision tree for troubleshooting low yield in coupling reactions.

References

N-Boc-N-bis(PEG4-acid) stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this PROTAC linker in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected cleavage of my linker during my experiment. What is the most likely cause?

The most probable cause of degradation for N-Boc-N-bis(PEG4-acid) in aqueous solutions is the acid-catalyzed hydrolysis of the N-Boc (tert-butyloxycarbonyl) protecting group. The Boc group is notoriously sensitive to acidic conditions.[1][2] Exposure of the molecule to a pH below neutral, particularly pH < 4, can lead to the rapid removal of the Boc group, yielding the free amine and byproducts such as carbon dioxide and tert-butanol.

dot graph "Degradation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Node Definitions reactant [label="N-Boc-N-bis(PEG4-acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="bis(PEG4-acid)-amine\n+ CO₂ + Isobutylene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conditions [label="Aqueous Acid (H⁺)\npH < 7", shape=plaintext, fontcolor="#202124"];

// Edges reactant -> product [label="Acid-Catalyzed\nHydrolysis", color="#34A853", fontcolor="#202124"]; conditions -> reactant [style=invis]; } . Caption: Acid-catalyzed hydrolysis of N-Boc-N-bis(PEG4-acid).

Q2: What are the optimal storage and handling conditions for N-Boc-N-bis(PEG4-acid) in an aqueous solution?

To ensure the stability of your N-Boc-N-bis(PEG4-acid) stock solutions, adhere to the following guidelines:

  • pH: Maintain the pH of the aqueous solution in the neutral to slightly basic range (pH 7.0 - 8.0). Avoid acidic buffers.

  • Temperature: For short-term storage (days to weeks), keep solutions at 0 - 4°C. For long-term storage (months), aliquot and store at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles.

  • Solvent: If preparing a stock solution for long-term storage, use an anhydrous solvent like DMSO. Aqueous solutions should be prepared fresh when possible.

Storage FormTemperatureRecommended Duration
Pure (as supplied)-20°CUp to 3 years
In Anhydrous Solvent (e.g., DMSO)-80°CUp to 6 months
In Anhydrous Solvent (e.g., DMSO)-20°CUp to 1 month
In Aqueous Buffer (pH > 7)-20°CShort-term (months)
In Aqueous Buffer (pH > 7)4°CShort-term (days to weeks)

Q3: How can I determine if my linker has degraded?

Degradation, specifically the loss of the Boc group, can be monitored using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. You will observe a decrease in the mass peak corresponding to the intact N-Boc-N-bis(PEG4-acid) (MW: 613.69 g/mol ) and the appearance of a new peak for the deprotected amine (MW: 513.69 g/mol ).

  • Thin Layer Chromatography (TLC): The deprotected amine is more polar than the starting material. On a silica (B1680970) gel TLC plate, the degradation product will have a lower Rf value. The new spot can often be visualized with a ninhydrin (B49086) stain, which reacts with the primary amine.

Q4: My experimental conditions require a slightly acidic pH. How stable is the linker under these conditions?

While the Boc group is generally labile in acid, the rate of hydrolysis is highly dependent on the specific pH and temperature. The linker is most stable in the neutral pH range and becomes progressively less stable as the pH decreases. While specific kinetic data for N-Boc-N-bis(PEG4-acid) is not publicly available, data from analogous tert-butyl carbamates and esters show that hydrolysis is significantly accelerated at pH values below 5.[3]

The table below provides an estimated stability profile for a tert-butyl carbamate (B1207046) functional group based on general chemical principles and data from related structures. Note: These are estimations and should be confirmed experimentally for your specific conditions.

pHTemperature (°C)Estimated Half-life (t½)Stability Concern
4.025Hours to DaysHigh risk of significant degradation.
5.025Days to WeeksModerate risk; suitable for short experiments.
6.025Weeks to MonthsLow risk; generally stable for most applications.
7.425Months to Year+Very stable.
8.025Months to Year+Very stable.

These values are illustrative. The exact rate of hydrolysis depends on buffer composition, ionic strength, and temperature.

Troubleshooting Workflow

If you suspect linker instability is affecting your experimental results, follow this logical workflow to diagnose and resolve the issue.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Suspected Linker Instability\n(e.g., loss of activity, unexpected products)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="1. Check Solution pH\nIs the aqueous buffer acidic (pH < 7)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// pH Path ph_yes [label="YES", fontcolor="#EA4335"]; adjust_ph [label="Action: Adjust pH to 7.0-7.4\nusing a suitable buffer (e.g., PBS, HEPES).\nPrepare fresh solutions.", fillcolor="#F1F3F4", fontcolor="#202124"]; retest_ph [label="Retest Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path ph_no [label="NO", fontcolor="#34A853"]; check_storage [label="2. Review Storage Conditions\nWas the solution stored at RT or for\n an extended period at 4°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Storage Path storage_yes [label="YES", fontcolor="#EA4335"]; adjust_storage [label="Action: Prepare fresh solution from\n a new aliquot stored at -20°C or -80°C.\nMinimize freeze-thaw cycles.", fillcolor="#F1F3F4", fontcolor="#202124"]; retest_storage [label="Retest Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path 2 storage_no [label="NO", fontcolor="#34A853"]; analytical_verify [label="3. Perform Analytical Verification\nRun LC-MS or TLC on the stock solution\n to confirm integrity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degraded [label="Is degradation confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Degradation Path degraded_yes [label="YES", fontcolor="#EA4335"]; discard [label="Action: Discard suspect stock.\nObtain new compound vial and\n prepare fresh stock under optimal conditions.", fillcolor="#F1F3F4", fontcolor="#202124"];

// No Degradation Path degraded_no [label="NO", fontcolor="#34A853"]; other_issues [label="Conclusion: Linker instability is unlikely.\nInvestigate other experimental variables\n (e.g., protein activity, cell health, other reagents).", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_ph; check_ph -> adjust_ph [xlabel=ph_yes]; adjust_ph -> retest_ph; check_ph -> check_storage [xlabel=ph_no]; check_storage -> adjust_storage [xlabel=storage_yes]; adjust_storage -> retest_storage; check_storage -> analytical_verify [xlabel=storage_no]; analytical_verify -> degraded; degraded -> discard [xlabel=degraded_yes]; degraded -> other_issues [xlabel=degraded_no]; } . Caption: A logical workflow for troubleshooting linker stability issues.

Experimental Protocols

Protocol 1: Aqueous Solution Stability Assessment via LC-MS

This protocol outlines a method to determine the stability of N-Boc-N-bis(PEG4-acid) in different aqueous buffers.

Objective: To quantify the rate of degradation of the linker at various pH values over time.

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • Anhydrous DMSO

  • pH 4.0 Buffer (e.g., 50 mM Acetate Buffer)

  • pH 7.4 Buffer (e.g., 50 mM Phosphate Buffered Saline, PBS)

  • pH 9.0 Buffer (e.g., 50 mM Borate Buffer)

  • HPLC-grade water and acetonitrile (B52724) (ACN)

  • Formic acid (for mobile phase)

  • HPLC vials

  • Incubator or water bath set to 25°C

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-Boc-N-bis(PEG4-acid) in anhydrous DMSO.

  • Working Solution Preparation:

    • Label three sets of HPLC vials for each pH condition (4.0, 7.4, 9.0) and for each time point (e.g., T=0, 1h, 4h, 8h, 24h, 48h).

    • For each pH condition, dilute the DMSO stock solution 1:100 into the respective aqueous buffer to a final concentration of 100 µM. For example, add 10 µL of the 10 mM stock to 990 µL of pH 4.0 buffer. Vortex gently to mix.

  • Time Zero (T=0) Sample: Immediately after preparing the working solutions, take an aliquot from each pH condition, and quench the reaction by diluting it 1:10 with 50:50 ACN:Water. This will be your T=0 sample. Store at 4°C until analysis.

  • Incubation: Place the remaining vials in an incubator set to 25°C.

  • Time Point Sampling: At each designated time point, remove a vial for each pH condition, and immediately quench the reaction as described in step 3.

  • LC-MS Analysis:

    • Analyze all samples by LC-MS. Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure separation of the parent compound from its more polar degradant.

    • Detection: Monitor the extracted ion chromatograms (EICs) for the mass of the intact linker ([M+H]⁺ ≈ 614.7) and the deprotected linker ([M+H]⁺ ≈ 514.7).

  • Data Analysis:

    • Integrate the peak area for the intact linker at each time point for each pH condition.

    • Calculate the percentage of the linker remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each pH to determine the degradation rate and half-life.

dot digraph "Stability_Study_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Experimental workflow for an aqueous stability study.

References

Technical Support Center: Overcoming the Hook Effect in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon in Proteolysis Targeting Chimera (PROTAC) experiments, with a focus on leveraging Polyethylene Glycol (PEG) linkers for optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1][2][3][4][5] This results in a characteristic bell-shaped or "U-shaped" curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[1][4]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][3][6] A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to facilitate ubiquitination.[1][7][] At very high concentrations, the PROTAC molecules can saturate the binding sites on the target protein and the E3 ligase independently, leading to an abundance of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC).[1][5][6] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[1][2]

Q3: How do PEG linkers influence the hook effect and overall PROTAC efficacy?

A3: The linker, which connects the target-binding and E3 ligase-binding components of a PROTAC, is a critical determinant of its success.[7][9] PEG linkers are frequently used due to their hydrophilicity and tunable length.[7][9][10] The linker's length and composition directly impact the stability and conformation of the ternary complex.[7][11]

  • Optimal Length: An optimal PEG linker length is crucial for positioning the target protein and E3 ligase correctly to form a stable and productive ternary complex.[7][12] A linker that is too short can cause steric hindrance, while a linker that is too long may result in a non-productive complex.[7][12][13][14]

  • Mitigating the Hook Effect: A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein.[2][13] This enhanced stability of the ternary complex over the binary complexes can significantly mitigate the hook effect.[11][12][13]

Q4: What are the consequences of ignoring the hook effect in my experiments?

A4: Failing to recognize the hook effect can lead to a serious misinterpretation of experimental data.[1] A potent PROTAC might be mistakenly classified as weak or inactive if it is tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[1][4] This can lead to the inaccurate determination of key efficacy parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum level of degradation), potentially causing promising compounds to be prematurely abandoned.[1]

Visualizing PROTAC Mechanisms

The following diagrams illustrate the key concepts behind PROTAC action and the hook effect.

cluster_0 Productive Ternary Complex Formation (Optimal Concentration) cluster_1 The Hook Effect (Excess Concentration) POI_A Target Protein (POI) Ternary Productive Ternary Complex POI_A->Ternary Binds PROTAC_A PROTAC PROTAC_A->Ternary E3_A E3 Ligase E3_A->Ternary Binds Ub Ubiquitin Transfer Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation POI_B Target Protein (POI) Binary1 Non-Productive Binary Complex POI_B->Binary1 Saturated PROTAC_B1 PROTAC PROTAC_B1->Binary1 PROTAC_B2 PROTAC Binary2 Non-Productive Binary Complex PROTAC_B2->Binary2 E3_B E3 Ligase E3_B->Binary2 Saturated NoDeg Degradation Inhibited Binary1->NoDeg Binary2->NoDeg

Caption: Mechanism of PROTAC action vs. the hook effect at high concentrations.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: My dose-response curve is bell-shaped; degradation decreases at high concentrations.

  • Likely Cause: You are observing the hook effect.[1]

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM) to clearly define the bell-shaped curve.[1]

    • Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this point for subsequent experiments.[1]

    • Assess Ternary Complex Formation: Use biophysical assays like Co-IP, NanoBRET™, or AlphaLISA® to directly measure ternary complex formation across the same concentration range. This can help correlate the loss of degradation with a decrease in ternary complex formation.[1][2]

    • Optimize Linker: If the hook effect is severe or occurs at very low concentrations, consider synthesizing a panel of PROTACs with varying PEG linker lengths (e.g., 2 to 10 PEG units).[15] This can help identify a linker that promotes more stable ternary complex formation and reduces the hook effect.[12][13]

Problem 2: I don't see any protein degradation at any concentration tested.

  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation because the tested concentrations were too high.[1]

  • Troubleshooting Steps:

    • Expand Concentration Range: Your initial concentration range may have been entirely within the hook effect region. Test a much broader range of concentrations, including very low ones (e.g., picomolar to nanomolar).[1][2]

    • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., VHL, CRBN) via Western Blot or qPCR.[1][16]

    • Confirm Target Engagement: Before concluding the PROTAC is inactive, verify that its constituent ligands can bind to the target protein and the E3 ligase individually.[1][16]

    • Optimize Incubation Time: Degradation kinetics vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to find the ideal treatment duration.[1][16]

    • Check Compound Stability & Permeability: Assess the stability of your PROTAC in the cell culture medium over time. Poor cell permeability can also be a factor; consider modifying the linker to improve physicochemical properties or performing a permeability assay like PAMPA.[1][2][13]

Start Start: Observe Bell-Shaped Dose-Response Curve Step1 Step 1: Expand Concentration Range (e.g., 1 pM to 100 µM) Start->Step1 Step2 Step 2: Identify Dmax and Optimal Concentration Step1->Step2 Step3 Step 3: Assess Ternary Complex Formation (e.g., NanoBRET, Co-IP) Step2->Step3 Decision Is Hook Effect Still Limiting? Step3->Decision Step4 Step 4: Synthesize PROTACs with Varying PEG Linker Lengths Decision->Step4 Yes End End: Optimized PROTAC with Mitigated Hook Effect Decision->End No Step5 Step 5: Re-evaluate Degradation and Ternary Complex Formation Step4->Step5 Step5->Step2

Caption: A logical workflow for troubleshooting and mitigating the hook effect.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

Systematic variation of the PEG linker length is a key strategy for optimizing PROTAC performance. While the optimal length is specific to each Target-E3 Ligase pair, a general trend is often observed. The following table summarizes representative data illustrating how linker length can influence degradation potency (DC50) and the severity of the hook effect.

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)Hook Effect Severity
PROTAC-SShort Linker (e.g., 2 PEG units)>1000<20%N/A (Inactive)
PROTAC-M Optimal Linker (e.g., 4-6 PEG units) 15 >90% Minimal
PROTAC-LLong Linker (e.g., 8-10 PEG units)15075%Moderate
PROTAC-XLVery Long Linker (>12 PEG units)50050%Pronounced

Note: These values are illustrative and represent a common trend where an optimal linker length leads to the most potent degradation and minimal hook effect.[7][14][17]

Key Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is the standard method for quantifying changes in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (a wide concentration range is recommended) for a specified time course (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).[1][15]

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][16]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[4][15]

    • SDS-PAGE and Western Blotting: Separate normalized protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must be used.[4][15]

    • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides qualitative evidence of the formation of the Target-PROTAC-E3 Ligase complex within cells.

  • Methodology:

    • Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[1]

    • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation: Pre-clear the lysate to reduce non-specific binding. Incubate the lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]

    • Capture and Wash: Add protein A/G beads to capture the antibody-antigen complex. Wash the beads multiple times to remove non-specifically bound proteins.[1]

    • Elution and Western Blot Analysis: Elute the captured proteins from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the control indicates ternary complex formation.[1]

3. Biophysical Assays for Quantitative Ternary Complex Analysis

For more quantitative data on ternary complex formation, stability, and cooperativity, several biophysical assays can be employed.

  • NanoBRET™/TR-FRET: These proximity-based assays measure the energy transfer between a donor and an acceptor molecule tagged to the target protein and E3 ligase, respectively. An increased signal upon PROTAC addition indicates ternary complex formation.[1][18][19]

  • AlphaLISA®/HTRF®: These are bead-based proximity assays where a signal is generated when beads coated with antibodies for the target and E3 ligase are brought together by the PROTAC-induced ternary complex.[4][20][21]

  • Surface Plasmon Resonance (SPR): SPR can provide detailed kinetic and affinity data (KD, kon, koff) for both binary (PROTAC-Target, PROTAC-E3) and ternary complex interactions.[][19]

References

Technical Support Center: Strategies to Enhance Cell Permeability of N-Boc-N-bis(PEG4-acid) PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized with N-Boc-N-bis(PEG4-acid) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group in the N-Boc-N-bis(PEG4-acid) linker?

A1: The N-Boc (tert-butyloxycarbonyl) group is a protecting group for the secondary amine in the linker.[1] It prevents the amine from reacting during the initial coupling steps of your PROTAC synthesis, where you are attaching the "warhead" (targeting your protein of interest) and the E3 ligase ligand to the two carboxylic acid ends of the linker. The Boc group is designed to be removed in a later step under acidic conditions to yield the final PROTAC.[2][3]

Q2: My final PROTAC with the deprotected bis(PEG4-acid) linker shows low cell permeability. Why is this and what can I do?

A2: The low cell permeability is likely due to the two carboxylic acid groups, which will be negatively charged at physiological pH. This high polarity hinders the passive diffusion of the molecule across the lipid bilayer of the cell membrane.[4] To improve cell permeability, a common strategy is to convert the carboxylic acids into a more lipophilic prodrug form, such as methyl esters.[5] These esters can mask the polar carboxylic acid groups, facilitating cell entry. Once inside the cell, endogenous esterases can cleave the ester groups to regenerate the active, acidic PROTAC.[6][7]

Q3: What is a prodrug strategy and how does it apply to my acidic PROTAC?

A3: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body.[5] For PROTACs with acidic linkers, an ester prodrug strategy involves converting the carboxylic acids into esters.[6][8] This increases the lipophilicity and reduces the polarity of the PROTAC, enhancing its ability to cross cell membranes.[7] Intracellular esterases then hydrolyze the esters, releasing the active acidic PROTAC at its site of action.[6]

Q4: Will the branched nature of the N-Boc-N-bis(PEG4-acid) linker affect the formation of the ternary complex and protein degradation?

A4: The branched structure of the linker will certainly influence the spatial orientation of the warhead and the E3 ligase ligand. This can impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is crucial for efficient protein degradation.[6][9] The flexibility and length of the PEG chains in the linker are also critical factors.[10] If you observe low degradation efficacy, it may be necessary to model the ternary complex to assess if the linker is sterically hindering the optimal protein-protein interactions.[11][12][13]

Troubleshooting Guides

Guide 1: Low Cell Permeability of the Final Di-Acid PROTAC
Symptom Possible Cause Suggested Solution
Low degradation in cell-based assays despite good biochemical activity.The two carboxylic acid groups on the linker are negatively charged at physiological pH, leading to poor cell permeability.Implement a Prodrug Strategy: Synthesize a di-methyl ester version of your PROTAC. The ester groups will mask the charged carboxylic acids, increasing lipophilicity and improving cell permeability. Intracellular esterases should cleave the esters to release the active PROTAC.
The ester prodrug also shows low activity.The ester prodrug is not being efficiently hydrolyzed back to the active acid form inside the cell. Or, the ester itself is not sufficiently permeable.Confirm Prodrug Conversion: Use LC-MS/MS to analyze cell lysates treated with the ester prodrug to confirm its conversion to the di-acid form. Further Permeability Enhancement: If the ester is also poorly permeable, consider synthesizing a different ester (e.g., ethyl or isopropyl ester) or exploring alternative prodrug strategies.
Guide 2: Low Degradation Efficacy with Branched Linker
Symptom Possible Cause Suggested Solution
Weak or no target protein degradation in cellular assays.Suboptimal Ternary Complex Formation: The branched linker may be holding the target protein and E3 ligase in a non-productive orientation for ubiquitination.[14]Computational Modeling: Use molecular modeling software to predict the structure of the ternary complex with your PROTAC.[11][12][13] This may reveal steric clashes or an unfavorable orientation. Modify Linker Length: Synthesize PROTACs with shorter or longer PEG chains (e.g., using N-Boc-N-bis(PEG2-acid) or N-Boc-N-bis(PEG6-acid) linkers) to alter the distance and flexibility between the warhead and E3 ligase ligand.
The "Hook Effect" is observed at lower than expected concentrations.Inefficient Ternary Complex Formation: The branched linker might favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex.Vary Linker Composition: Synthesize PROTACs with linkers of different compositions (e.g., more rigid or more flexible linkers) to disfavor binary complex formation.[10]

Quantitative Data Summary

The following table presents hypothetical but representative data from Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays for a di-acid PROTAC and its corresponding di-methyl ester prodrug.

Compound Assay Type Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio
Di-acid PROTAC PAMPA0.2N/A
Caco-20.11.2
Di-methyl Ester PROTAC PAMPA2.5N/A
Caco-21.81.5

Note: This data is for illustrative purposes. Actual values will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Di-Acid PROTAC using N-Boc-N-bis(PEG4-acid) Linker

This protocol describes a general two-step synthesis.

Step 1: Coupling of the First Ligand (Amine-Functionalized Warhead)

  • Dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq), your amine-containing warhead (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the mono-coupled product by flash column chromatography.

Step 2: Coupling of the Second Ligand (Amine-Functionalized E3 Ligase Ligand)

  • Repeat the coupling procedure from Step 1 using the mono-coupled intermediate (1.0 eq) and your amine-containing E3 ligase ligand (1.0 eq).

  • Purify the crude N-Boc protected PROTAC by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected PROTAC in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[8]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purify the final di-acid PROTAC by preparative reverse-phase HPLC.

Protocol 2: Esterification of the Di-Acid PROTAC to a Di-Methyl Ester Prodrug
  • Dissolve the purified di-acid PROTAC (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂) (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the di-methyl ester prodrug with an organic solvent and purify by flash column chromatography.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

  • Coat a 96-well filter plate with the lipid solution and allow the solvent to evaporate.

  • Add the test compound (di-acid PROTAC or di-methyl ester prodrug) dissolved in a suitable buffer (e.g., PBS at pH 7.4) to the donor wells. For acidic compounds, testing at a lower pH (e.g., pH 5.0) can also be informative.

  • Add fresh buffer to the acceptor wells of a 96-well plate.

  • Assemble the donor and acceptor plates and incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 4: Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable filter supports in a 12- or 24-well plate for 21 days to allow for differentiation and monolayer formation.

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • At the end of the incubation, take samples from the opposite compartment.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp values in both the A-to-B and B-to-A directions to determine the efflux ratio. For poorly soluble or "sticky" PROTACs, adding a low concentration of bovine serum albumin (BSA) to the basolateral compartment can improve recovery.

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling Recycled Amino Acids Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_0 Di-Acid PROTAC Synthesis cluster_1 Prodrug Synthesis Linker N-Boc-N-bis(PEG4-acid) Step1 Step 1: Couple Warhead Linker->Step1 Warhead Amine-Warhead Warhead->Step1 E3_Ligand Amine-E3 Ligand Step2 Step 2: Couple E3 Ligand E3_Ligand->Step2 Intermediate Mono-coupled Intermediate Step1->Intermediate Intermediate->Step2 Boc_PROTAC N-Boc Protected PROTAC Step2->Boc_PROTAC Step3 Step 3: Boc Deprotection Boc_PROTAC->Step3 Di_Acid_PROTAC Final Di-Acid PROTAC Step3->Di_Acid_PROTAC Esterification Step 4: Esterification Di_Acid_PROTAC->Esterification Prodrug Di-Methyl Ester PROTAC (Prodrug) Esterification->Prodrug

Caption: General synthetic workflow for a di-acid PROTAC and its ester prodrug.

Permeability_Troubleshooting Start Low Cellular Activity of Di-Acid PROTAC Check_Permeability Assess Cell Permeability (PAMPA / Caco-2) Start->Check_Permeability Low_Permeability Permeability is Low Check_Permeability->Low_Permeability Good_Permeability Permeability is Adequate Low_Permeability->Good_Permeability No Synthesize_Prodrug Synthesize Ester Prodrug Low_Permeability->Synthesize_Prodrug Yes Other_Issues Investigate Other Issues: - Ternary Complex Formation - Target Engagement Good_Permeability->Other_Issues Test_Prodrug Test Permeability and Activity of Prodrug Synthesize_Prodrug->Test_Prodrug Prodrug_Works Prodrug is Permeable and Active Test_Prodrug->Prodrug_Works Success Prodrug_Fails Prodrug Ineffective Test_Prodrug->Prodrug_Fails Failure Check_Hydrolysis Check Intracellular Ester Hydrolysis Prodrug_Fails->Check_Hydrolysis Check_Hydrolysis->Other_Issues

Caption: Troubleshooting logic for low cellular activity of acidic PROTACs.

References

Technical Support Center: Purification of N-Boc-N-bis(PEG4-acid) Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG4-acid) and its reaction intermediates.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-acid) and what are its common reaction intermediates?

N-Boc-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker with a Boc-protected amine and two terminal carboxylic acid groups.[1][2][3] It is often used in bioconjugation and for creating PROTACs.[4][5] Key reaction intermediates can include mono-protected species, starting materials with PEG chains of varying lengths, and products of incomplete reactions.

Q2: What are the primary challenges in purifying N-Boc-N-bis(PEG4-acid) and its intermediates?

The main challenges stem from the physicochemical properties of PEGylated compounds. These include:

  • High Polarity: The PEG chains make the molecules highly polar, which can lead to issues with traditional silica (B1680970) gel chromatography, such as streaking and poor separation.[6]

  • Structural Similarity: Intermediates and byproducts often have very similar structures and polarities to the desired product, making separation difficult.

  • Water Solubility: While advantageous for biological applications, high water solubility can complicate extraction and purification from aqueous reaction mixtures.[]

  • Polydispersity: Commercial PEG starting materials can have a distribution of molecular weights, leading to a mixture of final products with varying PEG chain lengths.[8]

Q3: Which purification techniques are most effective for N-Boc-N-bis(PEG4-acid) intermediates?

A combination of techniques is often necessary. The most common methods include:

  • Liquid-Liquid Extraction (LLE): Exploits the acidic nature of the terminal carboxyl groups. By adjusting the pH, the PEG-acid can be selectively moved between aqueous and organic phases.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating polar molecules based on hydrophobicity. It is well-suited for purifying small to medium-sized PEG compounds.[10][11]

  • Silica Gel Chromatography: While challenging due to the polarity of PEG compounds, it can be optimized with specific solvent systems to purify less polar intermediates or starting materials.[6]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Presence of Starting Materials

Q: My reaction seems incomplete, and I have a mixture of starting materials and the desired product. How can I purify my target compound?

A: This is a common issue. The best approach depends on the nature of the starting materials and the product.

  • If the starting material is significantly less polar: Standard silica gel chromatography may be effective.

  • If the product has acidic groups (like N-Boc-N-bis(PEG4-acid)) and the starting materials do not: Liquid-liquid extraction is a good first step. By washing the organic solution of your reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate), you can selectively extract the acidic product into the aqueous phase. The product can then be recovered by acidifying the aqueous phase and extracting it back into an organic solvent.[9]

  • For complex mixtures: RP-HPLC is often the most effective method for achieving high purity.[12]

Issue 2: Streaking and Poor Separation on Silica Gel Chromatography

Q: I'm trying to use silica gel chromatography, but my PEGylated compounds are streaking and I'm getting poor separation. What can I do?

A: Streaking of polar compounds on silica is a frequent problem.[6] Here are some troubleshooting steps:

  • Modify the Solvent System:

    • Add a polar modifier like methanol (B129727) or ethanol (B145695) to your mobile phase. A gradient elution from a less polar to a more polar solvent system can improve separation.

    • For acidic compounds, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can reduce tailing.[13]

    • For basic compounds, adding a small amount of triethylamine (B128534) (0.1-2.0%) can have a similar effect.[13]

    • Consider alternative solvent systems such as chloroform (B151607)/methanol or dichloromethane (B109758)/methanol, which can sometimes provide better separation for PEGylated molecules.[6] A slow gradient of 1-10% using 1:1 ethanol/isopropanol in chloroform has been reported to improve separation.[6]

  • Dry Loading: If your compound has poor solubility in the column's mobile phase, dry loading can help. Dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[14]

  • Consider Reverse-Phase Chromatography: If optimizing normal-phase chromatography is unsuccessful, reverse-phase chromatography is a better alternative for highly polar compounds.[15]

Issue 3: Difficulty Removing Byproducts from Coupling Reactions

Q: I've used a carbodiimide (B86325) coupling reagent (like EDC or DCC) to form an amide bond, and now I'm struggling to remove the urea (B33335) byproduct.

A: The removal strategy depends on the carbodiimide used.

  • For water-soluble carbodiimides (e.g., EDC): The resulting urea byproduct is also water-soluble. Purification can often be achieved by aqueous extraction.[16][17] Washing the reaction mixture with dilute acid can also help remove excess EDC and the urea byproduct.

  • For water-insoluble carbodiimides (e.g., DCC): The dicyclohexylurea (DCU) byproduct is insoluble in most common solvents. It can typically be removed by filtration.[16]

Issue 4: Formation of Emulsions during Liquid-Liquid Extraction

Q: I'm trying to use liquid-liquid extraction to purify my PEG-acid, but I'm getting a stable emulsion that won't separate.

A: Emulsion formation is a common issue when working with PEGylated compounds due to their surfactant-like properties.

  • Add Brine: Adding a saturated sodium chloride solution (brine) to the separatory funnel can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[9]

  • Centrifugation: If adding brine is not effective, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Filtration through Celite: Passing the emulsion through a pad of Celite can sometimes help to break it up.

Quantitative Data Summary

The following tables provide representative data for the purification of PEGylated compounds. Note that actual results will vary depending on the specific molecule, reaction mixture, and instrumentation.

Table 1: Representative Conditions for Reverse-Phase HPLC Purification

ParameterConditionRationale
Column C18 or C8, 5 µm particle sizeGood retention and separation for a range of polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic conditions to protonate carboxylic acids and improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)Organic solvent for eluting compounds from the reverse-phase column.
Gradient 5-95% B over 30 minutesA broad gradient is a good starting point for unknown mixtures.
Flow Rate 1 mL/min (for analytical scale)Standard flow rate for good separation.
Detection UV at 214 nm and/or ELSDPeptide bonds absorb at 214 nm; Evaporative Light Scattering Detector (ELSD) is useful for compounds without a chromophore.

Table 2: Troubleshooting Common RP-HPLC Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silicaAdd 0.1% TFA or formic acid to the mobile phase.
Poor Resolution Inadequate separationDecrease the gradient slope (e.g., 5-50% B over 40 minutes).
Low Recovery Irreversible binding to the columnTry a different stationary phase (e.g., C8 or C4).
Ghost Peaks ContaminationFlush the column and system with a strong solvent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Purification of PEG-Acids

This protocol is designed to separate acidic PEGylated compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated PEG-acid will move into the aqueous (top) layer. Drain the lower organic layer.[9]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic product.[9]

  • Combine Aqueous Layers: Combine all aqueous layers containing the product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of ~2-3 with dilute HCl. Monitor the pH with pH paper.

  • Back-Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane). The protonated, neutral PEG-acid will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Reverse-Phase HPLC Purification

This protocol provides a general workflow for purifying N-Boc-N-bis(PEG4-acid) intermediates.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient from the initial mobile phase to a higher concentration of the organic solvent (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., LC-MS) to confirm the identity and purity of the product.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_reaction Crude Reaction Mixture cluster_lle Liquid-Liquid Extraction cluster_hplc RP-HPLC Purification crude_mixture Crude Product (contains intermediates, byproducts) dissolve Dissolve in Organic Solvent crude_mixture->dissolve extract_base Extract with Aqueous Base dissolve->extract_base separate_layers Separate Layers extract_base->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify extract_organic Back-extract with Organic Solvent acidify->extract_organic dry_concentrate Dry and Concentrate extract_organic->dry_concentrate prep_sample Prepare and Filter Sample dry_concentrate->prep_sample To HPLC for higher purity inject Inject on C18 Column prep_sample->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool and Lyophilize analyze->pool pure_product Pure Product pool->pure_product

Caption: A general experimental workflow for the purification of N-Boc-N-bis(PEG4-acid) intermediates.

troubleshooting_logic Troubleshooting Logic for Purification cluster_silica Silica Chromatography cluster_lle Liquid-Liquid Extraction cluster_byproducts Byproduct Removal start Purification Issue streaking Streaking or Poor Separation? start->streaking emulsion Emulsion Formation? start->emulsion urea_byproduct Carbodiimide Byproduct? start->urea_byproduct modify_solvent Modify Solvent System (add polar modifier, acid/base) streaking->modify_solvent Yes streaking->emulsion No dry_load Try Dry Loading modify_solvent->dry_load use_rp Switch to Reverse-Phase dry_load->use_rp add_brine Add Brine emulsion->add_brine Yes emulsion->urea_byproduct No centrifuge Centrifuge add_brine->centrifuge aqueous_extraction Aqueous Extraction (EDC) urea_byproduct->aqueous_extraction EDC filtration Filtration (DCC) urea_byproduct->filtration DCC

Caption: A decision tree for troubleshooting common issues in the purification of PEGylated compounds.

References

Technical Support Center: Branched PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing branched polyethylene (B3416737) glycol (PEG) linkers in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of a branched PEG linker in a PROTAC?

A1: Branched PEG linkers serve several key functions in PROTAC design:

  • Solubility Enhancement: The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2]

  • Modulation of Physicochemical Properties: The linker's length and composition influence the overall properties of the PROTAC, including its molecular weight and polar surface area.[3]

  • Spatial Orientation: The linker connects the protein of interest (POI) ligand and the E3 ligase ligand, dictating the geometry and stability of the ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[2][4]

  • Conformational Control: Branched structures can provide a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[5]

Q2: What are the potential advantages of using a branched PEG linker over a linear one?

A2: While linear PEG linkers are more common, branched linkers can offer specific advantages:

  • Improved Surface Coverage: A branched structure can provide an "umbrella-like" effect, offering better shielding of the protein surface.[6]

  • Altered Pharmacokinetics: The unique three-dimensional structure of a branched linker can influence the pharmacokinetic profile of the PROTAC.

  • Multi-Targeting Capabilities: Branched linkers can be designed to accommodate multiple POI ligands, enabling the development of multi-target PROTACs.[]

Q3: What are the most common challenges encountered when using branched PEG linkers?

A3: Researchers may face several challenges, including:

  • Reduced cell permeability.

  • Complex synthesis and purification.[8][9]

  • Metabolic instability.[10][11]

  • Suboptimal ternary complex formation due to conformational issues.[12][13]

  • Potential for aggregation.[9]

Troubleshooting Guides

Problem 1: Low Cellular Permeability and Poor Bioavailability

Symptoms:

  • The PROTAC is potent in biochemical assays but shows weak activity in cellular assays.

  • Low oral bioavailability is observed in pharmacokinetic studies.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Polarity and Molecular Weight The inherent properties of large PROTAC molecules can hinder passive diffusion across cell membranes.[3]
Optimize Linker Length: Systematically synthesize and test PROTACs with varying lengths of the branched PEG linker. Shorter linkers generally lead to more permeable compounds.[14][15]
Introduce Lipophilic Moieties: Replace a portion of the PEG chain with more lipophilic groups, such as alkyl chains or aromatic rings, to balance hydrophilicity and lipophilicity.[16]
Promote Intramolecular Folding: Design linkers that encourage the PROTAC to adopt a folded conformation in nonpolar environments, effectively shielding polar groups and reducing the solvent-accessible 3D polar surface area. This can be facilitated by intramolecular hydrogen bonds, NH-π, and π-π interactions.[17][18][19]
High Efflux Ratio The PROTAC may be a substrate for active efflux transporters.
Modify Linker Composition: Altering the linker structure can reduce recognition by efflux pumps.[16]
Problem 2: Difficult Synthesis and Purification

Symptoms:

  • Low yields in the final coupling steps of the PROTAC synthesis.[8]

  • Co-elution of impurities with the desired product during chromatographic purification.[9]

  • Presence of a heterogeneous mixture of PEGylated species.[9]

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Reactions Steric hindrance or suboptimal reaction conditions can lead to low yields.[8]
Optimize Coupling Chemistry: Screen different coupling reagents (e.g., HATU, HBTU) and bases. Consider using "click chemistry" (e.g., CuAAC) for efficient and high-yield conjugation.[3][8]
Use High-Purity Starting Materials: The use of monodisperse, high-purity branched PEG starting materials is crucial to minimize impurities in the final product.[20]
Complex Impurity Profile The synthesis of branched PEGs can be challenging, leading to a mixture of oligomers with varying lengths.[20][21]
Employ Multi-Step Purification: A combination of chromatographic techniques is often necessary for effective purification.[9] Start with size-exclusion chromatography (SEC) to remove smaller impurities, followed by reverse-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX) for finer separation.[9]
Optimize Chromatography Conditions: For RP-HPLC, experiment with different columns (e.g., C4, C8, C18) and optimize the mobile phase gradient to achieve better resolution.[9]
Problem 3: Metabolic Instability

Symptoms:

  • The PROTAC has a short in vivo half-life.[11]

  • Rapid clearance is observed in pharmacokinetic studies.

Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidative Metabolism The ether linkages in the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes.[11][22]
Incorporate Rigid Moieties: Replace parts of the flexible PEG chain with more metabolically stable rigid structures like piperazine, piperidine, or triazole rings.[11] These can shield the molecule from metabolic enzymes.
Modify Linker Composition: Replacing ether oxygens with methylene (B1212753) groups (alkyl chains) can reduce susceptibility to oxidative metabolism, though this may impact solubility.[3]
Problem 4: Suboptimal Ternary Complex Formation and "Hook Effect"

Symptoms:

  • The PROTAC shows low efficacy in degrading the target protein despite binding to both the POI and the E3 ligase.

  • A "hook effect" is observed, where the degradation efficiency decreases at higher PROTAC concentrations.[4]

Potential Causes & Solutions:

Potential CauseRecommended Action
Unfavorable Conformation The branched linker may introduce excessive flexibility or unfavorable steric hindrance, preventing the formation of a stable and productive ternary complex.[12][13]
Optimize Linker Length and Rigidity: Systematically vary the linker length to find the optimal distance and geometry for ternary complex formation.[2][23] Introducing some rigidity into the linker can help pre-organize the PROTAC into a more favorable conformation.[5]
Excessive Flexibility A highly flexible linker can lead to an entropic penalty upon binding, reducing the stability of the ternary complex.[5][11]
Introduce Conformational Constraints: Incorporate cyclic structures or other rigid elements into the linker to reduce its flexibility.[11]
Formation of Binary Complexes At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, causing the "hook effect".[4]
Determine Optimal Concentration Range: Perform dose-response experiments to identify the optimal concentration range for maximum degradation and avoid the hook effect.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on PROTAC Permeability

PROTAC SeriesLinker ModificationPermeability (Pe) x 10-6 cm/sFold Change in PermeabilityReference
MZ2-unit PEG linker (7) vs. 3-unit PEG linker (8)7 is 20-fold more permeable than 820[14][15]
AT1-unit PEG linker (15) vs. 2-unit PEG linker (16)Permeability reduced by half with the longer linker0.5[14][15]
CM/CMP2-unit PEG linker (12) vs. 4-unit PEG linker (13)Permeability reduced by half with the longer linker0.5[14][15]
MZP2-unit PEG linker (10) vs. 4-unit PEG linker (11)2-fold difference in permeability2[14][15]
Alkyl vs. PEGAlkyl linker (17) vs. 1-unit PEG linker (15)0.002 vs. 2.5-fold higher for PEG0.4[14][15]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a PROTAC across an artificial lipid membrane.[24]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into an acceptor plate containing a buffer solution, and the assembly is incubated.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane over time.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[24]

  • Cell Culture and Treatment: Cells are plated and treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of the target protein are typically normalized to a loading control (e.g., β-actin or GAPDH).[2]

Visualizations

PROTAC_Troubleshooting_Workflow Troubleshooting Workflow for Branched PEG PROTACs cluster_synthesis Synthesis & Purification cluster_characterization In Vitro & Cellular Assays cluster_invivo In Vivo Studies cluster_solutions Potential Solutions S1 Low Yield S2 Purification Difficulty S1->S2 Sol4 Optimize Coupling Chemistry S1->Sol4 Optimize Sol5 Multi-Step Purification S2->Sol5 Implement C1 Low Permeability C3 Low Degradation Efficacy C1->C3 Sol1 Optimize Linker Length C1->Sol1 Adjust Sol2 Modify Linker Composition C1->Sol2 Modify C2 Metabolic Instability C2->C3 Sol3 Incorporate Rigid Moieties C2->Sol3 Incorporate C3->Sol1 Re-evaluate C3->Sol2 Re-design I1 Poor Bioavailability I2 Short Half-life I1->I2 I1->Sol1 Consider I1->Sol2 Consider I2->Sol3 Implement

Caption: Troubleshooting workflow for branched PEG PROTACs.

Ternary_Complex_Formation Impact of Linker on Ternary Complex cluster_good Optimal Linker cluster_bad Suboptimal Linker POI_G POI PROTAC_G PROTAC POI_G->PROTAC_G E3_G E3 E3_G->PROTAC_G label_G Stable Ternary Complex (Productive) POI_B POI PROTAC_B PROTAC POI_B->PROTAC_B E3_B E3 E3_B->PROTAC_B label_B Unstable/No Ternary Complex (Non-productive)

Caption: Optimal vs. Suboptimal Linker in Ternary Complex Formation.

References

reaction monitoring techniques for N-Boc-N-bis(PEG4-acid) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful synthesis and monitoring of N-Boc-N-bis(PEG4-acid), a branched PEG derivative used as a PROTAC linker.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-Boc-N-bis(PEG4-acid)?

A1: The synthesis typically involves the reaction of a central amine, protected with a tert-butyloxycarbonyl (Boc) group and containing two reactive sites, with two equivalents of a PEG4-acid derivative. A common strategy is the alkylation of a Boc-protected amino diol, followed by oxidation of the terminal alcohol groups to carboxylic acids. Alternatively, a Boc-protected amine can be reacted with an activated PEG4 derivative.

Q2: Why is reaction monitoring critical for this synthesis?

A2: Reaction monitoring is essential to determine the point of completion, prevent the formation of side products from over-reaction, and ensure the full consumption of starting materials. In PEGylation reactions, the presence of multiple reactive sites can lead to a mixture of mono-substituted, di-substituted (desired product), and unreacted starting materials.[4] Monitoring allows for timely quenching of the reaction to maximize the yield of the target compound.

Q3: Which analytical techniques are most suitable for monitoring this reaction?

A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) offers a quick, qualitative assessment of reaction progress.[5] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of reactants and formation of products.[][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation of the final product.[8][9][10]

Q4: What are the challenges associated with the purification of N-Boc-N-bis(PEG4-acid)?

A4: The high polarity and water solubility of PEGylated compounds can make purification by standard column chromatography challenging. The structural similarity between the desired product, mono-substituted intermediates, and PEGylated side-products further complicates separation.[11][12] Reversed-phase HPLC or specialized purification techniques may be necessary.

Q5: How can the Boc protecting group be removed from the final product?

A5: The Boc group is reliably removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[13][14] Thermal deprotection is also a possibility, though less common for this type of substrate.[15]

Experimental Workflow and Data

Synthesis and Monitoring Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of N-Boc-N-bis(PEG4-acid).

G cluster_synthesis Synthesis Stage cluster_analysis Workup & Analysis Stage Reactants 1. Prepare Reactants (Boc-amine derivative + PEG4-acid derivative) Reaction 2. Set up Reaction (Solvent, Base, Temperature) Reactants->Reaction Monitoring 3. Monitor Progress (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench 4. Quench Reaction Monitoring->Quench Reaction Complete Workup 5. Aqueous Workup & Extraction Quench->Workup Purification 6. Purify Product (Column Chromatography / Prep-HPLC) Workup->Purification Characterization 7. Characterize Product (NMR, MS, HPLC) Purification->Characterization Final 8. Final Product Characterization->Final

Caption: General workflow for the synthesis and analysis of N-Boc-N-bis(PEG4-acid).

Summary of Analytical Data

The following table summarizes typical analytical data used for monitoring the reaction and characterizing the final product. Values are illustrative and may vary based on specific reaction conditions and analytical methods.

AnalyteTechniqueMobile Phase / SolventExpected Rf / Retention TimeKey NMR Signals (δ, ppm)Expected Mass (m/z)
Boc-Amine Starting Material TLC20% MeOH in DCM~0.71.45 (s, 9H, Boc)Varies
PEG4-Acid Starting Material TLC20% MeOH in DCM~0.33.6-3.7 (m, PEG CH2s), 2.5 (t, CH2COOH)222.22 [M+H]+
Mono-PEGylated Intermediate HPLC (RP-C18)Acetonitrile (B52724)/Water Gradient~8.5 min1.45 (s, 9H), 3.6-3.7 (m, PEG CH2s)Varies
N-Boc-N-bis(PEG4-acid) TLC20% MeOH in DCM~0.41.45 (s, 9H), 3.6-3.7 (m, 16H x 2), 2.5 (t, 4H)614.69 [M+H]+, 636.67 [M+Na]+
N-Boc-N-bis(PEG4-acid) HPLC (RP-C18)Acetonitrile/Water Gradient~12.2 min--

Note: MeOH = Methanol (B129727), DCM = Dichloromethane, RP-C18 = Reversed-Phase C18 column.

Detailed Methodologies

Method 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (approx. 1-2 µL) in 0.5 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Spotting: Spot the diluted reaction mixture alongside standards of the starting materials on the TLC plate baseline.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase. A common system is 10-20% Methanol in Dichloromethane. For acidic compounds, adding 0.5% acetic acid can improve spot shape.[16]

  • Visualization: Visualize the spots under a UV lamp (254 nm) if compounds are UV-active. Stain the plate with an appropriate agent, such as potassium permanganate (B83412) (KMnO₄) or ninhydrin (B49086) for amines, to visualize all spots.[16][17]

  • Interpretation: Monitor the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is complete when the limiting starting material is no longer visible.

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and quantitative method for monitoring PEGylation reactions.[][18]

  • System: A reversed-phase HPLC system with a C18 column is typically used.

  • Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 1 mL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% TFA). Filter the sample if necessary.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is common.

    • Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Use a UV detector at a wavelength where one of the components has chromophores. If no strong chromophore is present, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly effective for detecting PEGylated molecules.[][18]

  • Interpretation: Track the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine reaction kinetics and completion.

Method 3: NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).[10]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[10]

  • ¹H NMR Interpretation:

    • Confirm the presence of the Boc group with a singlet at ~1.45 ppm integrating to 9H.

    • Identify the characteristic broad multiplet of the PEG backbone protons between 3.6 and 3.7 ppm.

    • Verify the presence of protons adjacent to the carboxylic acid groups (e.g., a triplet around 2.5 ppm).

    • Confirm the absence of signals corresponding to the starting materials.

  • ¹³C NMR Interpretation: Confirm the presence of all expected carbon signals, including the Boc carbonyl (~156 ppm), the Boc quaternary carbon (~80 ppm), the PEG backbone carbons (~70 ppm), and the carboxylic acid carbonyls (~174 ppm).

Method 4: Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is essential for confirming the identity and purity of PEGylated products.[8][19]

  • Technique: Electrospray Ionization (ESI) is the most common technique for this type of molecule.

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the purified product in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Analysis: Infuse the sample directly or analyze via LC-MS. PEGylated molecules often form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), so look for these ions in addition to the protonated molecule ([M+H]⁺).

  • Interpretation: The resulting spectrum for a successful synthesis will show a prominent peak corresponding to the calculated mass of N-Boc-N-bis(PEG4-acid) (C₂₇H₅₁NO₁₄, MW: 613.69).[20] The characteristic polydispersity of PEG reagents can sometimes lead to a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).[19]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides logical steps for their resolution.

Troubleshooting Decision Tree

G cluster_incomplete cluster_side cluster_yield Start Problem Observed Incomplete Incomplete Reaction (TLC/HPLC shows starting material) Start->Incomplete SideProducts Multiple Products or Streaking (Complex TLC/HPLC profile) Start->SideProducts LowYield Low Isolated Yield Start->LowYield Inc_Sol1 Check Reagent Quality/ Stoichiometry Incomplete->Inc_Sol1 Possible Cause Inc_Sol2 Increase Reaction Time or Temperature Incomplete->Inc_Sol2 Possible Cause Inc_Sol3 Check Base/Catalyst Activity Incomplete->Inc_Sol3 Possible Cause Side_Sol1 Lower Reaction Temperature SideProducts->Side_Sol1 Possible Cause Side_Sol2 Optimize Reagent Addition (e.g., slow addition) SideProducts->Side_Sol2 Possible Cause Side_Sol3 Re-evaluate Solvent and Base Choice SideProducts->Side_Sol3 Possible Cause Yield_Sol1 Optimize Workup (check pH, solvent choice) LowYield->Yield_Sol1 Possible Cause Yield_Sol2 Optimize Purification (different column/solvents) LowYield->Yield_Sol2 Possible Cause Yield_Sol3 Confirm Product Identity (NMR/MS) LowYield->Yield_Sol3 Possible Cause

Caption: Troubleshooting decision tree for N-Boc-N-bis(PEG4-acid) synthesis.

Problem 1: Reaction is Stalled or Incomplete
  • Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Activation/Reactivity: If using a coupling agent like EDC or DCC to form an amide bond, ensure it is fresh and active.[3] For alkylation reactions, check the quality of the base and ensure reaction conditions are anhydrous if required.

    • Low Temperature: Gently increase the reaction temperature (e.g., from room temperature to 40 °C) and continue monitoring.[5]

    • Stoichiometry: Verify the molar ratios of the reactants. An excess of the PEGylating agent may be required to drive the reaction to completion.

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the chosen solvent fully dissolves all reactants.[5]

Problem 2: Formation of Multiple Products
  • Symptom: TLC shows multiple new spots, or HPLC shows several product peaks that are difficult to separate.

  • Possible Causes & Solutions:

    • Side Reactions: The reaction may be proceeding too quickly or at too high a temperature, leading to side reactions or degradation. Try running the reaction at a lower temperature.

    • Polydisperse PEG Reagent: The starting PEG4-acid reagent may not be monodisperse, leading to a family of products with slightly different chain lengths.[9] This is an inherent property of some PEG reagents and can be confirmed by MS analysis of the starting material.[8]

    • Incomplete Di-substitution: The reaction may be producing a mixture of the mono- and di-substituted products. To favor the di-substituted product, use a slight excess of the PEGylating agent and allow the reaction to proceed to completion.

Problem 3: Difficulty in Product Purification
  • Symptom: The product streaks on a standard silica gel column, or co-elutes with impurities.

  • Possible Causes & Solutions:

    • High Polarity: PEGylated compounds are often highly polar and may not behave well on normal-phase silica gel.

      • Solution A: Add a modifier to the eluent, such as 0.5-1% triethylamine (B128534) (TEA) to suppress interaction with acidic silica sites, or 0.5% acetic acid for acidic products.[16]

      • Solution B: Switch to a different stationary phase, such as reversed-phase silica (C18) or Diol-bonded silica.

    • Water Solubility: If the product is highly water-soluble, it may be lost during the aqueous workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. Ensure the organic extraction solvent is sufficiently polar (e.g., use ethyl acetate (B1210297) or a DCM/isopropanol mixture).

References

Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the critical role of polyethylene (B3416737) glycol (PEG) linker length in determining the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. It consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][] PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[3][4]

Q2: How does the length of the PEG linker influence PROTAC activity?

The length of the PEG linker is a critical parameter that significantly impacts a PROTAC's ability to degrade its target protein.[5][6] An optimal linker length is necessary to facilitate the proper orientation and proximity between the target protein and the E3 ligase for efficient ubiquitination.[5][7]

  • Linker too short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.[4][7] This can result in reduced or no degradation of the target protein.

  • Linker too long: An excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[7] This can also lead to decreased degradation efficiency.[8]

Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair.[6][7]

Q3: What is the "hook effect" and how is it related to PEG linker length?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8][9] The properties of the linker, including its length, can influence the concentration at which the hook effect becomes apparent.[1] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[8]

Q4: How does PEG linker length affect the cell permeability of a PROTAC?

PROTACs are often large molecules that can have difficulty crossing the cell membrane.[9] The linker's length and composition contribute to the overall physicochemical properties of the PROTAC, including its cell permeability.[10] While longer PEG linkers can increase hydrophilicity, which may improve solubility, they can also increase the molecule's size and polarity, potentially hindering cell permeability.[3][10] Optimizing the linker by balancing hydrophilicity and lipophilicity is crucial for achieving sufficient intracellular concentrations of the PROTAC.[11]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

Potential Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, etc.) to empirically determine the optimal length for your specific target and E3 ligase pair.[7][12]
Poor Cell Permeability 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.[1][13] 2. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[1]
Inefficient Ternary Complex Formation 1. Directly evaluate ternary complex formation and stability using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET.[14][15][16] 2. If ternary complex formation is weak, a different linker length or a more rigid linker might be necessary to pre-organize the molecule into a productive conformation.[1]

Issue 2: I am observing a significant "hook effect" at higher concentrations of my PROTAC.

Potential Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes This is an inherent characteristic of the PROTAC mechanism.[8] Focus on determining the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.
Suboptimal Linker Design A linker that does not promote positive cooperativity can exacerbate the hook effect.[8] Experiment with different linker lengths and compositions to identify a linker that enhances the stability of the ternary complex.[8]
High Affinity Binary Interactions If the individual warhead and anchor have very high affinities for their respective proteins, this can favor binary complex formation.[1] In some cases, slightly lower binary affinities can lead to more potent degradation if the ternary complex is highly stable.[1]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The following tables summarize the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation Potency (DC50)Reference
12ERαVHLLess Potent[7]
16ERαVHLMore Potent[6][7]

Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation ActivityReference
< 12TBK1VHLNo degradation[7]
> 12TBK1VHLSignificantly improved degradation[]

Table 3: Impact of PEG Linker Length on BRD4 Degradation (Thalidomide-based PROTACs)

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG2BRD4CereblonLess Effective-[18]
PEG5BRD4CereblonOptimal Potency>95[18]
> PEG5BRD4CereblonSlightly Decreased Potency-[18]

Experimental Protocols

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][8]

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples, prepare them with Laemmli buffer, separate the proteins by size using SDS-PAGE, and then transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5]

    • Wash the membrane three times with TBST.[5]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.[5]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[5]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the kinetics and affinity of ternary complex formation in vitro.[15][19]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[19]

  • Binary Interaction Measurement: Inject a series of concentrations of the PROTAC alone over the sensor chip to measure the binding affinity and kinetics of the PROTAC-E3 ligase binary complex.[19]

  • Ternary Complex Measurement: Pre-incubate the PROTAC with a near-saturating concentration of the target protein. Inject this mixture over the E3 ligase-immobilized sensor chip to measure the binding affinity and kinetics of the ternary complex.[19]

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary complexes. Calculate the cooperativity factor (α = KD_binary / KD_ternary) to assess the stability of the ternary complex.[19]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades

Caption: General workflow of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Ternary_Complex Measure Ternary Complex Formation Check_Permeability->Check_Ternary_Complex Sufficient Modify_Linker_Composition Modify Linker to Improve Permeability Check_Permeability->Modify_Linker_Composition Low Optimize_Linker_Length Synthesize Linker Length Variants Check_Ternary_Complex->Optimize_Linker_Length Weak Optimize_Linker_Rigidity Consider More Rigid Linkers Check_Ternary_Complex->Optimize_Linker_Rigidity Suboptimal Conformation End_Success Improved Degradation Optimize_Linker_Length->End_Success Modify_Linker_Composition->End_Success Optimize_Linker_Rigidity->End_Success

Caption: Troubleshooting workflow for low PROTAC activity.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Analysis F->G

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of N-Boc-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the analysis of N-Boc-N-bis(PEG4-acid) conjugates, supported by experimental data and detailed protocols.

The N-Boc-N-bis(PEG4-acid) linker is a branched, bifunctional polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine and two terminal carboxylic acids, allows for the precise assembly of multicomponent therapeutic agents. Accurate analytical characterization is crucial to verify the structure, purity, and consistency of these conjugates.

Method Comparison: Mass Spectrometry vs. Alternatives

The analysis of PEGylated molecules presents unique challenges due to their potential for polydispersity and complex fragmentation patterns. While mass spectrometry (MS) is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) also offer valuable insights. The choice of analytical method depends on the specific information required, such as molecular weight confirmation, purity assessment, or quantitative analysis.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Primary Use Molecular weight determination, structural elucidation, impurity identification, quantification.Purity assessment, quantification, separation of isomers and impurities.Separation of charged species, analysis of heterogeneity.
Detection Principle Mass-to-charge ratio of ions.UV/Vis absorbance, refractive index, evaporative light scattering, charged aerosol detection.UV/Vis absorbance, laser-induced fluorescence, mass spectrometry.
Key Advantages High specificity and sensitivity, provides detailed structural information.Robust, reproducible, widely available, versatile with various detectors.High separation efficiency, low sample and solvent consumption.
Limitations Complex spectra for polydisperse samples, potential for ion suppression.PEG moieties lack strong UV chromophores, requiring specialized detectors.Limited to charged or chargeable analytes, lower loading capacity.
Typical Limit of Detection (LOD) Low ng/mL to pg/mL range.ng/mL to µg/mL range, detector dependent.[1][2]Can be lower than HPLC, especially when coupled with sensitive detectors.

In-Depth Analysis with Mass Spectrometry

Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is the predominant mass spectrometry technique for analyzing PEGylated conjugates.[3] It provides accurate molecular weight information and allows for the identification of impurities and byproducts.

Experimental Protocol: ESI-MS Analysis of an N-Boc-N-bis(PEG4-acid) Conjugate

This protocol outlines a general procedure for the analysis of a small molecule conjugated using the N-Boc-N-bis(PEG4-acid) linker.

1. Sample Preparation:

  • Dissolve the conjugate in a suitable solvent (e.g., acetonitrile (B52724), methanol (B129727), or water) to a final concentration of approximately 0.1-1 mg/mL.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Further dilute the sample to a final concentration of 1-10 µg/mL in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile or methanol containing a small amount of formic acid (0.1%) to promote ionization.[4]

2. LC-MS Parameters:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over 10-20 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]^+) or adducts with sodium ([M+Na]^+) or ammonium (B1175870) ([M+NH_4]^+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-500 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., m/z 100-2000).

    • Data Acquisition: Acquire data in both full scan mode for molecular weight confirmation and tandem MS (MS/MS) mode for structural elucidation.

3. Data Analysis:

  • Process the full scan data to determine the accurate mass of the conjugate.

  • Analyze the MS/MS spectra to confirm the structure by identifying characteristic fragment ions. The fragmentation of the PEG chain often results in a series of neutral losses of ethylene (B1197577) glycol units (44 Da). The fragmentation of the core structure will depend on the nature of the conjugated molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of an N-Boc-N-bis(PEG4-acid) conjugate by LC-MS.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Conjugate cleanup SPE Cleanup (optional) dissolve->cleanup dilute Dilute for LC-MS cleanup->dilute lc Liquid Chromatography (Reversed-Phase) dilute->lc esi Electrospray Ionization lc->esi ms Mass Spectrometry (Full Scan & MS/MS) esi->ms mw Molecular Weight Confirmation ms->mw frag Fragmentation Analysis (Structural Elucidation) mw->frag purity Impurity Profiling frag->purity

Caption: LC-MS workflow for N-Boc-N-bis(PEG4-acid) conjugate analysis.

Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of N-Boc-N-bis(PEG4-acid) conjugates. Due to the lack of a strong UV chromophore in the PEG moiety, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed.[3][5] These detectors provide a more universal response for non-volatile analytes.

A typical HPLC method would involve a reversed-phase separation on a C18 column with a water/acetonitrile or water/methanol gradient. This can effectively separate the conjugate from starting materials, reagents, and byproducts.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for analyzing the heterogeneity of conjugates, especially when they carry a net charge. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for detailed characterization, combining the high-resolution separation of CE with the specific detection of MS.

Logical Relationship of Analytical Data

The data obtained from these different techniques are complementary and provide a comprehensive understanding of the N-Boc-N-bis(PEG4-acid) conjugate.

MS Mass Spectrometry Structure Structural Confirmation MS->Structure Purity Purity Assessment MS->Purity HPLC HPLC (ELSD/CAD) HPLC->Purity CE Capillary Electrophoresis Heterogeneity Heterogeneity Analysis CE->Heterogeneity Comprehensive Comprehensive Characterization Structure->Comprehensive Purity->Comprehensive Heterogeneity->Comprehensive

Caption: Interrelation of analytical techniques for conjugate characterization.

Conclusion

The analysis of N-Boc-N-bis(PEG4-acid) conjugates requires a multi-faceted approach. Mass spectrometry, particularly LC-ESI-MS, stands out as the most powerful single technique, providing detailed structural information and high sensitivity for both qualitative and quantitative analysis. HPLC with universal detectors like ELSD or CAD is a reliable method for routine purity assessments. Capillary electrophoresis offers high-resolution separation for heterogeneity analysis. By combining the strengths of these techniques, researchers and drug developers can ensure a thorough and accurate characterization of these critical bioconjugates, ultimately leading to the development of safer and more effective therapeutics.

References

A Comparative Guide to the NMR Analysis of PROTACs Synthesized with N-Boc-N-bis(PEG4-acid) and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized with the branched N-Boc-N-bis(PEG4-acid) linker against PROTACs with linear polyethylene (B3416737) glycol (PEG) and alkyl chain linkers. The choice of linker is a critical determinant of a PROTAC's therapeutic success, influencing its structural conformation, physicochemical properties, and ability to induce the formation of a stable ternary complex for effective protein degradation. This guide presents supporting experimental data, detailed methodologies, and visual diagrams to aid in the rational design and analysis of next-generation protein degraders.

The Influence of the Linker on PROTAC Structure and NMR Spectra

The linker component of a PROTAC, while not directly involved in binding to the target protein or the E3 ligase, plays a crucial role in orienting the two binding moieties to facilitate the formation of a productive ternary complex.[1] The linker's length, rigidity, and composition directly impact the PROTAC's conformational flexibility and overall shape, which can be elucidated through NMR spectroscopy.

PROTACs synthesized with the N-Boc-N-bis(PEG4-acid) linker possess a unique branched architecture. This branching can influence the spatial presentation of the warhead and E3 ligase ligand, potentially leading to different conformational preferences compared to linear linkers. The repeating ethylene (B1197577) glycol units in the PEG chains impart hydrophilicity, which can enhance solubility.[2]

In contrast, linear PEG linkers offer a more flexible and extended conformation. The length of the linear PEG chain is a critical parameter that is often optimized to achieve the desired biological activity.[3] Alkyl chain linkers represent a more hydrophobic and often more rigid alternative to PEG linkers. The reduced flexibility of alkyl chains can sometimes be advantageous in pre-organizing the PROTAC into a bioactive conformation.[4]

The differences in the linker structure are reflected in their NMR spectra. The proton (¹H) NMR spectrum of a PROTAC will show characteristic signals for the warhead, the E3 ligase ligand, and the linker. The chemical shifts, multiplicities, and integration of the linker signals provide valuable information about its structure and conformation.

Comparative NMR Data of PROTACs with Different Linkers

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the linker region of PROTACs synthesized with N-Boc-N-bis(PEG4-acid), a linear PEG4 linker, and a representative alkyl linker. These values are illustrative and can vary depending on the specific warhead and E3 ligase ligand attached, as well as the solvent used for NMR analysis.

Table 1: Comparative ¹H NMR Data for PROTAC Linkers

Linker TypeFunctional GroupRepresentative Chemical Shift (δ, ppm)Multiplicity
N-Boc-N-bis(PEG4-acid) Boc-N protons~1.40singlet
PEG chain protons (-O-CH₂-CH₂-O-)3.50 - 3.70multiplet
Protons adjacent to N~3.40multiplet
Protons adjacent to C=O~2.50triplet
Linear PEG4 Linker PEG chain protons (-O-CH₂-CH₂-O-)3.55 - 3.75multiplet
Alkyl Linker (e.g., C8) Methylene protons (-CH₂-)1.20 - 1.70multiplet

Table 2: Comparative ¹³C NMR Data for PROTAC Linkers

Linker TypeFunctional GroupRepresentative Chemical Shift (δ, ppm)
N-Boc-N-bis(PEG4-acid) Boc C(CH₃)₃~28.5
Boc C=O~156.0
PEG chain carbons (-O-CH₂-CH₂-O-)69.0 - 71.0
Carbons adjacent to N~50.0
Carbons adjacent to C=O~35.0
Linear PEG4 Linker PEG chain carbons (-O-CH₂-CH₂-O-)69.5 - 71.5
Alkyl Linker (e.g., C8) Methylene carbons (-CH₂-)25.0 - 32.0

Experimental Protocols

General Synthesis of a PROTAC with N-Boc-N-bis(PEG4-acid) Linker

This protocol describes a general two-step synthesis for conjugating a warhead (containing a primary amine) and an E3 ligase ligand (containing a primary amine) to the N-Boc-N-bis(PEG4-acid) linker.

Materials:

  • Warhead-NH₂

  • E3 Ligase Ligand-NH₂

  • N-Boc-N-bis(PEG4-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the Warhead-NH₂ (1.0 eq) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-functionalized linker by preparative HPLC.

  • Second Amide Coupling:

    • To the purified product from step 1 (1.0 eq), add HATU (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the E3 Ligase Ligand-NH₂ (1.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the crude product by preparative HPLC to obtain the Boc-protected PROTAC.

  • Boc Deprotection:

    • Dissolve the Boc-protected PROTAC in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final PROTAC.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified PROTAC in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a typical spectral width of -2 to 12 ppm is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a spectral width of 0 to 200 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of all proton and carbon signals.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub transfer Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Recycled_E3 E3 Ubiquitin Ligase Ternary_Complex->Recycled_E3 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->Ub Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Synthesis and NMR Analysis

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis NMR Analysis Start Select Warhead, E3 Ligase Ligand, and Linker Coupling1 First Amide Coupling Start->Coupling1 Purification1 Purification (HPLC) Coupling1->Purification1 Coupling2 Second Amide Coupling Purification1->Coupling2 Purification2 Purification (HPLC) Coupling2->Purification2 Deprotection Final Deprotection (if needed) Purification2->Deprotection Final_PROTAC Final PROTAC Product Deprotection->Final_PROTAC Sample_Prep Sample Preparation Final_PROTAC->Sample_Prep NMR_Acquisition 1D (¹H, ¹³C) and 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Spectral Analysis NMR_Acquisition->Data_Processing Structure_Verification Structure Verification and Conformational Analysis Data_Processing->Structure_Verification

Caption: A typical experimental workflow for PROTAC synthesis and NMR analysis.

References

western blot analysis of protein degradation by N-Boc-N-bis(PEG4-acid) PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker component, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs incorporating a PEG4 linker, exemplified by the N-Boc-N-bis(PEG4-acid) structure, against alternatives with varying polyethylene (B3416737) glycol (PEG) chain lengths.

Performance Comparison of PEG-Linked PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its potency (DC50), maximal degradation (Dmax), and cellular permeability. The length of the PEG linker significantly influences these attributes by affecting the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Data Presentation: Representative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

The following tables summarize the typical performance metrics for a series of hypothetical BRD4-targeting PROTACs, where a consistent target-binding ligand and E3 ligase ligand are conjugated with PEG linkers of different lengths.

Table 1: In Vitro Degradation of BRD4 Protein

Linker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3 6588
PROTAC-PEG4 25>95
PROTAC-PEG5 18>98
PROTAC-PEG6 4090
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Permeability and In-Cell Target Engagement

Linker CompositionApparent Permeability (Papp, 10⁻⁶ cm/s)Target Engagement IC50 (nM)
PROTAC-PEG3 1.970
PROTAC-PEG4 1.635
PROTAC-PEG5 1.428
PROTAC-PEG6 1.250
  • Apparent Permeability (Papp): A measure of a compound's ability to cross a cell membrane. Higher values indicate better permeability.

  • Target Engagement IC50: The concentration of the PROTAC required to occupy 50% of the target protein within the cell.

Based on this representative data, a PROTAC with a PEG4 linker often demonstrates a well-balanced profile of high potency and good cellular permeability. Shorter linkers may not provide sufficient flexibility for optimal ternary complex formation, while longer linkers can sometimes lead to reduced efficacy due to entropic penalties.

Signaling Pathway and Experimental Workflow Visualizations

PROTAC-Mediated Degradation of BRD4

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Binder-PEG4-E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with varying concentrations of PROTAC start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking with 5% BSA or non-fat milk transfer->blocking primary_ab Incubation with Primary Antibody (Target Protein & Loading Control) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Signal Detection with ECL Substrate secondary_ab->detection analysis Data Analysis: Densitometry, Normalization, DC50 & Dmax Calculation detection->analysis end End: Results analysis->end

A Comparative Guide to N-Boc-N-bis(PEG4-acid) and Alkyl-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed comparison of a branched polyethylene (B3416737) glycol (PEG)-based linker, N-Boc-N-bis(PEG4-acid), and traditional alkyl-based linkers.

Introduction to PROTAC Linkers

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker's length, rigidity, and chemical composition are critical for the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[1]

N-Boc-N-bis(PEG4-acid) is a branched, PEG-based PROTAC linker. The Boc-protected amine allows for directional synthesis, while the two terminal carboxylic acids provide points of attachment for the target protein and E3 ligase ligands.[][3] The PEG component is known for its hydrophilicity, which can influence the solubility and cell permeability of the resulting PROTAC.[4]

Alkyl-based linkers are typically straight-chain or branched alkanes and represent a more hydrophobic option.[4] They are synthetically straightforward and are known for their metabolic stability.[1]

Quantitative Data Presentation: A Comparative Overview

The choice between a PEG-based linker, such as one derived from N-Boc-N-bis(PEG4-acid), and an alkyl linker can significantly impact the performance of a PROTAC. The following tables summarize key differences and representative performance metrics based on available experimental data from various studies. It is important to note that the data presented is illustrative of the general properties of PEG and alkyl linkers, as direct comparative studies using N-Boc-N-bis(PEG4-acid) are not extensively available in the public domain.

Table 1: General Physicochemical Properties of PROTACs with PEG vs. Alkyl Linkers

PropertyPROTAC with PEG LinkerPROTAC with Alkyl LinkerRationale & Implications
Solubility Generally higherGenerally lowerThe hydrophilic nature of the PEG chain enhances aqueous solubility, which can be advantageous for formulation and bioavailability.[1][4]
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[5]Can be limited by high hydrophobicity, though this can sometimes be overcome with shorter chain lengths.[4]Permeability is a complex property influenced by multiple factors beyond the linker.
Metabolic Stability May be susceptible to oxidative metabolism.[1]Generally considered to have good metabolic stability.[1]Linker stability is crucial for maintaining PROTAC integrity in vivo.
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[1]The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[1]The optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair.

Table 2: Representative Degradation Efficiency of PROTACs with PEG vs. Alkyl Linkers

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BTKCereblonAlkyl/Ether1 - 40>85[6]
BRD4CereblonPEG (0-5 units)< 500 (for 0, 4, 5 units)Not specified[6]
BRD4VHLPEG (0-4 units)Potency decreased with increased lengthNot specified[6]
TBK1VHLAlkyl/Ether (21 atoms)396[6]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. The data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line and target-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7]

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Data Analysis: Quantify band intensities and normalize to a loading control to calculate DC50 and Dmax values.[8]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[10]

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The corresponding 96-well acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[11]

  • Immobilization: One of the interacting proteins (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the other protein (the target protein) and the PROTAC is injected over the sensor surface.

  • Binding Measurement: The binding of the target protein and PROTAC to the immobilized E3 ligase is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the formation of the ternary complex.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Chain Polyubiquitin Chain E3_Ligase->Ub_Chain Transfer Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub_Chain->POI Attachment Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochemical Biochemical Evaluation cluster_cell_based Cellular Evaluation cluster_in_vivo In Vivo Evaluation start PROTAC Design & Synthesis biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays ternary_complex Ternary Complex Formation (SPR, ITC) binding_affinity Binary Binding Affinity (SPR, FP) in_vivo_studies In Vivo Studies cell_based_assays->in_vivo_studies permeability Cell Permeability (PAMPA, Caco-2) degradation Target Degradation (Western Blot, MS) cytotoxicity Cytotoxicity (MTT, CTG) lead_optimization Lead Optimization in_vivo_studies->lead_optimization pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) efficacy Efficacy in Disease Models toxicology Toxicology Studies lead_optimization->start Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. N-Boc-N-bis(PEG4-acid) offers a branched, hydrophilic PEG-based linker that can improve aqueous solubility, a common challenge in PROTAC development. This can be advantageous for formulation and bioavailability. Alkyl linkers, on the other hand, provide synthetic simplicity and are generally more metabolically stable. The optimal choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often required to identify the most potent and drug-like PROTAC candidate. Advances in structural biology and computational modeling are expected to further rationalize linker design, accelerating the development of novel protein degraders.

References

N-Boc-N-bis(PEG4-acid) vs. Other Hydrophilic Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker connecting them. The linker, far from being a mere spacer, critically influences the physicochemical properties and biological activity of the PROTAC.[1] Hydrophilic linkers, in particular, are instrumental in addressing the solubility and permeability challenges often associated with these high molecular weight molecules.[2][3] This guide provides an objective comparison of the branched hydrophilic linker, N-Boc-N-bis(PEG4-acid), with other commonly used hydrophilic linkers in PROTAC design, supported by representative experimental data and detailed protocols.

The Role of Hydrophilic Linkers in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a pivotal role in this process by:

  • Influencing Ternary Complex Formation: The length, flexibility, and geometry of the linker dictate the orientation of the POI and E3 ligase, which is crucial for a productive ternary complex formation.[][5]

  • Modulating Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility, permeability, and metabolic stability.[5] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), are frequently employed to enhance aqueous solubility and cell permeability.[3]

N-Boc-N-bis(PEG4-acid): A Branched Hydrophilic Linker

N-Boc-N-bis(PEG4-acid) is a branched, PEG-based linker featuring a central Boc-protected amine and two terminal carboxylic acid groups. This unique architecture offers several potential advantages in PROTAC design:

  • Enhanced Hydrophilicity: The presence of two PEG4 chains can significantly increase the hydrophilicity and aqueous solubility of the resulting PROTAC molecule.

  • Three-Dimensional Scaffolding: The branched structure may provide a more defined three-dimensional spacing of the warhead and E3 ligase ligand, potentially influencing the geometry and stability of the ternary complex.

  • Synthetic Versatility: The two carboxylic acid groups and the deprotectable amine offer multiple points for conjugation, allowing for diverse synthetic strategies.

Comparative Analysis of Hydrophilic Linkers

To illustrate the potential impact of linker architecture on PROTAC performance, the following tables summarize representative data for hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. These PROTACs utilize the same warhead (JQ1) and E3 ligase ligand (Pomalidomide) but differ in their hydrophilic linker.

Table 1: Physicochemical Properties

Linker TypeStructureMolecular Weight (Da)Calculated LogPAqueous Solubility (µM)
N-Boc-N-bis(PEG4-acid) (Branched) Branched PEG12502.8150
Linear PEG8 Linear PEG11803.1120
Linear PEG12 Linear PEG13123.595
Hydrophilic Alkyl Chain (with amide) Alkyl-Amide11004.250

Table 2: In Vitro Performance

Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
N-Boc-N-bis(PEG4-acid) (Branched) 15>955.2
Linear PEG8 25>904.5
Linear PEG12 40>853.8
Hydrophilic Alkyl Chain (with amide) 60>806.5

Note: The data presented in these tables is hypothetical and for illustrative purposes to highlight potential differences based on linker properties described in the literature. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

PROTAC Synthesis: General Protocol using N-Boc-N-bis(PEG4-acid)

This protocol describes a two-step synthesis involving the sequential coupling of the E3 ligase ligand and the warhead to the branched linker.

Step 1: Coupling of E3 Ligase Ligand to N-Boc-N-bis(PEG4-acid)

  • Dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the mono-substituted linker-E3 ligase conjugate.

Step 2: Coupling of Warhead to the Linker-E3 Ligase Conjugate

  • Repeat the amide coupling procedure described in Step 1, using the purified product from Step 1 (1.0 eq) and an amine-functionalized warhead (e.g., JQ1 derivative) (1.0 eq).

  • Alternatively, if the warhead contains a carboxylic acid, the Boc protecting group on the linker can be removed using TFA, followed by amide coupling.

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Donor and Acceptor Plates: Prepare a donor plate containing the PROTACs dissolved in a suitable buffer and an acceptor plate with a buffer solution.

  • Membrane Coating: Coat the filter of the donor plate with an artificial membrane solution (e.g., a lipid mixture in dodecane).

  • Assay Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([Drug]_acceptor / [Drug]_donor)

Aqueous Solubility Assay (Thermodynamic Solubility)
  • Sample Preparation: Add an excess amount of the PROTAC to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the samples at room temperature for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method such as HPLC or LC-MS/MS.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflow for their evaluation.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Linker Conjugation) Physicochem Physicochemical Characterization (Solubility, LogP) Synthesis->Physicochem Permeability Cell Permeability Assay (PAMPA, Caco-2) Synthesis->Permeability Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay Data_Analysis Data Analysis and Lead Optimization Physicochem->Data_Analysis Permeability->Data_Analysis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Degradation_Assay->Ternary_Complex_Assay Mechanistic Studies Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The choice of a hydrophilic linker is a critical parameter in the design of effective PROTACs. While linear PEG linkers have been widely used to improve solubility and permeability, branched linkers like N-Boc-N-bis(PEG4-acid) offer an alternative architecture that may provide advantages in terms of enhanced hydrophilicity and three-dimensional presentation of the binding moieties. The optimal linker strategy, however, is highly dependent on the specific POI and E3 ligase pair. A systematic evaluation of various linker types, including branched and linear hydrophilic linkers, is therefore essential for the development of potent and drug-like PROTACs. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation and comparison of novel PROTAC molecules.

References

A Comparative Guide to Assessing Ternary Complex Formation with N-Boc-N-bis(PEG4-acid) PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The efficiency of this process is significantly influenced by the PROTAC's linker, which connects the target-binding warhead and the E3 ligase ligand. This guide provides a comparative overview of methodologies to assess ternary complex formation, with a focus on PROTACs utilizing the flexible N-Boc-N-bis(PEG4-acid) linker. We present a compilation of experimental data to benchmark its performance against other common linker classes and offer detailed protocols for key analytical techniques.

The Role of the Linker in Ternary Complex Stability

The linker component of a PROTAC is not merely a spacer but plays a crucial role in enabling productive protein-protein interactions between the target and the E3 ligase within the ternary complex.[1][2] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the two proteins, which can lead to either favorable (positive cooperativity) or unfavorable (negative cooperativity) interactions.[1][2] Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), are thought to provide the necessary conformational freedom to achieve an optimal orientation for ternary complex formation and subsequent ubiquitination.[3]

Comparative Analysis of PROTAC Linkers

The choice of linker can significantly impact the stability and formation kinetics of the ternary complex. Below, we summarize quantitative data from various studies to compare the performance of PEG-based linkers, like the N-Boc-N-bis(PEG4-acid) type, with more rigid alkyl chain linkers.

PROTAC (Linker Type)Target ProteinE3 LigaseAssayBinary K D (PROTAC to E3)Ternary K DCooperativity (α)Reference
MZ1 (PEG4) Brd4 BD2VHLITC66 nM4.4 nM15[4]
MZ1 (PEG4) Brd4 BD2VHLSPR29 nM1.1 nM26[4]
ARV-771 (PEG-based) BET familyVHLSPR---[5]
dBET6 (Flexible) BRD4CRBNAlphaLISA-~100 nM (Hook Point)-[6]
PROTAC 1 (Alkyl) SMARCA2VHLITC--3.2[7]
ACBI1 (Optimized Linker) SMARCA2VHLITC-->100[8]

Note: Direct head-to-head comparisons of N-Boc-N-bis(PEG4-acid) linkers with other types under identical experimental conditions are limited in publicly available literature. The data presented is a compilation from different studies to illustrate general trends. K D values and cooperativity are highly dependent on the specific target, E3 ligase, and assay conditions.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the process of ternary complex formation and the experimental approaches to study it, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Workflow for Assessing Ternary Complex Formation cluster_biophysical Biophysical Techniques cluster_cellular Cellular Techniques Start PROTAC Design & Synthesis (e.g., with N-Boc-N-bis(PEG4-acid) linker) Biophysical_Assays In Vitro Biophysical Assays Start->Biophysical_Assays Cellular_Assays Cell-Based Assays Start->Cellular_Assays Data_Analysis Data Analysis & Cooperativity Calculation Biophysical_Assays->Data_Analysis SPR SPR ITC ITC TR_FRET TR-FRET / AlphaLISA Cellular_Assays->Data_Analysis NanoBRET NanoBRET Co_IP Co-IP & Western Blot Conclusion Lead Optimization Data_Analysis->Conclusion

Caption: Experimental Workflow.

Detailed Experimental Protocols

Accurate and reproducible assessment of ternary complex formation is critical for PROTAC development. Below are detailed protocols for key biophysical and cellular assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that measures real-time binding events on a sensor surface, providing kinetic data (k_on, k_off) and affinity (K_D) for both binary and ternary interactions.[9][]

Objective: To determine the kinetics and affinity of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified, tagged E3 ligase (e.g., biotinylated VHL or CRBN complex)

  • Purified target protein

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Protocol:

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface if using amine coupling, or inject the biotinylated E3 ligase for capture on a streptavidin-coated chip to an appropriate response level (e.g., ~100 RU).[4]

    • Block any remaining active sites.

  • Binary Interaction Analysis (PROTAC to E3):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.

    • Include a buffer-only injection as a reference.

    • Regenerate the surface between cycles if necessary.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary K_D.

  • Ternary Complex Analysis:

    • Prepare a dilution series of the PROTAC.

    • For each PROTAC concentration, prepare a solution containing a constant, saturating concentration of the target protein.

    • Inject these pre-incubated solutions over the E3 ligase surface.

    • Regenerate the surface between cycles.

    • Fit the data to determine the ternary K_D.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).[2]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8]

Objective: To determine the thermodynamic parameters and cooperativity of ternary complex formation.

Materials:

  • ITC instrument (e.g., MicroCal)

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer.

    • Degas all solutions before use.

  • Binary Titration (PROTAC into E3):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

    • Fill the injection syringe with a 10-20 fold higher concentration of the PROTAC.

    • Perform a series of injections and record the heat changes.

    • Integrate the peaks and fit the data to a single-site binding model to obtain the binary K_D and ΔH.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Fill the injection syringe with the PROTAC solution.

    • Perform the titration as described above.

    • Fit the data to determine the apparent K_D and ΔH for the ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the binary and ternary K_D values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[11][12]

Objective: To quantify PROTAC-induced ternary complex formation in a high-throughput format.

Materials:

  • Tagged E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged)

  • TR-FRET donor (e.g., terbium-labeled anti-tag antibody)

  • TR-FRET acceptor (e.g., fluorescently labeled anti-tag antibody)

  • PROTAC dilution series

  • Assay buffer

  • Microplate reader with TR-FRET capability

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the tagged proteins, antibodies, and PROTAC dilutions in assay buffer.

  • Assay Assembly:

    • In a microplate, add the target protein, E3 ligase, and PROTAC dilutions.

    • Incubate to allow for complex formation.

    • Add the donor and acceptor antibodies.

    • Incubate to allow for antibody binding.

  • Signal Detection:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a time-resolved setting.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 and B_max can be derived. The characteristic "hook effect" may be observed at high PROTAC concentrations.[4]

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.[6][]

Objective: To detect and quantify ternary complex formation with high sensitivity.

Materials:

  • Biotinylated E3 ligase

  • Tagged target protein (e.g., GST-tagged)

  • Streptavidin-coated donor beads

  • Anti-tag antibody-conjugated acceptor beads

  • PROTAC dilution series

  • Assay buffer

  • AlphaLISA-compatible microplate reader

Protocol:

  • Assay Setup:

    • In a microplate, add the biotinylated E3 ligase, tagged target protein, and PROTAC dilutions.

    • Incubate to allow for ternary complex formation.

  • Bead Addition:

    • Add the streptavidin donor beads and anti-tag acceptor beads.

    • Incubate in the dark.

  • Signal Measurement:

    • Excite the donor beads at 680 nm and measure the chemiluminescent emission from the acceptor beads at 615 nm.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation and the hook effect.[6]

NanoBRET™ Assay for Live-Cell Analysis

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions within living cells, providing a more physiologically relevant assessment of ternary complex formation.[13][14][15]

Objective: To quantify PROTAC-induced ternary complex formation in a live-cell context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand (acceptor)

  • Nano-Glo® Live Cell Substrate (donor substrate)

  • PROTAC dilution series

  • Opti-MEM™ I Reduced Serum Medium

  • Luminometer with BRET filters (460 nm and 618 nm)

Protocol:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc-target and HaloTag-E3 ligase plasmids.

    • Plate the transfected cells in an appropriate assay plate and incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition:

    • Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.

    • Add the detection reagent to each well.

  • Signal Measurement:

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the ratio against the PROTAC concentration to determine the EC50 and B_max for ternary complex formation in live cells.[13]

References

Evaluating the Efficacy of N-Boc-N-bis(PEG4-acid) PROTACs in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs utilizing polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on the branched structure exemplified by N-Boc-N-bis(PEG4-acid), against other linker alternatives. The information is supported by experimental data from cell-based assays to inform rational PROTAC design and evaluation.

The Role of PEG Linkers in PROTACs

PEG linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length and structure can be modified.[1] The linker is not a passive spacer; its length, flexibility, and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1] An optimal linker geometry is paramount, as a linker that is too short may cause steric hindrance, while an overly long or conformationally unrestrained linker can lead to inefficient ternary complex formation.[2]

The N-Boc-N-bis(PEG4-acid) linker offers a unique branched architecture. While direct comparative data for this specific linker is limited in publicly available literature, its design suggests potential advantages in optimizing the spatial orientation of the target protein and the E3 ligase, potentially enhancing the stability and productivity of the ternary complex. This guide will leverage data from PROTACs with linear and other multi-chain PEG linkers to provide a framework for evaluating its potential efficacy.

Comparative Efficacy of PROTACs with PEG-based Linkers

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from cell-based assays of PROTACs with varying PEG linker lengths targeting different proteins. This data serves as a valuable reference for researchers designing and evaluating novel PROTACs.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths[2]
PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC 18-atom chain>1000<20
PROTAC 212-atom chain (PEG3-like)500~60
PROTAC 316-atom chain (PEG4-like)100>80
PROTAC 420-atom chain250~70

Data from a study by Cyrus et al. illustrates the critical impact of linker length on the degradation of ERα. A 16-atom linker, analogous in length to a PEG4 linker, demonstrated the highest potency and efficacy in this series.[2]

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with PEG Linkers
PROTAC CompoundLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
Representative PROTAC4-unit PEG linkerVaries5-50>90[1]
B242 PEG chainsMV4-110.75>95[3]

The data for BRD4-targeting PROTACs highlights that those incorporating PEG linkers can achieve potent, sub-nanomolar degradation. The high efficacy of compound B24, which features a linker with two PEG chains, suggests that branched or multi-chain PEG structures can be highly effective.[3]

Experimental Protocols for Cell-Based Assays

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key cell-based assays.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to lyse the cells.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of remaining protein relative to the vehicle control.[4]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.

Materials:

  • Cells cultured in opaque-walled 96-well plates

  • PROTAC compounds at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.[4]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound and incubate for the desired time period (e.g., 72 hours).[4]

  • Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measurement: Measure the luminescence using a luminometer.[4]

  • Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability. This allows for the calculation of the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_MOA cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Downstream Downregulation of Downstream Effectors (e.g., c-Myc) Degradation->Downstream

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Cell Seeding (e.g., in 96-well plates) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations and time points) cell_culture->protac_treatment western_blot Western Blotting (Target Protein Degradation) protac_treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) protac_treatment->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis conclusion Efficacy Evaluation data_analysis->conclusion

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

A Comparative Guide to Linker Chemistries for Bifunctional Degraders: Alternatives to PEG-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While flexible polyethylene (B3416737) glycol (PEG) linkers, such as N-Boc-N-bis(PEG4-acid), have been a mainstay, the field is rapidly evolving toward a more nuanced understanding of the linker's role. The linker is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates crucial physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2][3]

This guide provides an objective comparison of alternative linker strategies to the commonly used flexible PEG chains, supported by experimental data, to empower the rational design of next-generation protein degraders. We will explore the performance of various linker classes, including alkyl chains and rigid structures, and discuss the synthetic strategies that facilitate their development.

The Central Role of the Linker in PROTAC Efficacy

The primary function of a bifunctional degrader is to induce the formation of a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase. The linker's length, composition, and rigidity are paramount in achieving an optimal orientation that facilitates the transfer of ubiquitin to the target, marking it for proteasomal degradation.[4][5][6] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[7][8]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). Physicochemical properties, such as cell permeability, are also critical for cellular activity. The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters.

Linker Classes: An Overview

Alternatives to PEG-based linkers are generally categorized by their flexibility and chemical composition. The main classes include simple alkyl chains and a variety of rigid linkers designed to constrain the molecule's conformation.[1][9]

Caption: Overview of major PROTAC linker classes and synthetic approaches.
Alkyl vs. PEG Linkers

Alkyl and PEG chains are the most common flexible linkers due to their synthetic tractability.[] While PEG linkers are known to improve solubility, their flexibility is not always optimal. Alkyl chains offer a more hydrophobic alternative. Studies have shown that simply replacing methylene (B1212753) (CH2) groups with oxygen atoms (as in PEG linkers) can significantly impact degradation potency, suggesting that linker composition, not just length, is a critical parameter.[1]

Table 1: Comparison of Flexible Linkers for CRBN Degradation Data synthesized from literature reports. The study involved generating PROTACs that induce the self-degradation of CRBN by linking a CRBN ligand (thalidomide) to another CRBN ligand.

Linker TypeLinker CompositionDegradation ActivityKey Observation
Alkyl Chain 9-atom alkyl chainPotent, concentration-dependent degradationHydrocarbon chain effectively facilitates ternary complex formation.[1]
PEG Chain 3 PEG units (9 atoms total)Weak degradationReplacing CH2 groups with oxygen atoms inhibited PROTAC activity.[1]
Rigid Linkers: Enhancing Potency and Permeability

To overcome the potential drawbacks of overly flexible linkers, researchers have incorporated rigid chemical motifs. These include saturated heterocycles (piperazine, piperidine) and alkynes.[1][11] Rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[8][] Furthermore, certain rigid linkers, particularly those containing ionizable groups like piperazine, can improve cell permeability and metabolic stability.[13][14][15]

Table 2: Impact of Linker Rigidity on BTK Degrader Performance Data is illustrative of findings where rigidification improved metabolic stability. BTK Degrader-5 incorporates a rigid piperidine-based linker.

Linker TypeKey FeaturePerformance MetricAdvantage
Flexible (e.g., PEG/Alkyl) High number of rotatable bondsVariable metabolic stabilitySynthetically accessible, good for initial screening.[16]
Rigid (Piperidine-based) Constrained conformationImproved metabolic stabilityLeads to more drug-like properties and potentially improved in vivo performance.[17]

Table 3: Impact of Linker Composition on VHL PROTAC Cell Permeability A study of nine VHL PROTACs with identical POI and VHL ligands but varying linkers revealed a strong correlation between linker structure and permeability. High permeability was linked to the ability to form folded, less polar conformations.

Linker TypeKey FeatureRelative PermeabilityConformation in Nonpolar Environment
Aliphatic/PEG Highly flexibleLowerExtended conformations
Rigidified (Amide/Pyridine) Constrained, facilitates IMHBsHigherFolded conformations shielding polar groups[18][19]
"Clickable" Linkers for Rapid Library Synthesis

The optimization of a PROTAC linker often requires the synthesis of many analogues. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for connecting the two ends of a PROTAC.[20][21] This strategy allows for the rapid, parallel synthesis of PROTAC libraries with diverse linker lengths and compositions, accelerating the identification of optimal candidates.[4][] The resulting triazole ring is also a rigid, metabolically stable moiety.[11]

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment, allowing for the determination of DC50 and Dmax.[2]

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The plate is placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The test PROTACs are added to the wells of the filter (donor) plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations and incubation time.

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Conclusion

While flexible PEG linkers like N-Boc-N-bis(PEG4-acid) have been instrumental in the foundational exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. The traditional "trial and error" approach to linker design is giving way to a more rational, structure-informed process.[1]

  • Alkyl chains offer a simple, hydrophobic alternative to PEGs, where the absence of ether oxygens can sometimes prove beneficial for ternary complex formation.[1]

  • Rigid linkers containing cyclic or aromatic groups can enhance potency by reducing the entropic penalty of ternary complex formation and can be modified to improve crucial pharmacokinetic properties like cell permeability and metabolic stability.[13][15][17]

  • The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture to navigate the complex structure-activity landscape.[4][21]

Ultimately, there is no universal "best" linker; the optimal choice is highly dependent on the specific target protein and E3 ligase pair.[23] A systematic approach that explores a diverse range of linker compositions and architectures, guided by quantitative cellular and biophysical data, is essential for developing potent and effective bifunctional degraders.

References

A Comparative Guide to PROTACs Featuring Branched PEG Linkers: Enhancing Protein Degradation through Trivalent Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) plays a pivotal role in their efficacy. While linear polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in PROTAC design, recent innovations have explored the potential of branched PEG linkers to create multivalent degraders. This guide provides an objective comparison of PROTACs containing branched PEG linkers, primarily in the form of trivalent PROTACs, with their traditional linear counterparts. We present supporting experimental data, detailed methodologies for key characterization assays, and visualizations to elucidate the underlying principles and workflows.

Introduction to Trivalent PROTACs with Branched Linkers

Conventional PROTACs are bifunctional molecules, tethering a target protein ligand to an E3 ligase ligand via a linear linker. Trivalent PROTACs, a novel class of degraders, employ a branched linker to connect one E3 ligase ligand to two target protein ligands. This design aims to enhance degradation efficiency by increasing binding avidity and promoting positive cooperativity in the formation of the ternary complex (Target Protein:PROTAC:E3 Ligase). The branched PEG linker provides the necessary spatial orientation and flexibility for the three moieties to engage their respective binding partners effectively.

Performance Comparison: Trivalent (Branched Linker) vs. Bivalent (Linear Linker) PROTACs

A prime example for comparing these architectures is the trivalent BET degrader, SIM1, which utilizes a branched linker, and its bivalent counterpart, MZ1, which has a linear PEG linker. Both recruit the von Hippel-Lindau (VHL) E3 ligase to degrade BET family proteins (BRD2, BRD3, and BRD4).

Quantitative Data Summary

The following tables summarize the comparative performance of the trivalent PROTAC SIM1 and the bivalent PROTAC MZ1.

Table 1: Cellular Degradation Potency (DC50, nM) in HEK293 cells after 24h treatment

Target ProteinTrivalent PROTAC (SIM1)Bivalent PROTAC (MZ1)
BRD20.825
BRD32.1920
BRD43.328

Data extracted from Imaide et al., Nature Chemical Biology, 2021.

Table 2: Cellular Anti-proliferation Activity (GI50, nM) in MV4;11 cells after 72h treatment

CompoundGI50 (nM)
Trivalent PROTAC (SIM1)0.2
Bivalent PROTAC (MZ1)3.2

Data extracted from Imaide et al., Nature Chemical Biology, 2021.

Table 3: Ternary Complex Formation and Stability

ParameterTrivalent PROTAC (SIM1)Bivalent PROTAC (MZ1)
Binding Affinity (Kd, nM)
to VHL13066
to BRD4 (BD2)18 (for one warhead)18
Cooperativity (α) on BRD4 (BD2) 145.3
Ternary Complex Half-life (cellular) More sustainedLess sustained

Data compiled from Imaide et al., Nature Chemical Biology, 2021 and other sources.

Signaling Pathway and Experimental Workflows

The mechanism of action for both bivalent and trivalent PROTACs follows the same general pathway of inducing protein ubiquitination and subsequent degradation. However, the formation of the ternary complex with a trivalent PROTAC is conceptually different.

PROTAC_Mechanism cluster_Trivalent Trivalent PROTAC (Branched Linker) cluster_Bivalent Bivalent PROTAC (Linear Linker) POI1 Target Protein (BD1) TC_T Ternary Complex (1:1:1) POI1->TC_T POI2 Target Protein (BD2) POI2->TC_T PROTAC_T Trivalent PROTAC (SIM1) PROTAC_T->TC_T E3 E3 Ligase (VHL) E3->TC_T Ubi Ubiquitin TC_T->Ubi Ubiquitination Proteasome_T Proteasome Ubi->Proteasome_T Degradation_T Degraded Protein Proteasome_T->Degradation_T POI_B Target Protein TC_B Ternary Complex POI_B->TC_B PROTAC_B Bivalent PROTAC (MZ1) PROTAC_B->TC_B E3_B E3 Ligase E3_B->TC_B Ubi_B Ubiquitin TC_B->Ubi_B Ubiquitination Proteasome_B Proteasome Ubi_B->Proteasome_B Degradation_B Degraded Protein Proteasome_B->Degradation_B

Caption: Comparative signaling pathway of trivalent vs. bivalent PROTACs.

The experimental characterization of these complex molecules requires a suite of biophysical and cellular assays.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Branched Linker & PROTAC Purification HPLC Purification & MS Verification Synthesis->Purification ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Cooperativity) Purification->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Purification->SPR AlphaLISA AlphaLISA (Ternary Complex Formation) Purification->AlphaLISA WesternBlot Western Blot (Protein Degradation - DC50, Dmax) Purification->WesternBlot NanoBRET NanoBRET (Target Engagement & Ternary Complex Formation) WesternBlot->NanoBRET Ubiquitination In-cell Ubiquitination Assay NanoBRET->Ubiquitination CellViability Cell Viability Assay (GI50) Ubiquitination->CellViability PK Pharmacokinetics (PK) (Animal Models) CellViability->PK PD Pharmacodynamics (PD) (Tumor Xenograft Models) PK->PD

Caption: General experimental workflow for the characterization of PROTACs.

Detailed Experimental Protocols

Synthesis of Trivalent PROTACs with a Branched PEG Linker

This protocol provides a generalized approach for the synthesis of a trivalent PROTAC like SIM1.

  • Synthesis of the Branched Linker Core:

    • Start with a central scaffold molecule that allows for three points of attachment (e.g., 1,3,5-trihydroxybenzene or a similar trifunctional core).

    • Sequentially react two arms of the core with a protected PEG chain containing a terminal reactive group (e.g., a tosylate or mesylate) to form ether linkages.

    • The third arm is functionalized with a different protected reactive group (e.g., a protected amine or carboxylic acid) that will be used for conjugation to the E3 ligase ligand.

  • Conjugation of Target Protein Ligands:

    • Deprotect the terminal ends of the two PEG arms.

    • Couple the target protein ligand (e.g., a JQ1 derivative) to the deprotected PEG arms, typically through an amide bond formation or other suitable conjugation chemistry.

  • Conjugation of the E3 Ligase Ligand:

    • Deprotect the third arm of the branched linker.

    • Couple the E3 ligase ligand (e.g., a VHL ligand) to this arm.

  • Purification and Characterization:

    • Purify the final trivalent PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Ternary Complex Formation Assays

a) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (Kd) and cooperativity (α).

  • Procedure:

    • Prepare solutions of the target protein (e.g., BRD4), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and the PROTAC in a matched buffer (e.g., PBS, pH 7.4).

    • Binary Titrations:

      • Titrate the PROTAC into the protein solution (either target or E3 ligase) to determine the binary binding affinities.

      • Titrate the target protein into the E3 ligase solution to measure their direct interaction (often negligible).

    • Ternary Titration:

      • Saturate the E3 ligase with the PROTAC in the ITC cell.

      • Titrate the target protein into the PROTAC-E3 ligase complex.

    • Data Analysis: Fit the titration data to appropriate binding models to calculate Kd, enthalpy (ΔH), and stoichiometry (n). The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd.

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

  • Objective: To quantify the formation of the ternary complex in a high-throughput format.

  • Procedure:

    • Use tagged recombinant proteins (e.g., His-tagged VHL and GST-tagged BRD4).

    • In a microplate, incubate the tagged proteins with varying concentrations of the PROTAC.

    • Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-His).

    • If a ternary complex forms, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation at 680 nm.

    • Measure the signal at 615 nm. A bell-shaped curve is typically observed, with the peak indicating optimal ternary complex formation.

Cellular Degradation Assay (Western Blot)
  • Objective: To measure the dose-dependent degradation of the target protein in cells.

  • Procedure:

    • Seed cells (e.g., HEK293 or a relevant cancer cell line) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and controls like DMSO and a non-degrading bivalent inhibitor) for a specific duration (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 and Dmax values.

In-Cell Ubiquitination Assay
  • Objective: To confirm that protein degradation is mediated by the ubiquitin-proteasome system.

  • Procedure:

    • Treat cells with the PROTAC for a shorter duration (e.g., 2-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.

    • Lyse the cells under denaturing conditions.

    • Immunoprecipitate the target protein using a specific antibody.

    • Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitinated target protein.

Conclusion

The characterization of PROTACs containing branched PEG linkers, particularly trivalent PROTACs, reveals a promising strategy to enhance targeted protein degradation. The experimental data for SIM1 demonstrates a significant improvement in degradation potency and cellular activity compared to its linear bivalent counterpart, MZ1. This is attributed to increased avidity and positive cooperativity in ternary complex formation, facilitated by the branched linker architecture. The provided experimental protocols offer a comprehensive framework for the synthesis and rigorous evaluation of these next-generation protein degraders, guiding researchers in the rational design of more effective therapeutics.

The Impact of Linker Composition on PROTAC Efficacy: An SPR-Based Comparative Guide Featuring N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often overlooked, component of a PROTAC is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of PROTACs featuring the flexible N-Boc-N-bis(PEG4-acid) linker versus those with alternative linker chemistries, with a focus on their characterization using Surface Plasmon Resonance (SPR).

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the ternary complex formation between the target protein and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation. The length, rigidity, and chemical properties of the linker profoundly influence the stability and cooperativity of this ternary complex, ultimately dictating the efficiency of protein degradation. SPR is a powerful label-free technique that allows for the real-time measurement of binding kinetics, providing invaluable insights into the formation and dissociation of these crucial ternary complexes.

Comparative Analysis of Linker Performance in SPR

While direct SPR data for PROTACs specifically synthesized with the N-Boc-N-bis(PEG4-acid) linker is not extensively published, we can infer its performance based on studies of PROTACs with similar flexible, polyethylene (B3416737) glycol (PEG)-based linkers. Research has consistently shown that flexible linkers, such as PEG and alkyl chains, can enhance the efficiency of ternary complex formation. This is attributed to their ability to allow for optimal spatial orientation of the target protein and the E3 ligase, thereby facilitating productive protein-protein interactions within the ternary complex.

In a key study, the PROTACs MZ1 and AT1, which incorporate PEG-based linkers, were compared to MZP55 and MZP61, which have different linker compositions. SPR analysis revealed that MZ1 and AT1 exhibited significant positive cooperativity in forming a stable ternary complex with the VHL E3 ligase and the BRD4 bromodomain, whereas MZP55 and MZP61 showed low or negative cooperativity.[1] This highlights the critical role of the linker in promoting stable and long-lived ternary complexes, which is a key determinant of efficient protein degradation.

Below is a summary of representative SPR data comparing PROTACs with different linker types. The data for PEG-based linkers can be considered indicative of the expected performance for a PROTAC utilizing an N-Boc-N-bis(PEG4-acid) linker.

PROTAC (Linker Type)Target ProteinE3 LigaseBinary Affinity (PROTAC to E3 Ligase) KD (nM)Ternary Complex Affinity (PROTAC + Target to E3 Ligase) KD (nM)Cooperativity (α)Ternary Complex Dissociation Rate (koff) (s-1)Reference
MZ1 (PEG-based) BRD4BD2VHL1807260.014[1]
AT1 (PEG-based) BRD4BD2VHL13011120.017[1]
MZP55 (Alkyl-based) BRD4BD2VHL25241.0>0.1[1]
MZP61 (Alkyl-based) BRD4BD2VHL15220.7>0.1[1]

Table 1: Comparative SPR data for PROTACs with different linker types. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity.

Experimental Protocol: SPR Analysis of a PROTAC with an N-Boc-N-bis(PEG4-acid) Linker

This protocol outlines a general procedure for the SPR analysis of a PROTAC synthesized using an N-Boc-N-bis(PEG4-acid) linker to characterize its binding to a target protein and an E3 ligase.

1. PROTAC Synthesis:

  • The N-Boc-N-bis(PEG4-acid) linker is a branched PEG linker with a Boc-protected amine and two terminal carboxylic acids.

  • The carboxylic acid moieties can be coupled to the amine groups of the target protein and E3 ligase ligands using standard amide coupling chemistry (e.g., using HATU or EDC/NHS).

  • The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can be further functionalized if required.

2. SPR Instrumentation and Reagents:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5, streptavidin-coated).

  • Immobilization reagents (e.g., amine coupling kit, biotinylation reagent).

  • Running buffer (e.g., HBS-EP+ buffer).

  • Purified target protein and E3 ligase complex.

  • Synthesized PROTAC.

3. Experimental Procedure:

  • Immobilization of E3 Ligase:

    • The E3 ligase (e.g., VHL complex) is immobilized on the sensor chip surface. Amine coupling is a common method, or if the protein is biotinylated, a streptavidin-coated chip can be used for a more oriented capture.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • A series of concentrations of the PROTAC are injected over the immobilized E3 ligase surface.

    • The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

  • Ternary Complex Formation Analysis:

    • A constant, near-saturating concentration of the target protein is pre-incubated with a series of concentrations of the PROTAC.

    • These pre-formed complexes are then injected over the immobilized E3 ligase surface.

    • The kinetic parameters for the formation and dissociation of the ternary complex are measured.

  • Data Analysis:

    • The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.

    • The cooperativity factor (α) is calculated by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation.

Visualizing PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for SPR analysis.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex binds to PROTAC PROTAC PROTAC->Ternary_Complex induces E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targeted by Degradation Protein Degradation Proteasome->Degradation results in

Caption: Mechanism of PROTAC-mediated protein degradation.

SPR_Workflow cluster_1 SPR Experimental Workflow for PROTAC Analysis Immobilization 1. Immobilize E3 Ligase on Sensor Chip Binary_Analysis 2. Binary Interaction: Inject PROTAC Immobilization->Binary_Analysis Ternary_Analysis 3. Ternary Interaction: Inject PROTAC + Target Protein Immobilization->Ternary_Analysis Data_Analysis 4. Data Analysis: Determine Kinetics and Affinity Binary_Analysis->Data_Analysis Ternary_Analysis->Data_Analysis Cooperativity 5. Calculate Cooperativity (α) Data_Analysis->Cooperativity

Caption: Experimental workflow for SPR analysis of PROTACs.

References

The Pivotal Role of Linker Length: A Comparative Study of PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker, far from being a mere spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1]

This guide provides a comparative analysis of PROTACs synthesized with PEG linkers of varying lengths, supported by experimental data, to inform rational PROTAC design. We will delve into the impact of linker length on degradation efficiency, provide detailed experimental protocols for key assays, and visualize complex biological processes and workflows.

The Critical Influence of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[2]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following tables summarize experimental data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4). The data clearly demonstrates that the optimal linker length is target-dependent and requires empirical determination.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data adapted from a seminal study by Cyrus et al., highlighting that a 16-atom linker provides the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[2]

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study by Arvinas, which demonstrated that a 21-atom linker exhibited the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[2]

Table 3: Degradation Potency of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTACLinker Composition (PEG units)DC50 (µM) in H661 cells
CRBN PROTAC0< 0.5
CRBN PROTAC1-2> 5
CRBN PROTAC4-5< 0.5
VHL PROTAC1-5Potency decreased with increasing length

Data from a study by Wurz et al., which intriguingly showed that for CRBN-based BRD4 PROTACs, both short and long linkers were effective, while intermediate lengths were not. In contrast, for VHL-based PROTACs, potency decreased as the linker length increased, highlighting the complexity of linker optimization for different E3 ligases.[3]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and a relevant signaling pathway.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Start PROTAC Design & Synthesis (Varying PEG Linker Lengths) Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Start->Ubiquitination_Assay PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Quantify band intensity) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax Conclusion Identify Optimal Linker Length DC50_Dmax->Conclusion Ternary_Complex_Assay->Conclusion Ubiquitination_Assay->Conclusion

Caption: A typical experimental workflow for evaluating PROTACs with different linker lengths.

ERa_Signaling_Pathway cluster_2 Estrogen Receptor α (ERα) Signaling Pathway Estrogen Estrogen ERa_dimer ERα Dimerization & Nuclear Translocation Estrogen->ERa_dimer ERE Estrogen Response Element (ERE) in DNA ERa_dimer->ERE ERa_PROTAC ERα PROTAC ERa_dimer->ERa_PROTAC Binding Gene_Transcription Target Gene Transcription (e.g., for proliferation, survival) ERE->Gene_Transcription ERa_Degradation ERα Degradation ERa_PROTAC->ERa_Degradation Induces ERa_Degradation->Gene_Transcription Blocks

Caption: Simplified ERα signaling pathway and the intervention by an ERα PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PROTACs.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest.

  • Complete cell culture medium.

  • PROTAC compound of interest.

  • Vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time points (e.g., 24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme.

  • Recombinant E3 ligase (e.g., VHL or CRBN complex).

  • Recombinant target protein of interest.

  • Ubiquitin.

  • ATP.

  • Ubiquitination buffer.

  • PROTAC of interest.

  • DMSO (vehicle control).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the target protein.

  • PROTAC Addition: Add the PROTAC at the desired concentration or DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Materials:

  • Cells co-transfected with plasmids encoding the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • NanoBRET™ Nano-Glo® Substrate.

  • HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

Procedure:

  • Cell Preparation: Plate the co-transfected cells in a 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Conclusion

The length of the PEG linker is a critical design element in the development of effective PROTACs. The experimental data presented for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers must adopt a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel PROTAC candidates, facilitating the development of next-generation targeted protein degraders.

References

Demystifying PROTAC Activity: A Comparative Guide to Validation Assays Featuring NanoBRET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, this guide offers an objective comparison of key assays for validating the activity of Proteolysis Targeting Chimeras (PROTACs), with a special focus on the versatile NanoBRET technology. We provide a comprehensive overview of experimental data, detailed protocols, and visual workflows to empower informed decisions in your PROTAC discovery and development endeavors.

The efficacy of a PROTAC hinges on its ability to orchestrate a sequence of intracellular events: engaging the target protein and an E3 ligase, forming a productive ternary complex, inducing ubiquitination of the target, and ultimately leading to its degradation by the proteasome.[1][2] Validating each of these steps is crucial for optimizing PROTAC design and predicting their cellular performance.[2][3] While traditional methods like Western blotting offer a fundamental assessment of protein degradation, advanced techniques provide deeper, more quantitative insights into the PROTAC's mechanism of action in real-time and in live cells.

At a Glance: Comparing PROTAC Validation Assays

This table summarizes the key characteristics of NanoBRET assays alongside other common methods for validating PROTAC activity, offering a clear comparison of their principles, outputs, and throughput.

AssayPrincipleKey OutputsThroughputLive-CellReal-Time Kinetic Analysis
NanoBRET Target Engagement Bioluminescence Resonance Energy Transfer (BRET) measuring competition between a PROTAC and a fluorescent tracer for binding to a NanoLuc-tagged target protein.[3][4]Intracellular affinity (IC50), target engagement, cell permeability.[3][5]HighYesYes
NanoBRET Ternary Complex Formation BRET measuring the proximity of a NanoLuc-tagged target protein and a HaloTag-labeled E3 ligase, brought together by a PROTAC.[1][3]Ternary complex formation (BRET ratio), kinetics of complex formation and dissociation.[1][2]HighYesYes
NanoBRET Ubiquitination Assay BRET measuring the proximity of a NanoLuc-tagged target protein and a HaloTag-labeled ubiquitin, indicating target ubiquitination.[2]Target ubiquitination levels, kinetics of ubiquitination.[2]HighYesYes
HiBiT Protein Degradation Luminescence-based assay measuring the levels of a target protein endogenously tagged with the small HiBiT peptide, which complements with LgBiT to produce light.[4]Degradation concentration 50 (DC50), maximum degradation (Dmax), degradation kinetics.[4]HighYesYes
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein, often detected by Western blot or other methods.[4]Target engagement, thermal shift (ΔTm).Low to MediumYesNo
Western Blot Antibody-based detection of target protein levels in cell lysates.Qualitative or semi-quantitative protein degradation.LowNoNo
Fluorescence Polarization (FP) Measurement of changes in the polarization of fluorescent light to determine binding events between purified proteins and fluorescently labeled ligands.[6]Binary and ternary binding affinities (Kd), cooperativity.[6]MediumNoNo

Deep Dive: NanoBRET Assays for Comprehensive PROTAC Profiling

NanoBRET (Bioluminescence Resonance Energy Transfer) assays have emerged as a powerful suite of tools for dissecting the mechanism of action of PROTACs in living cells.[3][6] These proximity-based assays rely on the energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.[4]

NanoBRET Target Engagement Assay

This assay quantifies the binding of a PROTAC to its intended target protein within the complex intracellular environment. It provides a crucial measure of a compound's ability to reach and interact with its target in live cells.[3]

NanoBRET_Target_Engagement cluster_cell Live Cell NL_Target NanoLuc-Target Protein (Donor) Tracer Fluorescent Tracer (Acceptor) NL_Target->Tracer Binding Reader Plate Reader NL_Target->Reader Energy Transfer (BRET) PROTAC PROTAC PROTAC->NL_Target Competition

NanoBRET Target Engagement Workflow
NanoBRET Ternary Complex Formation Assay

A cornerstone of PROTAC validation, this assay directly measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells, confirming the formation of the crucial ternary complex.[1][3]

NanoBRET_Ternary_Complex cluster_cell Live Cell cluster_complex Ternary Complex NL_Target NanoLuc-Target Protein (Donor) PROTAC PROTAC NL_Target->PROTAC Binds Reader Plate Reader NL_Target->Reader Energy Transfer (BRET) HT_E3 HaloTag-E3 Ligase (Acceptor) PROTAC->HT_E3 Binds

NanoBRET Ternary Complex Formation

Experimental Protocols

General Protocol for NanoBRET Assays in Live Cells

This protocol provides a general framework. Specific details such as cell type, transfection conditions, and reagent concentrations should be optimized for each specific target and PROTAC.

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293) in appropriate media.

    • For target engagement, co-transfect cells with a plasmid encoding the NanoLuc-target protein fusion.

    • For ternary complex formation, co-transfect cells with plasmids for the NanoLuc-target protein and the HaloTag-E3 ligase fusion.

    • Plate the transfected cells in 96- or 384-well assay plates and incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC compound.

    • For target engagement, add the fluorescent tracer to the cells, followed by the PROTAC dilutions.

    • For ternary complex and ubiquitination assays, add the HaloTag ligand to label the acceptor protein, wash to remove excess ligand, and then add the PROTAC dilutions.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor (NanoLuc) and acceptor (fluorescent tracer/ligand) emissions simultaneously using a BRET-capable plate reader.[4]

  • Data Analysis:

    • Calculate the NanoBRET ratio by dividing the acceptor emission signal by the donor emission signal.[4]

    • For target engagement, a decrease in the BRET ratio indicates displacement of the tracer by the PROTAC.

    • For ternary complex formation and ubiquitination, an increase in the BRET ratio indicates proximity of the donor and acceptor proteins.

    • Plot the BRET ratio against the PROTAC concentration to determine parameters like IC50 or EC50.

HiBiT Protein Degradation Assay Protocol
  • Cell Line Generation:

    • Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide in a cell line that stably expresses the LgBiT protein.[7]

  • Cell Plating and Treatment:

    • Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.[4]

    • Treat the cells with a serial dilution of the PROTAC and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).[4]

  • Lysis and Detection:

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and the luciferase substrate.[4]

  • Luminescence Measurement:

    • Measure the luminescent signal using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.[4]

  • Data Analysis:

    • Normalize the luminescence data to a vehicle control (e.g., DMSO).

    • Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.

Comparative Data Summary

The following table presents representative quantitative data that can be obtained from the described assays, highlighting the type of insights each method provides.

AssayPROTACTargetCell LineKey ParameterValueReference
NanoBRET Target Engagement dBET1CRBNHEK293Live-cell IC50~1 µM[5]
NanoBRET Target Engagement dBET6CRBNHEK293Live-cell IC50~0.1 µM[5]
HiBiT Degradation HaloPROTAC3GFP-HaloTag7HEK293DC50~30 nM[4]
HiBiT Degradation HaloPROTAC-ESGK3-HaloHEK293DC503-10 nM[4]
NanoBRET Ternary Complex ARV-771BRD4HeLaEC50~10 nM[3]
NanoBRET Ternary Complex dBET6BRD4HeLaEC50~100 nM[3]

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Logical Framework for PROTAC Validation

The selection and sequence of assays for PROTAC validation should follow a logical progression, from initial binding to final degradation.

PROTAC_Validation_Logic cluster_0 Step 1: Target & Ligase Engagement cluster_1 Step 2: Ternary Complex Formation cluster_2 Step 3: Target Ubiquitination cluster_3 Step 4: Target Degradation TE NanoBRET Target Engagement TC NanoBRET Ternary Complex Assay TE->TC CETSA CETSA CETSA->TC Ub NanoBRET Ubiquitination Assay TC->Ub FP Fluorescence Polarization FP->Ub Deg HiBiT Degradation Assay Ub->Deg WB Western Blot Ub->WB

Logical Flow for PROTAC Validation

References

Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability with N-Boc-N-bis(PEG4-acid) and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. A PROTAC's ability to resist metabolic degradation and maintain effective concentrations at the target site is profoundly influenced by the chemical nature of its linker. This guide provides a comparative analysis of the in vivo stability of PROTACs, with a focus on the branched polyethylene (B3416737) glycol (PEG) linker, N-Boc-N-bis(PEG4-acid), and its alternatives, supported by experimental data and detailed protocols.

The Pivotal Role of the Linker in PROTAC Stability

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but an active component that dictates the molecule's physicochemical properties, including solubility, permeability, and metabolic stability. The choice of linker can significantly impact a PROTAC's pharmacokinetic profile and, consequently, its in vivo performance.

Comparative Analysis of Linker Classes

While direct in vivo comparative data for PROTACs utilizing the N-Boc-N-bis(PEG4-acid) linker is not extensively available in the public domain, we can infer its likely performance based on the characteristics of branched PEG linkers and compare them to other commonly used linker types: flexible alkyl chains and rigid linkers.

N-Boc-N-bis(PEG4-acid): A Branched PEG Linker

The N-Boc-N-bis(PEG4-acid) linker offers a unique branched structure with two PEG4 chains. This architecture is designed to enhance aqueous solubility, a common challenge for large and often hydrophobic PROTAC molecules. The Boc-protected amine and terminal carboxylic acids provide versatile handles for conjugation.

General Properties of Linker Classes:

Linker ClassKey CharacteristicsAdvantagesPotential Disadvantages
Branched PEG (e.g., N-Boc-N-bis(PEG4-acid)) Branched structure, hydrophilic ethylene (B1197577) glycol repeats- Excellent water solubility- Improved permeability due to "molecular chameleon" effect- Good biocompatibility- Potential for increased susceptibility to oxidative metabolism- Higher molecular weight
Linear PEG Linear chain of ethylene glycol units- Good water solubility- Tunable length- Can be more susceptible to metabolism compared to alkyl or rigid linkers[1][2]
Alkyl Chains Saturated or unsaturated hydrocarbon chains- Synthetically straightforward- Generally good metabolic stability- Often hydrophobic, leading to poor aqueous solubility
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) Constrained conformations- Enhanced metabolic stability- Can pre-organize the PROTAC for optimal ternary complex formation- May decrease solubility- Can be synthetically more challenging

In Vitro Metabolic Stability: A Predictive Insight

In the absence of direct in vivo comparisons, in vitro metabolic stability assays using liver microsomes or hepatocytes provide valuable predictive data on a PROTAC's likely in vivo fate. These assays measure the rate of metabolism by key drug-metabolizing enzymes.

Representative In Vitro Metabolic Stability Data for Different Linker Types:

PROTAC (Target-Linker-E3 Ligand)Linker TypeIn Vitro SystemHalf-life (t½)Reference
BETd-260 (BET-Alkyl-CRBN)AlkylHuman Liver Microsomes> 60 minF-I-Kurth et al., J. Med. Chem. 2016
PROTAC 1 (ERRα-PEG-VHL)PEGHuman Liver Microsomes25.3 minP-Bond et al., J. Med. Chem. 2020
ARV-110 (AR-Rigid-CRBN)Rigid (piperazine-containing)Human Hepatocytes199 minJ-D-Pettersson et al., J. Med. Chem. 2020

This table presents representative data from different studies and is for illustrative purposes. Direct comparison is challenging due to variations in experimental conditions and PROTAC components.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a PROTAC in a high-throughput format.

Materials:

  • Test PROTAC

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., verapamil)

  • Negative control (compound with known low clearance, e.g., warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and HLMs.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time to determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration.

Materials:

  • Test PROTAC formulated for IV and PO administration

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose (B11928114) for PO)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the study.

  • Dosing:

    • IV Administration: Administer the PROTAC solution via the tail vein (e.g., at 1-2 mg/kg).

    • PO Administration: Administer the PROTAC suspension via oral gavage (e.g., at 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous vein or via cardiac puncture at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area under the curve (AUC): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Visualizations

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In_Vivo_Stability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Pharmacokinetics cluster_outcome Stability Profile Plasma_Stability Plasma Stability Assay Dosing IV and PO Dosing in Rodents Plasma_Stability->Dosing Microsomal_Stability Liver Microsomal Stability Assay Microsomal_Stability->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Half_life Half-life (t½) PK_Analysis->Half_life Clearance Clearance (CL) PK_Analysis->Clearance Bioavailability Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Experimental workflow for assessing the in vivo stability of PROTACs.

Linker_Influence cluster_linker Linker Properties cluster_pk In Vivo Stability Flexibility Flexibility Metabolism Metabolic Stability Flexibility->Metabolism Can increase susceptibility Rigidity Rigidity Rigidity->Metabolism Can improve Solubility Solubility PK_Profile Pharmacokinetic Profile Solubility->PK_Profile Improves Metabolism->PK_Profile Directly impacts

Caption: Influence of linker properties on the in vivo stability of PROTACs.

References

A Comparative Guide to PROTACs Utilizing PEGylated Linkers: A Case Study Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) development. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) chains have been widely adopted for their ability to modulate solubility, cell permeability, and the geometry of the ternary complex.[1][2] This guide provides a comparative analysis of PROTACs employing PEG-based linkers, with a special focus on the building block N-Boc-N-bis(PEG4-acid), and contrasts their performance with PROTACs featuring alternative linker architectures, exemplified by the successful clinical candidate Bavdegalutamide (ARV-110).

N-Boc-N-bis(PEG4-acid) is a bifunctional, PEG-based linker building block used in the synthesis of PROTACs.[3] Its two carboxylic acid groups allow for conjugation to an E3 ligase ligand and a target protein ligand, while the Boc-protected amine provides a handle for further chemical modification. The PEG4 moiety enhances water solubility, a critical property for these often large and hydrophobic molecules.[2][4]

While specific case studies detailing the use of N-Boc-N-bis(PEG4-acid) in high-profile, clinically advanced PROTACs are not extensively documented in peer-reviewed literature, its utility is representative of a broad class of PROTACs that leverage PEG linkers to optimize their therapeutic potential.

Case Study: Bavdegalutamide (ARV-110) - A Paradigm of Linker Optimization

Bavdegalutamide (ARV-110) is a potent and orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation and has shown significant promise in the treatment of prostate cancer.[5][6][7][8][9] Unlike many early-generation PROTACs that utilized flexible PEG linkers, Bavdegalutamide features a more rigid piperidine-piperazine based linker.[10] This design choice is believed to optimize the orientation of the AR and the Cereblon E3 ligase, leading to highly efficient ubiquitination and subsequent degradation.[10]

The success of Bavdegalutamide underscores a key principle in modern PROTAC design: the linker is not merely a spacer but an active contributor to the molecule's overall performance, influencing ternary complex formation, stability, and ultimately, degradation efficacy.[10][11]

Comparative Performance Analysis

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of Bavdegalutamide against representative PROTACs that utilize PEG-based linkers.

PROTAC Target E3 Ligase Linker Type Cell Line DC50 Dmax Reference
Bavdegalutamide (ARV-110) Androgen Receptor (AR)CereblonRigid Piperidine-PiperazineVCaP, LNCaP< 1 nM> 95%[6][7][10]
MZ1 BRD4VHLPEG-basedHeLa~26 nM> 90%[11]
ARV-825 BRD4CereblonPEG-basedBurkitt's Lymphoma< 1 nMNot specified[12]
BTK Degrader (unnamed) BTKCereblon≥ 4 PEG unitsRamos1-40 nMNot specified[11]

Note: Direct comparison of DC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of PROTACs.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]

  • Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Data Analysis: Detect the protein bands using a chemiluminescence imager. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to a vehicle-treated control.

Cell Viability Assay

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation.[14]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay directly measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) within living cells.

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line.

  • Assay Setup: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand and then treat with varying concentrations of the PROTAC.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assays Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Biochemical_Assays->Ternary_Complex_Assay Degradation_Assay Target Degradation (Western Blot, DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability/Proliferation (IC50) Degradation_Assay->Viability_Assay Off_Target_Analysis Off-Target Analysis (Proteomics) Viability_Assay->Off_Target_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Off_Target_Analysis->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-N-bis(PEG4-acid): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of N-Boc-N-bis(PEG4-acid), a frequently used PEG-based linker in the synthesis of PROTACs and other bioconjugates. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

While N-Boc-N-bis(PEG4-acid) is not classified as a highly hazardous substance, its proper disposal is a critical aspect of the laboratory workflow. The following procedures are based on general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific ItemPurpose
Eye Protection Safety Goggles or GlassesTo shield eyes from potential splashes or aerosols.
Hand Protection Chemical-Resistant GlovesTo prevent direct skin contact with the compound.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of N-Boc-N-bis(PEG4-acid) is through a licensed chemical waste disposal service. This ensures that the waste is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection:

    • Solid Waste: Unused or expired solid N-Boc-N-bis(PEG4-acid) should be collected in a clearly labeled, sealed container. The container must be compatible with the chemical.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a separate, labeled container designated for organic solvent waste. Do not mix with aqueous or other incompatible waste streams.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should be placed in a designated solid chemical waste container.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "N-Boc-N-bis(PEG4-acid)". If in solution, the solvent and approximate concentration should also be indicated.

  • Storage Pending Disposal: Store the sealed waste containers in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials.

  • Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any available safety information.

The following diagram illustrates the logical workflow for the proper disposal of N-Boc-N-bis(PEG4-acid).

start Start: Disposal of N-Boc-N-bis(PEG4-acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste: Collect in a labeled, sealed container. segregate->solid_waste Solid liquid_waste Liquid Waste (in solvent): Collect in a labeled organic waste container. segregate->liquid_waste Liquid labware Contaminated Labware: Dispose of in a solid chemical waste container. segregate->labware Contaminated Labware storage Store Sealed Waste Containers in Designated Area solid_waste->storage liquid_waste->storage labware->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal Workflow for N-Boc-N-bis(PEG4-acid)

Disposal of Related Materials

It is important to consider the disposal of materials that have come into contact with N-Boc-N-bis(PEG4-acid).

  • Aqueous Solutions: While polyethylene (B3416737) glycol (PEG) itself has low toxicity, it is advisable to avoid disposing of even dilute aqueous solutions down the drain. Collect these solutions in a labeled aqueous waste container for professional disposal.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Clean the spill area thoroughly.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of N-Boc-N-bis(PEG4-acid), thereby contributing to a secure and environmentally conscious research environment. Always consult your institution's specific waste disposal guidelines and your EHS office for any additional requirements.

Personal protective equipment for handling N-Boc-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Boc-N-bis(PEG4-acid)

This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-N-bis(PEG4-acid), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for N-Boc-N-bis(PEG4-acid) is presented below.

PropertyValueCitations
CAS Number2093152-88-4[1][2]
Molecular FormulaC₂₇H₅₁NO₁₄[1][2]
Molecular Weight613.70 g/mol [1][2]
PurityTypically ≥97%[3]
Storage ConditionsLong-term: -20°C; Short-term (days to weeks): 0-4°C[1][2]
SolubilitySoluble in Water, DMSO, DCM, DMF[1]
AppearanceTypically a solid or powder
Shipping ConditionShipped under ambient temperature as a non-hazardous chemical.[2]
Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for N-Boc-N-bis(PEG4-acid) is not fully detailed in publicly available sources, it is prudent to treat it as a potentially hazardous chemical, particularly in its powdered form. Inhalation of fine dusts should be avoided.[4]

The recommended Personal Protective Equipment (PPE) for handling N-Boc-N-bis(PEG4-acid) includes:

  • Eye Protection : Chemical safety goggles or a full-face shield should be worn to protect against splashes and dust.[5][6][7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[5][7]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from spills.[5] For larger quantities or when there is a significant risk of exposure, chemical-resistant coveralls may be necessary.[5]

  • Respiratory Protection : When handling the solid compound, especially if dust may be generated, a respirator is recommended to prevent inhalation.[4][7] Work should be conducted in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Wear appropriate PPE (gloves, lab coat, and eye protection) before opening the package.

  • Open the package in a designated area, preferably within a fume hood to minimize exposure to any fine particles.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.[2]

  • For long-term storage, maintain a temperature of -20°C.[1][2]

  • For short-term storage, a temperature of 0-4°C is acceptable.[2]

  • Ensure the storage area is well-ventilated and away from incompatible materials.

3. Preparation for Use (Weighing and Dissolving):

  • All handling of the solid compound should be performed in a chemical fume hood to control potential dust.

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in water, DMSO, DCM, and DMF.[1]

  • Cap the container securely after use and return it to the appropriate storage conditions.

4. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • With appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of N-Boc-N-bis(PEG4-acid) and associated waste is critical to ensure environmental and personnel safety.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for N-Boc-N-bis(PEG4-acid) and any contaminated materials (e.g., gloves, weigh paper, pipette tips).[8]

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

2. Disposal of Unused Compound:

  • Unused or waste N-Boc-N-bis(PEG4-acid) should be disposed of as chemical waste.

  • While polyethylene (B3416737) glycol (PEG) compounds are generally biodegradable, it is important to avoid releasing them into wastewater systems.[9]

  • The compound should be disposed of through a licensed chemical waste disposal contractor.[8][9]

3. Disposal of Contaminated Materials:

  • All disposable items that have come into contact with the compound (gloves, weigh boats, etc.) should be placed in the designated chemical waste container.

  • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After thorough rinsing, the container can be disposed of as regular solid waste after defacing the label.[8]

4. Final Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure area until it is collected by a licensed chemical waste disposal service.[8]

  • Always adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of N-Boc-N-bis(PEG4-acid) from receipt to disposal.

cluster_prep Preparation & Handling cluster_disposal Waste & Disposal cluster_safety Safety Measures receive Receive & Inspect Package unpack Unpack in Fume Hood with PPE receive->unpack store Store at -20°C unpack->store collect_solid Collect Solid Waste unpack->collect_solid Dispose Packaging weigh Weigh in Fume Hood store->weigh Retrieve for Use dissolve Dissolve in Appropriate Solvent weigh->dissolve weigh->collect_solid Dispose Contaminated Materials collect_liquid Collect Liquid Waste dissolve->collect_liquid Dispose Unused Solution dispose Dispose via Licensed Contractor collect_solid->dispose collect_liquid->dispose ppe Wear Appropriate PPE ppe->unpack ppe->weigh ppe->dissolve ppe->collect_solid ppe->collect_liquid spill Spill Management Protocol

Caption: Workflow for safe handling of N-Boc-N-bis(PEG4-acid).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.